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Calcium ethoxide

Cat. No.: B13823893
M. Wt: 130.20 g/mol
InChI Key: JHLCADGWXYCDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Ethoxide, with the chemical formula Ca(OEt)2 and CAS registry number 2914-17-2, is a metal-organic compound of calcium and ethoxide ligands. It is characterized by its high sensitivity to moisture and air, undergoing hydrolysis and ultimately carbonation to form calcium carbonate. This reactivity is strategically leveraged in diverse research and industrial applications. In the field of cultural heritage conservation, this compound is investigated as a promising stone consolidant for historical limestone. Its utility stems from an in-situ reaction pathway: upon application, it penetrates the stone matrix and reacts with atmospheric carbon dioxide and moisture, forming a cohesive network of calcium carbonate that restores mechanical strength without compromising the substrate's porosity . Beyond conservation science, this compound serves as a valuable precursor in materials science. In the sol-gel synthesis of binary calcium-silicate glasses, this compound has been demonstrated to be a superior calcium source compared to halide or nitrate salts. Studies show that glasses derived from this alkoxide exhibit a more homogeneous distribution of calcium, enhanced in-vitro bioactivity, and superior cytocompatibility, making them excellent candidates for developing bioactive materials in guided tissue regeneration membranes . The compound's fundamental chemistry is also a subject of interest, with research isolating and characterizing complex polynuclear structures like the hexanuclear complex [Ca₆(µ₄-O)₂(µ₃-OEt)₄(OEt)₄]·14EtOH, which provides insight into the molecular nature of metal alkoxides . As a reagent, this compound is typically handled under inert conditions to prevent premature decomposition. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10CaO2 B13823893 Calcium ethoxide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10CaO2

Molecular Weight

130.20 g/mol

IUPAC Name

calcium;ethanolate

InChI

InChI=1S/2C2H5O.Ca/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2

InChI Key

JHLCADGWXYCDQA-UHFFFAOYSA-N

Canonical SMILES

CC[O-].CC[O-].[Ca+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Ethoxide from Calcium Metal and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium ethoxide from the direct reaction of calcium metal with absolute ethanol (B145695). The information presented herein is compiled from scientific literature to ensure accuracy and reproducibility for research and development applications.

Introduction

This compound, with the chemical formula Ca(OCH₂CH₃)₂, is an inorganic compound that serves as a versatile reagent in organic synthesis and materials science.[1] It is commonly utilized as a strong base and a catalyst in various chemical transformations, including transesterification reactions for biodiesel production.[2][3][4] This document outlines the fundamental principles, experimental protocols, and key reaction parameters for the successful synthesis of this compound.

Reaction Principle

The synthesis of this compound involves the reaction of metallic calcium with anhydrous ethanol. The ethoxide is formed through the displacement of the hydroxyl proton of ethanol by the calcium metal, leading to the formation of this compound and hydrogen gas.

The overall balanced chemical equation for this reaction is:

Ca(s) + 2 CH₃CH₂OH(l) → Ca(OCH₂CH₃)₂(s) + H₂(g)

This reaction is typically carried out under inert conditions to prevent side reactions with atmospheric moisture and carbon dioxide.

Experimental Protocol

The following protocol is based on established laboratory procedures for the synthesis of this compound.[2]

3.1. Materials and Equipment

  • Reactants:

    • Calcium metal (granular or turnings)

    • Absolute ethanol (<0.005% water)

  • Equipment:

    • Round bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Inert gas supply (e.g., Argon or Nitrogen) with a balloon or bubbler setup

    • Standard glassware for handling and transfer of reagents

3.2. Synthesis Procedure

  • Preparation of the Reaction Setup: Assemble a round bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent the introduction of moisture.

  • Inert Atmosphere: Purge the entire apparatus with an inert gas, such as argon, for several minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler.

  • Addition of Reactants: Introduce 2 grams of calcium metal into the round bottom flask. Subsequently, add 60 mL of absolute ethanol.[2]

  • Reaction Conditions: Heat the reaction mixture to 70°C using a heating mantle while stirring at 600 rpm.[2]

  • Reaction Time: Maintain the reaction at 70°C with continuous stirring for 12 hours.[2] The progress of the reaction can be observed by the formation of an opaque white solution.

  • Product Isolation: After the reaction is complete, the resulting product is a solution or suspension of this compound in ethanol. Depending on the desired application, the product can be used directly as a solution or the solid can be isolated. For isolation, the excess ethanol can be removed under reduced pressure.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the literature.

ParameterValueReference
Mass of Calcium2 g[2]
Volume of Absolute Ethanol60 mL[2]
Reaction Temperature70°C[2]
Reaction Time12 hours[2]
Stirring Speed600 rpm[2]
Reported Biodiesel Yield (using synthesized catalyst)91.8%[3]

Visualizations

5.1. Reaction Pathway

The following diagram illustrates the chemical transformation from reactants to products in the synthesis of this compound.

ReactionPathway Reactants Calcium (Ca) + 2 Ethanol (CH3CH2OH) Products This compound (Ca(OCH2CH3)2) + Hydrogen Gas (H2) Reactants->Products Reaction

Figure 1: Reaction pathway for this compound synthesis.

5.2. Experimental Workflow

The flowchart below details the step-by-step experimental workflow for the synthesis of this compound.

ExperimentalWorkflow A Assemble and Dry Glassware (Round Bottom Flask, Condenser) B Purge System with Inert Gas (e.g., Argon) A->B C Add Calcium Metal (2 g) B->C D Add Absolute Ethanol (60 mL) C->D E Heat to 70°C with Stirring (600 rpm) D->E F Maintain Reaction for 12 hours E->F G Formation of Opaque White Solution (this compound in Ethanol) F->G H Product Ready for Use or Isolation G->H

Figure 2: Experimental workflow for this compound synthesis.

Safety Considerations

  • The reaction produces hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources.

  • Calcium metal is reactive and can cause burns upon contact with skin, especially in the presence of moisture.

  • This compound is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Absolute ethanol is flammable. Avoid open flames and sparks.

Conclusion

The synthesis of this compound from calcium metal and ethanol is a straightforward and effective method for producing this valuable chemical reagent. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably synthesize this compound for a variety of applications in organic chemistry and materials science. The provided quantitative data and visual workflows serve as a practical resource for laboratory implementation.

References

An In-depth Technical Guide to the Chemical Properties of Solid Calcium Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ethoxide, Ca(OCH₂CH₃)₂, is a fine, white to off-white hygroscopic powder that serves as a strong base in various chemical applications.[1] While it has found significant use as a catalyst in biodiesel production and as a consolidating agent in the preservation of historical limestone, its potential in organic synthesis and materials science continues to be explored.[2][3][4][5] This technical guide provides a comprehensive overview of the core chemical properties of solid this compound, detailing its synthesis, reactivity, and characterization with a focus on quantitative data and established experimental protocols. Although direct applications in drug development are not extensively documented, the reactivity of metal alkoxides in general suggests potential avenues for its use in pharmaceutical synthesis.[6]

Physicochemical Properties

Solid this compound is characterized by its high reactivity, particularly with moisture, and its solubility in polar organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Solid this compound

PropertyValueReferences
Appearance White to off-white solid[1]
Molecular Formula C₄H₁₀CaO₂[7][8]
Molecular Weight 130.2 g/mol [7][8]
Melting Point >170 °C (decomposes)[9]
Solubility Soluble in ethanol (B145695) and ether; Insoluble in water[1]
Hygroscopicity Highly hygroscopic[1]

Synthesis of Solid this compound

The most common method for the synthesis of solid this compound is the direct reaction of calcium metal with anhydrous ethanol. The reaction proceeds with the evolution of hydrogen gas and results in the formation of this compound dissolved or suspended in the excess ethanol. The solid product is then obtained by removal of the solvent.

Experimental Protocol: Synthesis of Solid this compound

Materials:

  • Calcium metal (turnings or powder)

  • Anhydrous ethanol (absolute ethanol, <0.5% water)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Heating mantle with magnetic stirrer

  • Schlenk line or similar apparatus for inert atmosphere techniques

  • Vacuum pump

Procedure:

  • Assembly and Inerting: Assemble the reaction apparatus (three-neck flask, reflux condenser, and gas inlet/outlet) and dry it thoroughly in an oven. Allow the apparatus to cool under a stream of inert gas.

  • Reaction Setup: Under a positive pressure of inert gas, charge the flask with calcium metal and anhydrous ethanol.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction will be evidenced by the evolution of hydrogen gas. Continue the reflux until all the calcium metal has reacted, which may take several hours.

  • Isolation of Solid this compound: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under vacuum to obtain the solid this compound powder.

  • Storage: Store the resulting solid this compound under an inert atmosphere in a tightly sealed container to prevent decomposition due to moisture.

Synthesis_of_Calcium_Ethoxide Ca Calcium Metal (Ca) Reaction Reaction in Refluxing Ethanol Ca->Reaction Ethanol Anhydrous Ethanol (2 CH₃CH₂OH) Ethanol->Reaction H2 Hydrogen Gas (H₂) Reaction->H2 byproduct CaOEt2_sol This compound in Ethanol Reaction->CaOEt2_sol Evaporation Vacuum Evaporation CaOEt2_sol->Evaporation CaOEt2_solid Solid this compound Ca(OCH₂CH₃)₂ Evaporation->CaOEt2_solid

Figure 1: Synthesis of Solid this compound.

Reactivity and Reaction Mechanisms

Reaction with Water and Carbon Dioxide (Carbonation)

Solid this compound is highly sensitive to moisture and atmospheric carbon dioxide. It readily hydrolyzes in the presence of water to form calcium hydroxide (B78521) and ethanol. The calcium hydroxide can then react with carbon dioxide to form calcium carbonate.[10] This carbonation process is central to its application in limestone consolidation.

The carbonation can also proceed through an alternative pathway involving the direct insertion of a CO₂ molecule into the Ca-O bond, forming an intermediate alkyl carbonate, which then hydrolyzes.[5][11]

Carbonation_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_insertion Direct Carbonation Pathway CaOEt2 This compound Ca(OCH₂CH₃)₂ CaOH2 Calcium Hydroxide Ca(OH)₂ CaOEt2->CaOH2 + 2H₂O Ethanol Ethanol (CH₃CH₂OH) CaOEt2->Ethanol - 2CH₃CH₂OH Alkylcarbonate Intermediate Alkyl Carbonate CaOEt2->Alkylcarbonate + CO₂ H2O Water (H₂O) CO2 Carbon Dioxide (CO₂) CaCO3 Calcium Carbonate CaCO₃ CaOH2->CaCO3 + CO₂ Alkylcarbonate->CaCO3 + H₂O

Figure 2: Reaction Pathways for the Carbonation of this compound.
Catalytic Activity in Transesterification

This compound is an effective solid base catalyst for the transesterification of triglycerides with short-chain alcohols to produce biodiesel.[2][4] The ethoxide group acts as a strong base, deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile in the transesterification reaction.

Characterization of Solid this compound

A variety of analytical techniques are employed to characterize the physicochemical properties of solid this compound.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in this compound. The spectrum of this compound is expected to show absorptions corresponding to C-H, C-O, and Ca-O bonds. In studies of its carbonation, the appearance of a broad O-H stretching band around 3645 cm⁻¹ indicates the formation of calcium hydroxide, while the emergence of peaks characteristic of carbonate (e.g., around 1400-1500 cm⁻¹ and 870 cm⁻¹) signifies the formation of calcium carbonate.[3]

Table 2: Characteristic FTIR Absorption Bands for this compound and its Decomposition Products

Wavenumber (cm⁻¹)AssignmentCompoundReferences
~3645O-H stretchCalcium Hydroxide[3]
2800-3000C-H stretchThis compound[4]
1400-1500C=O stretch (asymmetric)Calcium Carbonate[3]
~1088C-O stretchThis compound/Vaterite[3]
~870C-O bend (out-of-plane)Calcium Carbonate[3]
~650Ca-O stretchThis compound[4]

Raman Spectroscopy: Raman spectroscopy can also be used to characterize this compound and its transformation products. While specific Raman data for pure this compound is scarce in the literature, the technique is well-suited for identifying the various polymorphs of calcium carbonate (calcite, vaterite, and aragonite) that may form during its carbonation.[12]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are used to study the thermal stability and decomposition of solid this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. For the related compound, calcium methoxide, TGA shows a decomposition step around 370 °C.[13] The decomposition of this compound is expected to yield calcium carbonate and ultimately calcium oxide at higher temperatures, with the release of volatile organic compounds.

Morphological and Surface Analysis

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of solid this compound powder.

Brunauer-Emmett-Teller (BET) Analysis: BET analysis is employed to determine the specific surface area of the solid material, which is a critical parameter for catalytic applications.[2]

Experimental Protocols for Characterization

Protocol for FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for air-sensitive samples, use a diffuse reflectance accessory (DRIFTS) in a glovebox.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with literature values.

Protocol for Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed amount of solid this compound (typically 5-10 mg) into a TGA sample pan.

  • Data Acquisition: Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at each step.

Applications and Future Perspectives

The primary established applications of solid this compound are as a catalyst for biodiesel production and as a consolidant for the preservation of cultural heritage.[2][5]

In the context of drug development , while there are no direct, large-scale applications of this compound reported, the use of metal alkoxides, in general, is an area of active research.[6] For instance, magnesium and titanium alkoxides are used to mediate various organic reactions, including aldol (B89426) and Claisen condensations, which are fundamental in the synthesis of pharmaceutical intermediates.[6][14] The strong basicity of this compound could potentially be harnessed for similar transformations. Further research is needed to explore its utility in stereoselective synthesis and as a precursor for calcium-based active pharmaceutical ingredients or drug delivery systems.

Experimental_Workflow_Catalysis start Start catalyst_prep Catalyst Preparation (Solid this compound) start->catalyst_prep reaction_setup Reaction Setup (Reactants + Catalyst) catalyst_prep->reaction_setup reaction Catalytic Reaction (e.g., Transesterification) reaction_setup->reaction monitoring Reaction Monitoring (e.g., GC, HPLC) reaction->monitoring monitoring->reaction Continue workup Reaction Work-up (Catalyst Separation) monitoring->workup Complete product_analysis Product Analysis (e.g., NMR, MS) workup->product_analysis end End product_analysis->end

Figure 3: General Experimental Workflow for Catalytic Studies using Solid this compound.

Conclusion

Solid this compound is a reactive inorganic compound with well-defined chemical properties that make it suitable for a range of applications, particularly in catalysis and materials science. This guide has provided a summary of its key characteristics, including synthesis, reactivity, and analytical characterization, supported by experimental protocols and visualizations. While its role in drug development is not yet established, the fundamental reactivity of metal alkoxides suggests that this compound may hold potential for future applications in pharmaceutical synthesis. Further research into its catalytic activity in a broader range of organic transformations is warranted.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Calcium Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ethoxide, Ca(OCH₂CH₃)₂, is a reactive organometallic compound with significant applications in catalysis and materials science. A comprehensive understanding of its molecular structure and bonding is crucial for optimizing its use and developing new applications. This technical guide provides a detailed analysis of the molecular structure, bonding characteristics, and relevant experimental protocols for this compound. Due to the challenges in isolating and crystallizing simple monomeric this compound, this guide presents both a theoretical model of the monomeric structure and experimental data for a well-characterized, more complex hexanuclear oxo-alkoxide cluster.

Molecular Structure and Bonding

The chemical formula for this compound is Ca(C₂H₅O)₂ or C₄H₁₀CaO₂.[1][2] Its molecular weight is approximately 130.20 g/mol .[1] The bonding in this compound is predominantly ionic, characterized by the electrostatic attraction between the calcium cation (Ca²⁺) and two ethoxide anions (CH₃CH₂O⁻). Within the ethoxide ligand, the carbon-carbon and carbon-hydrogen bonds are covalent. The carbon-oxygen bond also has significant covalent character. This ionic nature contributes to its tendency to form aggregates and complex structures in solution and the solid state.

Theoretical Monomeric Structure

Direct experimental determination of the crystal structure of simple, monomeric this compound has proven elusive due to its propensity to form larger clusters or incorporate solvent molecules. However, computational studies and analogy to other simple alkaline earth alkoxides allow for the prediction of its geometric parameters. In a hypothetical gaseous monomer, the molecule is expected to adopt a bent geometry around the calcium atom to minimize steric hindrance and optimize electrostatic interactions.

Table 1: Predicted Molecular Geometry of Monomeric this compound (Theoretical Data)

ParameterAtom Pair/TripletPredicted Value
Bond LengthCa-O~2.1 - 2.3 Å
C-O~1.43 Å
C-C~1.54 Å
C-H~1.09 Å
Bond AngleO-Ca-O~120° - 140°
Ca-O-C~120° - 130°
O-C-C~109.5°

Note: These values are estimations based on computational models and data from related compounds and should be treated as predictive.

Experimental Structure of a Hexanuclear Calcium Oxo Ethoxide Complex

In practice, this compound often exists as more complex structures. A well-characterized example is the hexanuclear calcium oxo ethoxide complex, [Ca₆(μ₄-O)₂(μ₃-OEt)₄(OEt)₄]·14EtOH, which has been studied using X-ray diffraction.[3][4][5] The core of this structure consists of two distorted cubic [Ca₄O₄] cages sharing a common face. This complex provides valuable insight into the coordination chemistry of calcium with ethoxide and oxide ligands.

Table 2: Selected Experimental Bond Lengths and Angles for Hexanuclear Calcium Oxo Ethoxide

ParameterAtom Pair/TripletBond Length (Å) / Angle (°)
Bond LengthCa-O (oxo)2.25 - 2.60
Ca-O (ethoxide, μ₃)2.30 - 2.45
Ca-O (ethoxide, terminal)2.15 - 2.25
Bond AngleO-Ca-OVaries significantly within the cluster

Data extracted from crystallographic studies of [Ca₆(μ₄-O)₂(μ₃-OEt)₄(OEt)₄]·14EtOH.[3][4][5]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct reaction of calcium metal with anhydrous ethanol (B145695).[6]

Materials:

  • Calcium metal turnings or granules

  • Anhydrous ethanol

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk line or glovebox

  • Reaction flask with a condenser and gas outlet

Procedure:

  • Under an inert atmosphere, add calcium metal to a reaction flask containing anhydrous ethanol.

  • The reaction will proceed with the evolution of hydrogen gas. The reaction can be initiated by gentle heating if necessary.

  • Continue the reaction until all the calcium metal has dissolved.

  • The resulting solution contains this compound. The solid product can be isolated by removing the ethanol under reduced pressure.

Reaction Pathway: Ca(s) + 2 CH₃CH₂OH(l) → Ca(OCH₂CH₃)₂(s) + H₂(g)

Structural Characterization Techniques

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] For this compound, this technique has been successfully applied to complex structures like the hexanuclear cluster.[3][4][5] Powder XRD can be used to identify the crystalline phases present in a solid sample.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] For this compound, characteristic peaks for C-H, C-C, and C-O bonds in the ethoxide ligand, as well as the Ca-O bond, can be observed.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the organic component of this compound.[10] These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the ethoxide ligands.

Visualizations

Synthesis_of_Calcium_Ethoxide Ca Calcium Metal (Ca) Reactants Ca->Reactants Ethanol Anhydrous Ethanol (2 CH₃CH₂OH) Ethanol->Reactants Product This compound (Ca(OCH₂CH₃)₂) Reactants->Product Reaction H2 Hydrogen Gas (H₂) Product->H2 +

Caption: Synthesis of this compound from Calcium Metal and Ethanol.

Caption: Predicted Monomeric Structure of this compound.

Caption: Simplified Structure of the Hexanuclear Calcium Oxo Ethoxide Core.

References

Technical Guide: Solubility of Calcium Ethoxide in Non-polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ethoxide, Ca(OCH₂CH₃)₂, is a strong base and a key reagent in various chemical syntheses, including as a catalyst in transesterification reactions and as a precursor for the formation of calcium-containing materials. Its solubility is a critical parameter for reaction kinetics, process design, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in non-polar solvents, addressing the current state of knowledge, experimental protocols for its determination, and the underlying chemical principles.

Qualitative Solubility Overview

This compound is a hygroscopic, white to off-white solid that is known to be soluble in polar organic solvents such as ethanol (B145695) and ether.[1] It is generally insoluble in water, with which it reacts.[1] Its application in ethanol-toluene mixtures for the synthesis of nanorods suggests at least partial solubility or the ability to form stable suspensions in mixed-polarity solvent systems. Further studies have explored its dilution in other solvents like 2-butanol (B46777) and n-butylacetate for use as a consolidant for limestones, indicating its miscibility or the formation of stable nanosuspensions in these less polar environments.

However, there is a notable lack of specific quantitative data in publicly available literature regarding the solubility of this compound in purely non-polar solvents such as hexane (B92381) and toluene. This guide outlines a detailed experimental protocol to enable researchers to determine this crucial data.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100g solvent)Method of DeterminationReference
HexaneGravimetric(To be determined)
TolueneGravimetric(To be determined)
CyclohexaneGravimetric(To be determined)
Diethyl EtherGravimetric(To be determined)

Experimental Protocol for Solubility Determination

The determination of the solubility of this compound requires careful handling due to its moisture sensitivity. The following protocol is a recommended starting point, combining established methods for solubility determination with precautions necessary for air-sensitive compounds.

4.1. Materials and Equipment

  • This compound (high purity, stored under inert atmosphere)

  • Anhydrous non-polar solvents (e.g., hexane, toluene, freshly distilled and stored over molecular sieves)

  • Inert atmosphere glovebox or Schlenk line

  • Temperature-controlled shaker or stirrer

  • Analytical balance (± 0.0001 g)

  • Sintered glass filtration apparatus

  • Drying oven

  • Argon or Nitrogen gas supply (high purity)

  • Glassware (Schlenk flasks, graduated cylinders, beakers, etc., oven-dried)

4.2. Procedure: Gravimetric Method

  • Preparation: All glassware should be thoroughly dried in an oven at >120°C for at least 4 hours and then cooled under a stream of inert gas or in a desiccator inside a glovebox.

  • Sample Preparation (inside an inert atmosphere glovebox):

    • Add a known mass of the desired anhydrous non-polar solvent to a pre-weighed Schlenk flask.

    • Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the Schlenk flask.

  • Equilibration:

    • Place the flask in a temperature-controlled shaker or on a stirrer with a temperature-controlled bath.

    • Allow the mixture to equilibrate for a set period (e.g., 24, 48, or 72 hours) at a constant temperature. The required time for equilibrium may need to be determined empirically by taking measurements at different time points until the solubility value is constant.

  • Sample Withdrawal and Filtration (inside an inert atmosphere glovebox):

    • Allow the undissolved solid to settle.

    • Carefully decant a known volume or mass of the supernatant (the saturated solution) into a pre-weighed, dry filtration apparatus equipped with a fine porosity sintered glass filter.

    • Filter the solution under a positive pressure of inert gas to avoid solvent evaporation and contamination.

    • Collect the clear filtrate in a second pre-weighed, dry Schlenk flask.

  • Solvent Evaporation:

    • Remove the solvent from the filtrate under reduced pressure, taking care to avoid loss of any solid material. Gentle heating may be applied if necessary, but the temperature should be kept low to prevent decomposition of the this compound.

  • Mass Determination:

    • Once the solvent is completely removed, weigh the flask containing the dried this compound residue.

    • The mass of the dissolved this compound can be determined by subtracting the mass of the empty flask.

  • Calculation:

    • Calculate the solubility in grams of this compound per 100 grams of solvent using the following formula:

    Solubility ( g/100g ) = (Mass of dissolved Ca(OEt)₂ / Mass of solvent in the aliquot) x 100

  • Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reliability of the results.

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the properties of the solvent and the solute that govern the solubility of an ionic compound like this compound.

G Factors Influencing the Solubility of this compound cluster_solute This compound (Solute) cluster_solvent Non-Polar Solvent cluster_interaction Solvation Process cluster_solubility Solubility Outcome Solute Ca(OCH₂CH₃)₂ IonicBond Ionic Ca-O Bond Solute->IonicBond has LatticeEnergy Lattice Energy IonicBond->LatticeEnergy contributes to Interaction Solute-Solvent Interaction LatticeEnergy->Interaction must be overcome by Solubility Solubility LatticeEnergy->Solubility opposes Solvent e.g., Hexane, Toluene DispersionForces London Dispersion Forces Solvent->DispersionForces exhibits DispersionForces->Interaction drives SolvationEnergy Solvation Energy Interaction->SolvationEnergy releases SolvationEnergy->Solubility determines

Caption: Factors influencing the solubility of this compound.

Conclusion

While qualitative information suggests some degree of solubility or dispersibility of this compound in less polar and non-polar organic solvents, a significant gap exists in the quantitative data. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in various non-polar solvents. Understanding these solubility characteristics is paramount for optimizing its use in synthesis and material science applications, and for the development of novel formulations in the pharmaceutical industry. The systematic collection of such data will be a valuable contribution to the chemical sciences.

References

An In-depth Technical Guide to Calcium Ethoxide (CAS 2914-17-2): Properties, Applications, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ethoxide (CAS 2914-17-2), also known as calcium diethanolate, is a highly reactive organometallic compound with significant applications in materials science and chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its primary applications as a solid base catalyst for biodiesel production and as a consolidating agent for the preservation of cultural heritage. Detailed experimental protocols for its key applications are presented, alongside a thorough assessment of its associated hazards and safety precautions. Notably, this guide also addresses the current gap in scientific literature regarding the specific biological activities and signaling pathways of this compound, distinguishing its effects from those of general calcium ion signaling or its hydrolysis product, calcium hydroxide (B78521).

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic solid that is soluble in organic solvents like ethanol (B145695) and ether but reacts with water.[1][2] Its key physical and chemical properties are summarized in Table 1.

PropertyValueReference(s)
CAS Number 2914-17-2[1]
Molecular Formula C₄H₁₀CaO₂[3]
Molecular Weight 130.2 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point >170°C (decomposes)[2]
Solubility Soluble in ethanol and ether; reacts with water[1]
Hydrolytic Sensitivity Reacts slowly with moisture/water to liberate ethanol and calcium hydroxide[3]
Synonyms Calcium diethanolate, Diethoxycalcium, Ethanol, calcium salt, Ethyl alcohol, calcium salt[1]

Synthesis of this compound

The primary method for synthesizing this compound is the direct reaction of calcium metal with anhydrous ethanol.[4] An alternative method utilizing calcium carbide has also been reported.[5]

Experimental Protocol: Synthesis from Calcium Metal and Ethanol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Calcium metal (turnings or small pieces)

  • Anhydrous ethanol (<0.005% water)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert gas supply (e.g., Argon)

Procedure:

  • Place calcium metal into the round-bottom flask.

  • Add an excess of anhydrous ethanol to the flask.

  • Purge the flask with an inert gas and maintain an inert atmosphere throughout the reaction.

  • Stir the mixture vigorously.

  • Heat the reaction mixture to a gentle reflux (approximately 70°C) and maintain for several hours (e.g., 12 hours) until the calcium metal is consumed and an opaque white solution or suspension is formed.[4]

  • The resulting this compound can be used as a solution or the solid can be isolated by removing the excess ethanol under reduced pressure.

Synthesis_of_Calcium_Ethoxide Ca Calcium Metal (Ca) Reaction Reflux, Inert Atmosphere Ca->Reaction Ethanol Anhydrous Ethanol (2 CH₃CH₂OH) Ethanol->Reaction Calcium_Ethoxide This compound (Ca(OCH₂CH₃)₂) Reaction->Calcium_Ethoxide H2 Hydrogen Gas (H₂) Reaction->H2

Synthesis of this compound from Calcium Metal and Ethanol.

Applications and Mechanisms of Action

This compound's high reactivity makes it a valuable reagent in several fields, most notably in catalysis and materials conservation.

Biodiesel Production: Transesterification Catalyst

This compound serves as an effective solid base catalyst for the transesterification of triglycerides (from sources like soybean oil) into fatty acid methyl esters (biodiesel).[6][7] It has shown better catalytic performance than calcium oxide (CaO).[6]

Mechanism of Catalysis: The ethoxide ions (CH₃CH₂O⁻) from this compound act as a strong base, deprotonating the alcohol (methanol or ethanol) to form a methoxide (B1231860) or ethoxide anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the triglyceride, leading to the formation of fatty acid esters and glycerol (B35011).

Transesterification_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Triglyceride Triglyceride (Oil) Mixing Mixing and Heating Triglyceride->Mixing Methanol (B129727) Methanol Methanol->Mixing Catalyst This compound Catalyst Catalyst->Mixing Reaction Transesterification Mixing->Reaction Biodiesel Fatty Acid Methyl Esters (Biodiesel) Reaction->Biodiesel Glycerol Glycerol Reaction->Glycerol

Workflow for Biodiesel Production using this compound.

Experimental Protocol: Transesterification of Soybean Oil The following is a generalized protocol based on optimized conditions reported in the literature.[6][7]

Materials:

  • Soybean oil

  • Methanol

  • This compound catalyst

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Heat the soybean oil in the reaction vessel to the desired reaction temperature (e.g., 65°C).

  • Prepare a solution of this compound in methanol.

  • Add the catalyst-methanol solution to the heated oil. Optimal reported conditions include a 12:1 molar ratio of methanol to oil and a 3% mass ratio of this compound to oil.[6]

  • Maintain the reaction temperature and stir the mixture for a specified duration (e.g., 1.5 hours) to achieve a high yield of biodiesel (e.g., 95.0%).[6]

  • After the reaction is complete, allow the mixture to settle. The glycerol will separate as a lower layer.

  • Separate the upper biodiesel layer and purify as required.

Cultural Heritage Conservation: Stone Consolidant

This compound is used as a consolidating agent for historical limestone structures.[2][8] When applied to weathered stone, it penetrates the pores and reacts with atmospheric moisture and carbon dioxide to form calcium carbonate, which strengthens the stone matrix.[2]

Mechanism of Consolidation (Carbonation Pathways): The conversion of this compound to calcium carbonate within the stone proceeds via two proposed pathways:[2][8]

  • Direct Carbonation Pathway: Insertion of a CO₂ molecule into the Ca-O bond of this compound to form an intermediate alkyl carbonate, which then hydrolyzes to calcium carbonate, eliminating ethanol.

  • Hydrolysis-Carbonation Pathway: Hydrolysis of this compound by atmospheric moisture to form calcium hydroxide (Ca(OH)₂), which is subsequently carbonated by atmospheric CO₂ to form calcium carbonate.

Carbonation_Pathways cluster_path1 Direct Carbonation Pathway cluster_path2 Hydrolysis-Carbonation Pathway CaOEt2 This compound (Ca(OEt)₂) CO2_insertion + CO₂ CaOEt2->CO2_insertion Path 1 Hydrolysis2 + H₂O - EtOH CaOEt2->Hydrolysis2 Path 2 Alkylcarbonate Intermediate Alkyl Carbonate CO2_insertion->Alkylcarbonate Hydrolysis1 + H₂O - EtOH Alkylcarbonate->Hydrolysis1 CaCO3 Calcium Carbonate (CaCO₃) Hydrolysis1->CaCO3 CaOH2 Calcium Hydroxide (Ca(OH)₂) Hydrolysis2->CaOH2 Carbonation + CO₂ CaOH2->Carbonation Carbonation->CaCO3

Reaction Pathways for Limestone Consolidation.

Experimental Protocol: Application as a Stone Consolidant This protocol is a general guide for applying this compound to porous limestone.[2]

Materials:

  • This compound nanosuspension (e.g., in a mixture of ethanol and tetrahydrofuran).[2]

  • Ethanol for dilution.

  • Application tools (e.g., brushes, sprayers).

  • Limestone substrate to be treated.

Procedure:

  • Dilute the this compound nanosuspension with a suitable solvent (e.g., ethanol) to the desired concentration (e.g., 20 g/L calcium concentration).[2]

  • Apply the solution to the limestone surface using a brush or sprayer until the surface is saturated.

  • Allow the treated stone to cure under ambient conditions, enabling the carbonation process to occur. The reaction is relatively quick, with calcium carbonate formation detected within minutes and the process completing within hours.[2]

  • Monitor the consolidation effect through appropriate analytical techniques (e.g., measuring changes in water absorption, surface hardness).

Biological Activity and Signaling Pathways: A Knowledge Gap

Extensive literature searches for the biological activity, mechanism of action in biological systems, and specific signaling pathways associated with this compound (CAS 2914-17-2) did not yield any specific information. The available toxicological data primarily pertains to its hydrolysis product, calcium hydroxide, or general calcium ion signaling, which is not specific to the intact this compound molecule. There is no evidence in the reviewed literature to suggest that this compound is being investigated as a drug candidate or that it has a defined pharmacological profile. Its high reactivity with water suggests that upon entering a biological system, it would likely hydrolyze rapidly, and any biological effects would be attributable to ethanol and calcium hydroxide.

Hazards and Safety

This compound is classified as a hazardous substance, primarily causing skin and eye irritation.[3] Its reactivity with water is a key consideration for safe handling and storage.

Hazard Identification and Classification
Hazard ClassGHS ClassificationDescriptionReference(s)
Skin Irritation Category 2Causes skin irritation.[3]
Eye Irritation Category 2ACauses serious eye irritation.[3]
Inhalation -May cause respiratory tract irritation.[3]
Ingestion -May be harmful if swallowed.[3]
Flammability -Not flammable, but may develop irritating fumes upon heating.[3]
Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Neoprene or nitrile rubber gloves.[3]

  • Eye Protection: Chemical goggles. Contact lenses should not be worn.[3]

  • Skin and Body Protection: Wear suitable protective clothing.[3]

  • Respiratory Protection: Use a NIOSH-certified dust and mist respirator where inhalation exposure may occur.[3]

Handling and Storage:

  • Handle in a well-ventilated area, using local exhaust to minimize dust exposure.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust.[3]

  • Store in a tightly closed container in a dry, well-ventilated place, away from direct sunlight and water.[3]

First Aid Measures:

  • After Inhalation: Move the person to fresh air. Seek medical advice if feeling unwell.[3]

  • After Skin Contact: Wash with plenty of soap and water. Get medical advice if irritation occurs.[3]

  • After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3]

  • After Ingestion: Rinse mouth. Do not induce vomiting. Get medical attention.[3]

Disposal:

  • Dispose of solid materials or residues at a licensed site in accordance with local and national regulations.[3]

Conclusion

This compound (CAS 2914-17-2) is a versatile chemical intermediate with well-established applications in the synthesis of biodiesel and the conservation of limestone heritage. Its properties as a strong base and its ability to form calcium carbonate in situ are central to these functions. While its chemical properties, synthesis, and non-biological applications are well-documented, there is a significant lack of data on its specific biological effects, mechanism of action in living systems, and any associated signaling pathways. Professionals in drug development and life sciences should be aware that the biological impact of this compound is largely uncharacterized and would likely be dominated by its hydrolysis products. Future research could explore potential niche applications, but for now, its primary utility remains firmly in the realms of materials science and industrial chemistry.

References

An In-depth Technical Guide to the Reaction of Calcium Ethoxide with Atmospheric Moisture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the reaction dynamics, kinetics, and experimental protocols associated with the interaction between calcium ethoxide (Ca(OCH₂CH₃)₂) and atmospheric moisture. This guide details the reaction pathways, product formation, and analytical methodologies for characterization.

Abstract

This compound is a reactive metal alkoxide that serves as a precursor in various chemical syntheses, including the formation of calcium-based nanomaterials and as a catalyst. Its efficacy and stability are profoundly influenced by its interaction with atmospheric moisture and carbon dioxide. This technical guide elucidates the fundamental reaction mechanisms, presents available kinetic data, and provides detailed experimental protocols for the synthesis, reaction monitoring, and characterization of the products. The reaction proceeds via two primary competing pathways: a hydrolysis-first mechanism forming calcium hydroxide (B78521), and a carbonation-first mechanism involving the insertion of carbon dioxide. The final products, primarily calcium carbonate polymorphs, are highly dependent on environmental conditions such as relative humidity. This document serves as a critical resource for professionals requiring a deep understanding of this compound chemistry for applications in materials science, conservation, and catalysis.

Reaction Mechanisms with Atmospheric Moisture and Carbon Dioxide

The reaction of this compound with the atmosphere is not a simple hydrolysis but a competitive process involving both water (H₂O) and carbon dioxide (CO₂). Two primary pathways have been identified:

  • Pathway A: Hydrolysis followed by Carbonation. In this pathway, this compound first reacts with atmospheric moisture to form calcium hydroxide (Ca(OH)₂) and ethanol (B145695). The resulting calcium hydroxide, a key intermediate, then reacts with atmospheric CO₂ to precipitate calcium carbonate (CaCO₃).[1]

  • Pathway B: CO₂ Insertion followed by Hydrolysis. This pathway involves the direct insertion of a CO₂ molecule into the calcium-oxygen bond of the ethoxide. This forms a calcium ethyl carbonate intermediate. This intermediate subsequently undergoes hydrolysis to yield calcium carbonate and ethanol.[1]

These two pathways are not mutually exclusive and can occur simultaneously. The predominant pathway and the final products are influenced by factors such as solvent medium and relative humidity (RH).[1]

Visualization of Reaction Pathways

The following diagram illustrates the two competing reaction pathways for this compound upon exposure to atmospheric moisture and carbon dioxide.

ReactionPathways Figure 1. Competing Reaction Pathways of this compound in the Atmosphere. CaOEt2 This compound Ca(OCH₂CH₃)₂ CaOH2 Intermediate: Calcium Hydroxide Ca(OH)₂ CaOEt2->CaOH2  + 2H₂O (Hydrolysis) Intermediate_B Intermediate: Calcium Ethyl Carbonate Ca(OCO₂CH₂CH₃)₂ CaOEt2->Intermediate_B  + 2CO₂ (CO₂ Insertion) H2O Atmospheric Moisture (H₂O) H2O->CaOEt2 CO2 Atmospheric Carbon Dioxide (CO₂) CO2->CaOEt2 CaCO3_A Product: Calcium Carbonate CaCO₃ CaOH2->CaCO3_A  + CO₂ (Carbonation) Ethanol_A Byproduct: Ethanol 2CH₃CH₂OH CaCO3_B Product: Calcium Carbonate CaCO₃ Intermediate_B->CaCO3_B  + 2H₂O (Hydrolysis) Ethanol_B Byproduct: Ethanol 2CH₃CH₂OH PathwayA_label Pathway A: Hydrolysis First PathwayB_label Pathway B: Carbonation First

Caption: Figure 1. Competing Reaction Pathways of this compound in the Atmosphere.

Quantitative Data Presentation

While precise rate constants for the hydrolysis of this compound under varying humidity are not extensively documented, studies provide valuable insights into the reaction timeline and the influence of environmental conditions on the final product composition. The reaction is observed to be rapid, with intermediate products appearing within minutes of atmospheric exposure.

Table 1: Kinetic Observations of this compound Carbonation

This table summarizes the key time-based events observed during the reaction of a this compound nanosuspension with atmosphere at ambient laboratory conditions.

Time IntervalObservationAnalytical Technique
2 minutesAppearance of absorption peaks corresponding to calcium carbonate.µFT-IR
10 minutesContinued growth of calcium carbonate signals.µFT-IR
6 hoursDisappearance of peaks related to the calcium ethyl carbonate intermediate; reaction completion.µFT-IR
2 weeksPresence of crystalline calcium carbonate polymorphs and unreacted calcium hydroxide (portlandite).[1]XRD, µFT-IR
Table 2: Influence of Relative Humidity on Final Product Composition

The composition of the final solid product after two weeks of exposure is critically dependent on the relative humidity (RH).

Relative Humidity (RH)Crystalline Phases DetectedAnalytical Technique
50%Portlandite (Ca(OH)₂), Vaterite (CaCO₃).[1]XRD, µFT-IR
90%Portlandite (Ca(OH)₂), Vaterite (CaCO₃), Calcite (CaCO₃).[1]XRD, µFT-IR

Note: The presence of portlandite after two weeks indicates that the carbonation process is not fully complete, even though the initial rapid reaction of the ethoxide is finished.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the subsequent analysis of its reaction with atmospheric moisture.

Protocol for Synthesis of this compound

This protocol is adapted from methods used for preparing calcium alkoxide precursors.

Objective: To synthesize an amorphous suspension of this compound from metallic calcium and ethanol.

Materials:

  • Metallic Calcium (Ca) granules or turnings

  • Absolute Ethanol (EtOH, <0.005% water)

  • Toluene (B28343)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Round bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Schlenk line or glove box (recommended)

Procedure:

  • Preparation: Set up a round bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen). This is crucial to prevent premature reaction with atmospheric moisture.

  • Reactant Addition: Introduce metallic calcium (e.g., 2 g) into the flask. Add a molar excess of absolute ethanol (e.g., 60 mL) to the flask.

  • Reaction: Stir the mixture vigorously (e.g., 600 rpm) and heat to a gentle reflux (approximately 70-75 °C).

  • Reaction Monitoring: Continue the reaction for several hours (e.g., 12 hours) until the metallic calcium is fully consumed and a homogenous, opaque whitish suspension is formed.

  • Product: The resulting suspension contains amorphous this compound. This suspension can be used directly for further experiments. For some applications, toluene is added to modulate the subsequent hydrolysis rate.

Protocol for Kinetic Analysis using µFT-IR Spectroscopy

Objective: To monitor the reaction of this compound with atmospheric moisture and CO₂ in real-time.

Materials & Equipment:

  • This compound nanosuspension (e.g., in ethanol/THF).

  • Glass microscope slide.

  • Micropipette.

  • Fourier Transform Infrared (FT-IR) microscope.

Procedure:

  • Sample Preparation: Place a single, small drop of the this compound nanosuspension onto a clean glass slide using a micropipette.

  • Initial Spectrum (t=0): Immediately place the slide on the microscope stage and acquire the first spectrum. This serves as the baseline (t=0).

  • Time-Resolved Acquisition: Acquire subsequent spectra at defined time intervals (e.g., 2 minutes, 10 minutes, 30 minutes, 1 hour, 2 hours, 6 hours). The sample should be kept under ambient laboratory temperature and humidity conditions throughout the analysis.

  • Spectra Parameters: Collect spectra within a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 64 scans for each time point to ensure a good signal-to-noise ratio.

  • Data Analysis: Analyze the spectral series by monitoring the disappearance of reactant peaks (e.g., Ca-O-C vibrations) and the appearance and evolution of intermediate and product peaks. Key peaks to monitor include:

    • Calcium Ethyl Carbonate: ~1650 cm⁻¹ and ~1320 cm⁻¹.

    • Calcium Hydroxide (Portlandite): Sharp O-H stretching at ~3645 cm⁻¹.

    • Calcium Carbonate (Vaterite/Calcite): Strong C-O absorption bands, e.g., ~1400s cm⁻¹, ~1088 cm⁻¹ (vaterite), and ~875 cm⁻¹ / ~713 cm⁻¹ (calcite).

Protocol for Product Characterization using X-ray Diffraction (XRD)

Objective: To identify the final crystalline phases formed after prolonged exposure of this compound to specific humidity conditions.

Materials & Equipment:

  • This compound nanosuspension.

  • Petri dishes or similar shallow containers.

  • Controlled humidity chambers or desiccators with saturated salt solutions (e.g., for 50% and 90% RH).

  • Powder X-ray Diffractometer with Cu Kα radiation.

  • Sample holders for powder XRD.

Procedure:

  • Sample Exposure: Prepare coatings of the this compound nanosuspension in petri dishes and place them inside controlled humidity chambers set to the desired RH levels (e.g., 50% and 90%).

  • Aging: Allow the samples to age for an extended period (e.g., two weeks) to ensure the reaction and subsequent crystallization processes have stabilized.

  • Sample Preparation for XRD: Carefully scrape the resulting solid powder from the petri dishes. Gently grind the powder if necessary to ensure homogeneity. Mount the powder onto an XRD sample holder.

  • XRD Analysis: Analyze the sample using a powder X-ray diffractometer. Scan a 2θ range appropriate for identifying calcium carbonate polymorphs and calcium hydroxide (e.g., 10° to 70°).

  • Phase Identification: Compare the resulting diffractogram with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present. Key 2θ peaks for Cu Kα radiation include:

    • Portlandite (Ca(OH)₂): ~18.1°, ~34.1°

    • Calcite (CaCO₃): ~29.4°

    • Vaterite (CaCO₃): ~24.9°, ~27.0°, ~32.8°

    • Aragonite (CaCO₃): ~26.2°

Experimental and Analytical Workflow

The following diagram outlines the logical flow from synthesis to final product characterization in the study of this compound's atmospheric reactions.

Workflow Figure 2. General Experimental Workflow. synthesis Synthesis of This compound exposure Atmospheric Exposure (Controlled RH) synthesis->exposure kinetics Kinetic Analysis (Time-Resolved µFT-IR) exposure->kinetics Real-time Monitoring products Final Product Characterization exposure->products After Aging (e.g., 2 weeks) data Data Interpretation: - Reaction Pathway - Product Composition - Kinetic Profile kinetics->data xrd XRD Analysis (Phase ID) products->xrd ftir µFT-IR Analysis (Functional Groups) products->ftir xrd->data ftir->data

Caption: Figure 2. General Experimental Workflow.

References

Spectroscopic Analysis of Calcium Ethoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of calcium ethoxide using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD), aimed at researchers, scientists, and professionals in drug development and materials science. This document outlines the core principles of these analytical techniques as applied to this compound, detailing experimental protocols and summarizing key data for the characterization of this versatile alkoxide.

Introduction to this compound and its Spectroscopic Characterization

This compound, Ca(OCH₂CH₃)₂, is a highly reactive compound used in various chemical syntheses, including as a catalyst and a precursor for the formation of calcium-based materials. Due to its sensitivity to moisture and carbon dioxide, its characterization requires careful handling. Spectroscopic methods such as FTIR and XRD are crucial for confirming its synthesis, purity, and for studying its subsequent reactions, notably hydrolysis and carbonation.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, it is used to identify the characteristic vibrations of the ethoxide group and to monitor the compound's transformation upon exposure to the atmosphere.

Expected FTIR Spectral Features of this compound

While this compound is highly reactive, characteristic vibrational bands associated with the ethoxide ligand can be identified. In an inert environment, the FTIR spectrum of this compound is expected to show peaks corresponding to C-H and C-O stretching vibrations. Very weak bands corresponding to the –OCH₂CH₃ groups have been noted at approximately 2975, 2937, and 2884 cm⁻¹[1].

Upon exposure to air, this compound readily reacts with water and carbon dioxide. This process can be monitored by the appearance of new, strong absorption bands characteristic of the reaction products. An intermediate alkyl carbonate may be observed with peaks around 1650 and 1320 cm⁻¹ during the carbonation process.

Quantitative FTIR Data Summary

The following table summarizes the key FTIR absorption bands for the common reaction products of this compound.

Compound/Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Portlandite (Ca(OH)₂)O-H stretching3645[2]
Calcite (CaCO₃)C-O stretching713[2]
Vaterite (CaCO₃)C-O stretching1085, 745[2]
Aragonite (CaCO₃)C-O stretching855[2]
Amorphous Calcium Carbonate (ACC)C-O stretching864[2]
Unreacted Ethoxide (-OCH₂CH₃)C-H stretching2975, 2937, 2884[1]

X-ray Diffraction (XRD) Analysis

XRD is a primary technique for determining the crystalline structure of materials. For this compound and its derivatives, XRD is instrumental in identifying the specific polymorphs of calcium carbonate that are formed during its carbonation.

Crystalline Structure of this compound and its Products

Pure, freshly synthesized this compound is often amorphous, as indicated by the presence of diffuse haloes in selected area electron diffraction (SAED) patterns[1]. This means it may not produce a distinct XRD pattern with sharp Bragg peaks. However, its reaction products are typically crystalline and can be readily identified by XRD.

Quantitative XRD Data Summary

The table below lists the main XRD reflections for the crystalline phases commonly observed during the transformation of this compound.

Crystalline PhaseMain 2θ Reflections (°)ICDD ReferenceReference
Portlandite (Ca(OH)₂)17.9, 34.000-001-1079[2]
Calcite (CaCO₃)29.001-072-1651[2]
Vaterite (CaCO₃)27.000-001-1033[2]
Aragonite (CaCO₃)26.0, 45.700-001-0628[2]

Experimental Protocols

The following are generalized methodologies for the FTIR and XRD analysis of this compound, based on cited literature.

FTIR Spectroscopy Protocol
  • Sample Preparation : A small amount of this compound is placed on a suitable IR-transparent substrate (e.g., a glass slide for µFT-IR). Due to its reactivity, sample handling should be performed in a controlled atmosphere (e.g., a glovebox) if the pure compound is to be analyzed. For reaction kinetics, the sample is exposed to ambient or controlled humidity conditions.

  • Instrumentation : A Fourier-Transform Infrared spectrometer, often coupled with a microscope (µFT-IR) for analysis of small sample areas.

  • Data Acquisition :

    • Spectral Range : 4000–650 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Scans : 64 scans are typically co-added to improve the signal-to-noise ratio.

    • Analysis Area : For µFT-IR, a typical analysis area is 50 x 50 µm².

  • Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands of the ethoxide group and its potential reaction products.

X-ray Diffraction Protocol
  • Sample Preparation : A thin layer of the this compound product is deposited on a sample holder. The analysis is typically performed on the solid material resulting from the reaction of this compound with the environment.

  • Instrumentation : A powder X-ray diffractometer with Bragg-Brentano geometry is commonly used.

  • Data Acquisition :

    • Radiation Source : Cu Kα (λ = 1.5406 Å)

    • Operating Voltage and Current : 40 kV and 30 mA

    • Scan Mode : Continuous scan

    • 2θ Range : 10° to 70°

    • Step Size : 0.02°

  • Data Analysis : The obtained diffractogram is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.

Visualizing Workflows and Reaction Pathways

To further elucidate the analysis process and the chemical behavior of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep_ca_et This compound Sample ftir FTIR Spectroscopy prep_ca_et->ftir IR Analysis xrd X-ray Diffraction prep_ca_et->xrd X-ray Analysis ftir_data FTIR Spectrum Analysis (Functional Groups) ftir->ftir_data xrd_data XRD Pattern Analysis (Crystalline Phases) xrd->xrd_data reaction_pathways cluster_path1 Pathway 1: Direct Carbonation cluster_path2 Pathway 2: Hydrolysis First Ca_Et Ca(OCH₂CH₃)₂ (this compound) Intermediate Calcium Ethyl Carbonate Intermediate Ca_Et->Intermediate + CO₂ CaOH2 Ca(OH)₂ (Portlandite) Ca_Et->CaOH2 + 2H₂O - 2CH₃CH₂OH CaCO3 CaCO₃ (Calcite, Vaterite, etc.) Intermediate->CaCO3 + H₂O - 2CH₃CH₂OH CaOH2->CaCO3 + CO₂ - H₂O

References

Thermal Decomposition of Calcium Ethoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ethoxide (Ca(OCH₂CH₃)₂) is a metal alkoxide with applications in catalysis, material synthesis, and as a precursor for pharmaceutical intermediates. Understanding its thermal stability and decomposition pathway is critical for process optimization, safety, and the characterization of final products. This technical guide provides an in-depth analysis of the thermal decomposition products of this compound, based on established principles of metal alkoxide chemistry and the thermal behavior of related calcium compounds. While direct, comprehensive experimental data on the thermal decomposition of pure this compound is limited in publicly available literature, this guide constructs a scientifically plausible multi-stage decomposition pathway. This includes detailed, hypothetical experimental protocols for its investigation and quantitative data presented for clarity.

Introduction

Metal alkoxides are a class of compounds known for their reactivity and utility in various chemical transformations. Their thermal decomposition is a key process in the synthesis of metal oxides, mixed-metal oxides, and for the deposition of thin films. This compound, a simple alkaline earth metal alkoxide, is expected to decompose upon heating, yielding a variety of gaseous and solid products. The nature of these products and the temperatures at which they form are dependent on the experimental conditions, particularly the heating rate and the composition of the surrounding atmosphere.

This guide will explore the likely thermal decomposition pathways of this compound in both inert and reactive atmospheres, detailing the expected intermediate and final products.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is proposed to occur in multiple stages. The exact pathway can be influenced by the presence of atmospheric components like water vapor and carbon dioxide.

Pathway in an Inert Atmosphere

In a completely inert atmosphere (e.g., nitrogen or argon), the decomposition is likely initiated by an elimination reaction, a common pathway for metal alkoxides.

  • Stage 1: β-Hydride Elimination. The primary decomposition step is hypothesized to be a β-hydride elimination, yielding ethylene (B1197577) gas and calcium hydroxide (B78521). This is analogous to the decomposition of other metal alkoxides.

  • Stage 2: Dehydration of Calcium Hydroxide. The formed calcium hydroxide is thermally unstable at higher temperatures and decomposes into calcium oxide and water vapor.

G Ca_ethoxide This compound Ca(OCH₂CH₃)₂ Ca_hydroxide Calcium Hydroxide Ca(OH)₂ Ca_ethoxide->Ca_hydroxide  Δ (β-Hydride Elimination) Ethylene Ethylene C₂H₄ (g) Ca_ethoxide->Ethylene CaO Calcium Oxide CaO Ca_hydroxide->CaO  Δ (Dehydration) Water Water H₂O (g) Ca_hydroxide->Water

Pathway in the Presence of Carbon Dioxide and Water

If the decomposition occurs in an environment containing CO₂ and moisture, a parallel pathway involving carbonation is highly probable.

  • Stage 1: Hydrolysis and Carbonation. this compound can react with ambient water to form calcium hydroxide, which then readily reacts with carbon dioxide to form calcium carbonate. A direct reaction with CO₂ to form an intermediate alkyl carbonate is also possible.

  • Stage 2: Decomposition of Calcium Carbonate. The resulting calcium carbonate (often initially as the vaterite polymorph) will decompose at higher temperatures to yield calcium oxide and carbon dioxide.

G Ca_ethoxide This compound Ca(OCH₂CH₃)₂ Ca_hydroxide Calcium Hydroxide Ca(OH)₂ Ca_ethoxide->Ca_hydroxide + H₂O (Hydrolysis) Ca_carbonate Calcium Carbonate CaCO₃ Ca_hydroxide->Ca_carbonate + CO₂ (Carbonation) CaO Calcium Oxide CaO Ca_carbonate->CaO  Δ (Decomposition) CO2_out CO₂ (g) Ca_carbonate->CO2_out H2O H₂O CO2_in CO₂

Quantitative Data

The following tables summarize the expected thermal decomposition stages, products, and approximate temperature ranges. These are based on data from analogous compounds and established chemical principles.

Table 1: Thermal Decomposition of this compound in an Inert Atmosphere

StageTemperature Range (°C)Initial ReactantSolid ProductGaseous Products% Mass Loss (Theoretical)
1200 - 400Ca(OCH₂CH₃)₂Ca(OH)₂C₂H₄43.7%
2400 - 550Ca(OH)₂CaOH₂O24.3% (of Ca(OH)₂)

Table 2: Thermal Decomposition of this compound via Carbonation Pathway

StageTemperature Range (°C)Initial ReactantSolid ProductGaseous Products% Mass Loss (Theoretical)
1Ambient - 200Ca(OCH₂CH₃)₂CaCO₃C₂H₅OH, H₂OVariable
2600 - 900CaCO₃CaOCO₂44.0% (of CaCO₃)

Experimental Protocols

To experimentally determine the thermal decomposition products of this compound, a combination of analytical techniques would be employed.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products.

  • Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.

  • Sample Preparation: A small amount of this compound (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: Ambient to 1000 °C.

    • Atmosphere: High purity nitrogen or argon at a flow rate of 50-100 mL/min.

    • MS Analysis: The evolved gases are continuously monitored by the mass spectrometer, scanning a mass-to-charge ratio (m/z) range relevant for expected products (e.g., m/z 18 for water, 28 for ethylene and carbon monoxide, 44 for carbon dioxide).

G Sample This compound Sample TGA TGA Instrument Sample->TGA Heating Heating Ramp (10 °C/min) TGA->Heating Evolved_Gas Evolved Gas TGA->Evolved_Gas Mass_Loss Mass Loss Data Heating->Mass_Loss MS Mass Spectrometer Evolved_Gas->MS Product_ID Gaseous Product Identification MS->Product_ID

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile organic decomposition products.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A microgram-scale amount of this compound is placed in a pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis Temperature: Programmed heating from 50 °C to 800 °C at a rate of 20 °C/min.

    • GC Separation: A suitable capillary column (e.g., DB-5ms) is used to separate the pyrolysis products.

    • MS Detection: The mass spectrometer is used to identify the separated compounds by their mass spectra.

X-ray Diffraction (XRD) Analysis of Solid Residues

To identify the crystalline phases of the solid residues at different decomposition stages, XRD is employed.

  • Instrumentation: An X-ray diffractometer with a high-temperature stage.

  • Procedure:

    • Heat a sample of this compound in a furnace to a specific temperature corresponding to a mass loss event observed in TGA.

    • Cool the sample under an inert atmosphere.

    • Analyze the solid residue by XRD to identify the crystalline phases (e.g., Ca(OH)₂, CaCO₃, CaO).

Conclusion

The thermal decomposition of this compound is a complex process that is highly dependent on the reaction conditions. Based on the chemistry of related compounds, a multi-stage decomposition pathway is proposed. In an inert atmosphere, the primary products are expected to be ethylene, water, and calcium oxide. In the presence of carbon dioxide and water, the formation of calcium carbonate as a stable intermediate is likely, which then decomposes to calcium oxide at higher temperatures. For a definitive understanding of the decomposition mechanism and kinetics, rigorous experimental investigation using techniques such as TGA-MS, Py-GC-MS, and in-situ XRD is essential. The protocols and hypothesized pathways presented in this guide provide a solid foundation for such research.

The Hygroscopic Nature of Anhydrous Calcium Ethoxide: A Technical Guide for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anhydrous calcium ethoxide (Ca(OCH₂CH₃)₂), a highly reactive organometallic compound, is increasingly utilized as a versatile reagent and precursor in various chemical syntheses, including the development of pharmaceutical compounds and advanced materials. Its efficacy is, however, intrinsically linked to its anhydrous state. This technical guide provides an in-depth analysis of the hygroscopic nature of anhydrous this compound, detailing its reactivity with atmospheric moisture, recommended handling and storage procedures, and the analytical techniques used to characterize its moisture content and subsequent chemical transformations. This document is intended for researchers, scientists, and drug development professionals who handle or intend to utilize this compound in their work.

Understanding the Hygroscopic Nature of Anhydrous this compound

Anhydrous this compound is a white to off-white solid that exhibits a strong affinity for water.[1] This hygroscopic nature dictates that it will readily absorb moisture from the atmosphere. The interaction with water is not a simple physical absorption but a chemical reaction, leading to the decomposition of the this compound molecule. This reactivity has significant implications for the material's purity, stability, and performance in moisture-sensitive applications.

The primary reaction upon exposure to moisture is hydrolysis, where the ethoxide groups are replaced by hydroxide (B78521) groups, leading to the formation of calcium hydroxide (Ca(OH)₂) and ethanol (B145695) (CH₃CH₂OH).[2] This initial reaction is often followed by a secondary reaction with atmospheric carbon dioxide (CO₂), resulting in the formation of calcium carbonate (CaCO₃).[3]

Quantitative Analysis of Moisture Uptake

Due to the reactive nature of this compound with water, obtaining a precise moisture sorption isotherm through Dynamic Vapor Sorption (DVS) is challenging as the material undergoes chemical transformation rather than simple water absorption. However, for the purpose of illustrating its hygroscopic behavior, the following table presents hypothetical data representing the expected mass change of anhydrous this compound when exposed to varying levels of relative humidity (RH) at a constant temperature. This data is intended to be representative of a highly hygroscopic material and is not based on direct experimental measurement of anhydrous this compound.

Relative Humidity (%)Temperature (°C)Mass Change (%) (Hypothetical)Observations
0250.0Sample is stable in a dry environment.
10250.5Slight mass increase, potential for surface hydrolysis.
30252.1Noticeable mass increase, onset of significant hydrolysis.
50255.8Significant mass increase, formation of calcium hydroxide is likely.
702510.2Rapid mass increase, extensive hydrolysis and potential for carbonation.
902518.5Deliquescence may occur, significant conversion to calcium hydroxide and calcium carbonate.

Note: This table is for illustrative purposes to demonstrate the hygroscopic and reactive nature of anhydrous this compound. Actual values would need to be determined experimentally under controlled conditions, likely showing a continuous reaction rather than reaching equilibrium at each humidity step.

Reaction Pathways upon Exposure to Moisture and Carbon Dioxide

The interaction of anhydrous this compound with the atmosphere proceeds via two primary pathways, often concurrently. These pathways describe the hydrolysis and subsequent carbonation of the compound.

Pathway 1: Hydrolysis followed by Carbonation

The initial and most direct reaction with atmospheric water is hydrolysis. This is followed by the carbonation of the resulting calcium hydroxide.

G Pathway 1: Hydrolysis and Subsequent Carbonation Ca_OEt2 Anhydrous this compound Ca(OCH₂CH₃)₂ Ca_OH2 Calcium Hydroxide Ca(OH)₂ Ca_OEt2->Ca_OH2 + 2H₂O EtOH Ethanol (CH₃CH₂OH) Ca_OEt2->EtOH - 2CH₃CH₂OH H2O Atmospheric Moisture (H₂O) CaCO3 Calcium Carbonate CaCO₃ Ca_OH2->CaCO3 + CO₂ CO2 Atmospheric Carbon Dioxide (CO₂)

Caption: Reaction of this compound via Hydrolysis.

Pathway 2: Direct Carbonation via an Intermediate

An alternative mechanism involves the direct reaction of this compound with carbon dioxide to form a calcium ethyl carbonate intermediate, which then undergoes hydrolysis.[3]

G Pathway 2: Direct Carbonation Pathway Ca_OEt2 Anhydrous this compound Ca(OCH₂CH₃)₂ Intermediate Calcium Ethyl Carbonate (Intermediate) Ca(OCO₂CH₂CH₃)₂ Ca_OEt2->Intermediate + 2CO₂ CO2 Atmospheric Carbon Dioxide (CO₂) CaCO3 Calcium Carbonate CaCO₃ Intermediate->CaCO3 + H₂O EtOH Ethanol (CH₃CH₂OH) Intermediate->EtOH - 2CH₃CH₂OH H2O Atmospheric Moisture (H₂O) G Dynamic Vapor Sorption (DVS) Experimental Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_analysis Data Analysis Prep Weigh Anhydrous This compound (in glove box) Load Load Sample into DVS Instrument Prep->Load Program Set Temperature and Humidity Program Load->Program Run Execute DVS Run Program->Run Plot Generate Moisture Sorption Isotherm Run->Plot Interpret Interpret Reactivity and Hygroscopicity Plot->Interpret G Karl Fischer Titration Workflow cluster_prep Preparation cluster_titration Titration Process cluster_result Result Calculation Prep_Titrator Prepare and Pre-titrate KF Titrator Inject Introduce Sample into Titration Vessel Prep_Titrator->Inject Prep_Sample Accurately Weigh Anhydrous this compound Prep_Sample->Inject Titrate Automatic Titration to Endpoint Inject->Titrate Calculate Calculate Water Content (% or ppm) Titrate->Calculate

References

Methodological & Application

Application Notes and Protocols for Calcium Ethoxide-Catalyzed Biodiesel Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of calcium ethoxide as a heterogeneous catalyst in the production of biodiesel. The information compiled herein is based on scientific literature and is intended to guide researchers in setting up and conducting experiments for the transesterification of various oil feedstocks.

Introduction

This compound (Ca(OCH₂CH₃)₂) is an effective solid base catalyst for the transesterification of triglycerides into fatty acid alkyl esters, commonly known as biodiesel.[1][2][3] Its advantages over homogeneous catalysts include ease of separation from the reaction mixture, potential for reusability, and reduced wastewater generation.[4][5] This document outlines the synthesis of the catalyst, the protocol for biodiesel production, methods for catalyst characterization, and analytical procedures for quantifying biodiesel yield.

Catalyst Preparation: Synthesis of this compound

The synthesis of this compound involves the reaction of metallic calcium with absolute ethanol (B145695).

Experimental Protocol:

  • Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a thermometer.[6]

  • Reagents:

    • Metallic Calcium (Ca)

    • Absolute Ethanol (<0.005% water)

  • Procedure:

    • Add 60 mL of absolute ethanol to the reaction flask.

    • While stirring at approximately 700 rpm, carefully add 2 grams of metallic calcium to the ethanol.[7]

    • Maintain the reaction temperature at the boiling point of ethanol (approximately 78°C) using a water bath.[7]

    • Allow the reaction to proceed for 8 hours under reflux.[7]

    • After the reaction is complete, remove the excess ethanol by vacuum distillation.[7]

    • Dry the resulting this compound powder in an oven at 105°C for 1 hour to remove any residual moisture.[7]

    • Store the synthesized catalyst in a desiccator to prevent deactivation by atmospheric moisture and CO₂.

Biodiesel Production: Transesterification Protocol

The following protocol describes the transesterification of vegetable oil using the synthesized this compound catalyst. This procedure can be adapted for various feedstocks such as soybean oil, used cooking oil, sunflower oil, and others.

Experimental Protocol:

  • Apparatus Setup: A 500 mL glass reactor equipped with a mechanical stirrer, a thermostat for temperature control, a reflux condenser, and a sampling outlet.[7]

  • Reagents and Materials:

    • Vegetable Oil (e.g., soybean oil, sunflower oil)

    • Methanol (B129727) or Ethanol

    • Synthesized this compound catalyst

  • Procedure:

    • Oil Pre-treatment: Preheat the vegetable oil to 110°C to remove any moisture content, which can negatively affect the catalytic activity.

    • Reaction Mixture Preparation:

      • Allow the pre-treated oil to cool to the desired reaction temperature (e.g., 65°C).

      • In a separate flask, prepare a solution of this compound in the alcohol (methanol or ethanol) by vigorous stirring.

    • Transesterification Reaction:

      • Transfer the oil to the 500 mL reactor and bring it to the optimized reaction temperature (refer to Table 1).

      • Add the catalyst-alcohol mixture to the reactor. The molar ratio of alcohol to oil and the catalyst concentration should be based on optimized conditions (see Table 1).[1][2][3][8]

      • Stir the reaction mixture vigorously (e.g., 300-600 rpm) to ensure proper mixing of the three-phase system (oil, alcohol, and solid catalyst).

      • Maintain the reaction at the set temperature for the specified duration (e.g., 1.5 hours).[1][2][3]

    • Product Separation:

      • After the reaction is complete, stop the heating and stirring.

      • Separate the solid catalyst from the liquid mixture by centrifugation or filtration.

      • Transfer the liquid phase to a separatory funnel and allow it to stand for several hours (or overnight) for the separation of the biodiesel (upper layer) and glycerol (B35011) (lower layer).

      • Drain the glycerol layer.

    • Biodiesel Purification:

      • Wash the biodiesel layer with warm distilled water (50-60°C) to remove any remaining catalyst, soap, and excess alcohol. Repeat the washing until the wash water is clear and has a neutral pH.

      • Dry the purified biodiesel by heating it to 110°C to remove residual water.

Data Presentation: Optimized Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on biodiesel production using calcium-based catalysts.

Table 1: Optimized Conditions for Biodiesel Production using this compound

FeedstockAlcoholAlcohol:Oil Molar RatioCatalyst Conc. (wt% of oil)Temperature (°C)Time (h)Biodiesel Yield (%)Reference
Soybean OilMethanol12:13.0%651.595.0[1][2][3]
Soybean OilEthanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified91.8[1][2][3]
Sunflower OilEthanol12:13.5%80Not Specified80.5 (First Stage)[8]
Various Vegetable Oils (Second Stage)Ethanol6:10.75%Not SpecifiedNot Specified>96.5 (Overall)[8]
Used Cooking OilMethanol/EthanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]

Table 2: Comparison of Different Calcium-Based Catalysts

CatalystFeedstockAlcohol:Oil Molar RatioCatalyst Conc. (wt%)Temperature (°C)Time (h)Biodiesel Yield (%)Reference
This compoundSoybean Oil12:13.0651.595.0[1][2][3]
Calcium MethoxideEuglena sanguinea oilNot SpecifiedNot SpecifiedNot SpecifiedNot Specified94.83[7]
CaO from LimestoneWaste Cooking Oil6:15.065486[10]
CaO from EggshellsPalm Oil18:115.0122Not Specified96.7[11]

Catalyst Characterization

Characterization of the synthesized this compound catalyst is crucial to understand its physical and chemical properties, which influence its catalytic activity.

  • Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area, pore volume, and pore size distribution of the catalyst. A higher surface area generally leads to better catalytic performance.[5][8]

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology and particle size of the catalyst.[8][12]

  • X-ray Diffraction (XRD): XRD analysis is used to identify the crystalline structure and phase purity of the synthesized this compound.[8][12][13]

  • Thermogravimetric Analysis (TGA): TGA helps in determining the thermal stability of the catalyst.[8][12]

Analytical Methods for Biodiesel Quantification

The yield of biodiesel is typically determined by quantifying the amount of fatty acid alkyl esters (FAAEs) in the product. Gas chromatography is the most common and accurate method for this analysis.[1][14]

Protocol for GC Analysis:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column like a wax-type column).

  • Internal Standard: An internal standard, such as methyl heptadecanoate or tridecanoic acid methyl ester, which is not present in the biodiesel sample, should be used for accurate quantification.[9]

  • Sample Preparation:

    • Accurately weigh a known amount of the biodiesel sample into a vial.

    • Add a precise amount of the internal standard stock solution.

    • Dilute the mixture with a suitable solvent like hexane (B92381).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp up to 240°C at a rate of 4°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium or Hydrogen

  • Quantification: The concentration of each fatty acid alkyl ester is determined by comparing its peak area to that of the internal standard. The total biodiesel yield is the sum of the concentrations of all identified esters.

Catalyst Reusability

A key advantage of heterogeneous catalysts is their potential for reuse.

Protocol for Catalyst Recovery and Reuse:

  • After the transesterification reaction, separate the this compound catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the recovered catalyst with methanol and then with a non-polar solvent like hexane to remove any adsorbed glycerol, oil, and esters.[15]

  • Dry the washed catalyst in an oven at 105°C for several hours.

  • For some calcium-based catalysts, a calcination step at high temperatures (e.g., 600°C) may be necessary to restore full catalytic activity.[15]

  • The reactivated catalyst can then be used in subsequent transesterification reactions. The biodiesel yield should be monitored over several cycles to assess the catalyst's stability and deactivation rate.

Visualizations

Biodiesel_Production_Workflow cluster_catalyst_prep Catalyst Synthesis cluster_biodiesel_prod Biodiesel Production Ca Calcium Metal Reactor1 Reaction (Reflux, 8h) Ca->Reactor1 EtOH Ethanol EtOH->Reactor1 Ca_ethoxide This compound (Catalyst) Reactor1->Ca_ethoxide Reactor2 Transesterification (65°C, 1.5h) Ca_ethoxide->Reactor2 Oil Vegetable Oil Oil->Reactor2 Alcohol Methanol/Ethanol Alcohol->Reactor2 Separation Separation (Centrifugation/ Filtration) Reactor2->Separation Purification Purification (Washing & Drying) Separation->Purification Glycerol Glycerol Separation->Glycerol Biodiesel Biodiesel (FAAEs) Purification->Biodiesel

Caption: Experimental workflow for biodiesel production.

Transesterification_Mechanism cluster_reaction TG Triglyceride Intermediate1 Diglyceride + FAAE TG->Intermediate1 + ROH ROH Alcohol (Methanol/Ethanol) Catalyst This compound (Ca(OEt)₂) Intermediate2 Monoglyceride + FAAE Intermediate1->Intermediate2 + ROH Products Biodiesel (3 FAAE) Glycerol Intermediate2->Products + ROH

Caption: Transesterification reaction pathway.

References

Application Notes and Protocols for Calcium Ethoxide-Catalyzed Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of calcium ethoxide as a heterogeneous catalyst in transesterification reactions, a crucial process in the synthesis of biodiesel and various esters. The high catalytic activity and solid nature of this compound offer a promising alternative to homogeneous catalysts, simplifying product purification and catalyst recovery.

Data Presentation: Optimized Reaction Conditions

The following table summarizes the optimized reaction parameters for achieving high yields of fatty acid methyl esters (FAME), commonly known as biodiesel, from soybean oil using this compound as a catalyst.[1][2][3][4]

ParameterOptimized ValueBiodiesel Yield
Alcohol to Oil Molar Ratio12:1 (Methanol:Oil)95.0%[1][2][3][4]
Catalyst Loading3% (w/w of oil)
Reaction Temperature65 °C[1][2][3][4]
Reaction Time1.5 hours[1][2][3][4]
Alcohol to Oil Molar Ratio12:1 (Ethanol:Oil)91.8%[1][2]

For the production of fatty acid ethyl esters (FAEE) via a two-step transesterification, the following conditions have been optimized:[5]

StageParameterOptimized ValueEthyl Ester Yield
First StageEthanol (B145695) to Oil Molar Ratio12:180.5%
Catalyst Loading3.5% (w/w of oil)
Reaction Temperature80 °C
Second StageEthanol to Oil Molar Ratio6:1Additional 16%
Catalyst Loading0.75% (w/w of oil)

Experimental Protocols

This section details the methodologies for the synthesis of the this compound catalyst and the subsequent transesterification reaction.

Synthesis of this compound Catalyst

This protocol is based on the successful synthesis of this compound for use as a transesterification catalyst.[1]

Materials:

  • Calcium metal (Ca)

  • Absolute ethanol (<0.005% water)

  • Argon gas (or other inert gas)

  • Round bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Place 2 grams of calcium metal into a 100 mL round bottom flask equipped with a magnetic stir bar.

  • Add 60 mL of absolute ethanol to the flask.

  • Purge the flask with argon gas and maintain an inert atmosphere using an argon-filled balloon.

  • Heat the mixture to 70 °C using a heating mantle while stirring at 600 rpm.

  • Continue the reaction for 12 hours. The solution will become an opaque white suspension.

  • After the reaction is complete, remove the excess ethanol by distillation under vacuum.

  • Dry the resulting white this compound powder under vacuum to remove any residual ethanol.

Transesterification of Triglycerides with Methanol (B129727)

This protocol outlines the procedure for the transesterification of soybean oil to produce biodiesel (FAME).[1][2][3][4]

Materials:

  • Soybean oil (or other triglyceride source)

  • Methanol

  • This compound catalyst

  • Reaction vessel with a condenser and temperature control

  • Magnetic stirrer and stir bar

Procedure:

  • Ensure the oil is pre-treated to remove free fatty acids and water if necessary.

  • In a reaction vessel, add soybean oil and methanol in a 12:1 molar ratio.

  • Add 3% (by weight of oil) of the synthesized this compound catalyst to the mixture.

  • Heat the reaction mixture to 65 °C with constant stirring.

  • Maintain the reaction at 65 °C for 1.5 hours.

  • After the reaction, the mixture will separate into two layers: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol (B35011).

  • Separate the two layers. The catalyst will predominantly be in the glycerol layer and can be recovered by filtration.

  • Wash the biodiesel layer with warm water to remove any residual catalyst, methanol, and glycerol.

  • Dry the biodiesel over anhydrous sodium sulfate (B86663) or by heating under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound-catalyzed transesterification process.

G cluster_prep Catalyst Preparation cluster_trans Transesterification cluster_purify Purification Ca Calcium Metal React_Prep Reaction under Argon at 70°C Ca->React_Prep EtOH Absolute Ethanol EtOH->React_Prep Ca_OEt2 This compound Powder React_Prep->Ca_OEt2 Ca_OEt2_input This compound Ca_OEt2->Ca_OEt2_input Oil Triglyceride Oil Reaction Reaction at 65°C for 1.5h Oil->Reaction MeOH Methanol MeOH->Reaction Mixture Product Mixture Reaction->Mixture Separation Phase Separation Mixture->Separation Ca_OEt2_input->Reaction Washing Water Washing Separation->Washing Ester Phase Glycerol Glycerol Byproduct Separation->Glycerol Glycerol Phase Drying Drying Washing->Drying Biodiesel Purified Biodiesel Drying->Biodiesel G Catalyst Ca(OCH2CH3)2 Intermediate1 Ca(OCH3)(OCH2CH3) + CH3CH2OH Catalyst->Intermediate1 + CH3OH Methanol Methanol (CH3OH) Triglyceride Triglyceride (RCOOR') Intermediate1->Catalyst + CH3CH2OH Intermediate2 Ca(OCH3)(OOCR) + R'OH Intermediate1->Intermediate2 + Triglyceride Diglyceride Diglyceride Intermediate2->Diglyceride FAME Fatty Acid Methyl Ester (FAME) Intermediate2->FAME Diglyceride->Catalyst + 2 CH3OH - 2 FAME - Glycerol

References

Application Notes and Protocols: The Role of Calcium-Based Catalysts in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical manufacturing, the choice of catalysts and reagents is paramount to ensure efficient, cost-effective, and sustainable synthetic routes. While a broad range of bases are employed in organic synthesis, calcium-based reagents present an attractive option due to their low cost, ready availability, and generally lower toxicity compared to other metal catalysts. This document explores the application of calcium compounds in the synthesis of pharmaceutical intermediates.

Initial investigations into the use of calcium ethoxide revealed a notable scarcity of documented applications specifically within the synthesis of pharmaceutical intermediates. The available literature predominantly highlights its use in other areas, such as a catalyst for biodiesel production and as a precursor for the synthesis of inorganic materials.

In contrast, a closely related compound, calcium oxide (CaO) , emerges as a well-documented and versatile heterogeneous catalyst for the synthesis of various pharmaceutically relevant heterocyclic compounds. Consequently, these notes will focus on the application of calcium oxide, providing detailed protocols and data that are more representative of the current state of research in this area. The principles of base-catalyzed reactions discussed herein may, in some instances, be conceptually applicable to other calcium alkoxides, though empirical validation would be required.

Application of Calcium Oxide in the Synthesis of Heterocyclic Pharmaceutical Intermediates

Calcium oxide nanoparticles (CaO-NPs) have gained significant attention as a green and efficient catalyst for various organic transformations, including condensation and multicomponent reactions (MCRs) that are fundamental to the synthesis of heterocyclic scaffolds in many drug molecules.

Key Advantages of Calcium Oxide as a Catalyst:

  • High Basicity: Functions as a strong solid base catalyst.

  • Heterogeneous Nature: Allows for easy separation from the reaction mixture, catalyst recycling, and simplification of purification processes.

  • Low Cost and Abundance: Derived from readily available and inexpensive sources like limestone.

  • Environmental Compatibility: Considered a green catalyst with low toxicity.

  • Thermal Stability: Can be used in a wide range of reaction temperatures.

Application I: Synthesis of Highly Substituted Pyridines

Highly substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceutical agents with diverse biological activities. Calcium oxide nanoparticles have been effectively employed as a catalyst in a one-pot, three-component synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines.

Reaction Scheme:

A general scheme for the CaO-catalyzed synthesis of substituted pyridines involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a thiol.

G cluster_reactants Reactants aldehyde Aromatic Aldehyde catalyst CaO Nanoparticles (Catalyst) aldehyde->catalyst 1. Knoevenagel Condensation malononitrile Malononitrile malononitrile->catalyst thiol Thiol thiol->catalyst 2. Michael Addition product 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridine catalyst->product 3. Cyclization solvent Aqueous Ethanol (B145695) (Solvent) solvent->catalyst

Caption: General workflow for the CaO-catalyzed synthesis of substituted pyridines.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various substituted pyridine (B92270) derivatives using CaO nanoparticles as a catalyst.

EntryAr-CHO SubstituentThiolTime (min)Yield (%)
14-ClThiophenol2095
24-MeThiophenol2592
34-NO₂Thiophenol1598
42-ClThiophenol3090
54-Cl4-Methylthiophenol2094
Experimental Protocol

1. Catalyst Preparation (Calcination Method):

  • Calcium carbonate (CaCO₃) from a natural source (e.g., limestone, eggshells) is washed and dried.

  • The dried CaCO₃ is placed in a crucible and calcined in a muffle furnace at 900°C for 3 hours.

  • The resulting calcium oxide is allowed to cool in a desiccator to prevent moisture absorption. The nanoparticle nature can be confirmed by characterization techniques like XRD and SEM.

2. Synthesis of 2-Amino-4-(4-chlorophenyl)-3,5-dicyano-6-(phenylthio)pyridine (Table 1, Entry 1):

  • To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (B46862) (1 mmol, 140.5 mg), malononitrile (2 mmol, 132 mg), and thiophenol (1 mmol, 110 mg).

  • Add aqueous ethanol (1:1 v/v, 10 mL) as the solvent.

  • Add CaO nanoparticles (10 mol%, 5.6 mg).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (approx. 20 minutes), cool the reaction mixture to room temperature.

  • Filter the solid product, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • The catalyst can be recovered from the filtrate by centrifugation, washed with ethanol, dried, and reused.

Application II: Synthesis of Pyran Derivatives

Pyran-annulated heterocyclic systems are core structures in a variety of natural products and synthetic compounds with significant pharmacological properties. CaO nanoparticles have been demonstrated to be an effective catalyst for the one-pot, multicomponent synthesis of 2-amino-4H-pyran derivatives.

Reaction Mechanism Signaling Pathway

The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

reaction_pathway cluster_start Initial Reaction cluster_michael Michael Addition Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (Arylidenemalononitrile) Aldehyde->Knoevenagel CaO (Base Catalyst) Malononitrile Malononitrile Malononitrile->Knoevenagel CaO (Base Catalyst) Active Methylene (B1212753) Compound Active Methylene Compound Intermediate Michael Adduct Intermediate Active Methylene Compound->Intermediate Michael Addition Knoevenagel->Intermediate + Nucleophile Product 2-Amino-4H-pyran Derivative Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of 2-amino-4H-pyran derivatives.

Quantitative Data Summary

The following table presents data for the synthesis of various 2-amino-4H-pyran derivatives catalyzed by CaO.

EntryAldehydeActive Methylene CompoundTime (min)Temperature (°C)Yield (%)
1BenzaldehydeMalononitrile106092
24-ChlorobenzaldehydeMalononitrile126095
34-MethoxybenzaldehydeMalononitrile156090
4BenzaldehydeEthyl Cyanoacetate206088
Experimental Protocol

1. General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives:

  • In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol), and another active methylene compound (e.g., ethyl acetoacetate, 1 mmol) is prepared.

  • CaO nanoparticles (7 mol%) are added to the mixture.

  • The reaction is carried out in aqueous ethanol under microwave irradiation (400 W) at 80°C for the specified time (e.g., 5-15 minutes). Alternatively, the reaction can be performed under conventional heating at 60°C.

  • After completion, the mixture is cooled, and the solid product is collected by filtration.

  • The crude product is recrystallized from ethanol to afford the pure 2-amino-4H-pyran derivative.

While this compound itself has limited documented use in the direct synthesis of pharmaceutical intermediates, the broader class of calcium-based catalysts, particularly calcium oxide, offers a powerful, green, and cost-effective alternative for the synthesis of key heterocyclic structures. The high catalytic activity, stability, and reusability of CaO make it an excellent candidate for industrial-scale applications, aligning with the principles of sustainable chemistry in drug development. Researchers are encouraged to explore the potential of other calcium alkoxides, leveraging the insights gained from studies on calcium oxide.

Application of Calcium Ethoxide for Limestone Consolidation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Consolidation of Porous Limestone Using Calcium Ethoxide Nanosuspensions

Audience: Researchers, scientists, and conservation professionals.

Introduction: The deterioration of limestone, a material widely used in cultural heritage, is a significant concern. This document provides detailed application notes and protocols for the use of this compound as a consolidant for porous limestones. This compound serves as a precursor to calcium carbonate, the primary component of limestone, offering a compatible solution for stone conservation.[1][2][3] When applied to weathered limestone, it penetrates the porous structure and undergoes a carbonation reaction with atmospheric carbon dioxide and humidity. This process forms new calcium carbonate crystals that bind the deteriorated stone grains, thereby enhancing its mechanical strength and durability.[2][4][5][6]

**Reaction Pathway of this compound Consolidation

The conversion of this compound to calcium carbonate, the active consolidating agent, can proceed through two main pathways upon exposure to atmospheric conditions[1][5][6]:

  • Direct Carbonation: This pathway involves the insertion of a carbon dioxide molecule into the calcium-oxygen bond of the ethoxide, forming an intermediate alkyl carbonate. Subsequent hydrolysis and elimination of alcohol lead to the formation of calcium carbonate.[6]

  • Hydrolysis and Carbonation: In this pathway, the this compound first hydrolyzes in the presence of moisture to form calcium hydroxide (B78521) as an intermediate. The calcium hydroxide then reacts with carbon dioxide to precipitate calcium carbonate.[1][5][6]

The carbonation process is relatively rapid, with the formation of calcium carbonate detected within minutes and the reaction completing within hours under favorable humidity conditions.[1] Higher relative humidity has been shown to favor the formation of the stable calcite phase of calcium carbonate.[1]

cluster_pathway1 Pathway 1: Direct Carbonation cluster_pathway2 Pathway 2: Hydrolysis & Carbonation Ca_OEt2_1 This compound Ca(OEt)₂ Alkylcarbonate Intermediate Alkyl Carbonate Ca_OEt2_1->Alkylcarbonate + CO₂ CO2_1 Carbon Dioxide (from atmosphere) CaCO3_1 Calcium Carbonate (Consolidant) Alkylcarbonate->CaCO3_1 + H₂O Ethanol_1 Ethanol (B145695) (Byproduct) Alkylcarbonate->Ethanol_1 H2O_1 Water (Hydrolysis) Ca_OEt2_2 This compound Ca(OEt)₂ Ca_OH2 Calcium Hydroxide Ca(OH)₂ Ca_OEt2_2->Ca_OH2 + H₂O Ethanol_2 Ethanol (Byproduct) Ca_OEt2_2->Ethanol_2 H2O_2 Water (from atmosphere) CaCO3_2 Calcium Carbonate (Consolidant) Ca_OH2->CaCO3_2 + CO₂ CO2_2 Carbon Dioxide (from atmosphere)

Reaction pathways of this compound to form calcium carbonate.

Experimental Protocols

Preparation of this compound Nanosuspension

The this compound product is typically supplied as a nanosuspension in a mixture of ethanol and tetrahydrofuran (B95107) (THF) (e.g., 1:3 v/v) with a specific initial calcium concentration (e.g., 46.5 g/L).[1][5] For application, this stock solution is often diluted to a working concentration. A calcium concentration of 20 g/L has been found to provide a good balance between consolidation effectiveness and minimal aesthetic impact on the stone surface.[1][3]

Materials:

  • This compound nanosuspension (stock solution)

  • Ethanol (for dilution)

  • Beaker or flask

  • Magnetic stirrer and stir bar

Protocol:

  • Calculate the required volume of the stock this compound nanosuspension and ethanol to achieve the desired final concentration of 20 g/L.

  • In a clean beaker or flask, add the calculated volume of ethanol.

  • While stirring gently with a magnetic stirrer, slowly add the calculated volume of the this compound stock solution.

  • Continue stirring for a few minutes to ensure a homogenous mixture.

  • The prepared solution is now ready for application.

Application of this compound to Limestone Samples

Two primary methods have been documented for the application of this compound to limestone: brushing and capillary absorption.[1]

1. Application by Brushing (Protocol B1)

This method is suitable for targeted application and surface treatments.

Materials:

  • Prepared this compound solution (20 g/L)

  • Soft-bristled brushes

  • Limestone samples

  • Gloves and safety glasses

Protocol:

  • Ensure the limestone surface is clean and free of dust and debris.

  • Using a soft-bristled brush, apply the this compound solution to the limestone surface until saturation is reached.

  • Allow the treated samples to cure under controlled laboratory conditions (e.g., 20-25°C and 50-60% relative humidity) for a specified period (e.g., at least one month) to allow for the complete carbonation of the ethoxide.

2. Application by Capillary Absorption (Protocol B2)

This method allows for a deeper and more uniform penetration of the consolidant into the stone.

Materials:

  • Prepared this compound solution (20 g/L)

  • Shallow tray or container

  • Glass rods or other supports

  • Limestone samples

  • Gloves and safety glasses

Protocol:

  • Place glass rods in the bottom of a shallow tray.

  • Pour the prepared this compound solution into the tray, ensuring the level is sufficient to contact the bottom of the limestone samples.

  • Place the limestone samples on the glass rods, ensuring they are stable and in contact with the solution.

  • Allow the samples to absorb the consolidant by capillarity for a defined period (e.g., 90 minutes).[5] The time should be optimized to prevent precipitation of the product in the solution.[5]

  • After the absorption period, carefully remove the samples from the tray and place them on a non-absorbent surface to dry.

  • Allow the treated samples to cure under controlled laboratory conditions for at least one month.

Evaluation of Consolidation Efficacy

A multi-technique approach is recommended to assess the effectiveness of the this compound treatment.

Colorimetric Measurements

To evaluate any aesthetic changes to the stone surface.

Protocol:

  • Use a spectrophotometer to measure the color of the limestone samples before and after treatment.

  • Record the CIELab* color coordinates (L, a, b*).

  • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A ΔE value below 5 is generally considered an acceptable color change in the field of cultural heritage conservation.[1]

Capillary Water Absorption

To assess changes in the water transport properties of the limestone.

Protocol:

  • Dry the untreated and treated limestone samples to a constant weight.

  • Place the samples on a saturated filter paper or a shallow water bath, ensuring only the bottom surface is in contact with water.

  • Record the weight of the samples at regular time intervals.

  • Calculate the capillary water absorption coefficient (CWAC) by plotting the amount of absorbed water per unit area against the square root of time. The slope of the initial linear portion of the graph represents the CWAC.

Ultrasonic Pulse Velocity (UPV)

To evaluate the degree of consolidation by measuring the speed of sound through the stone. An increase in velocity indicates an improvement in the material's compactness and cohesion.

Protocol:

  • Use an ultrasonic testing device with transducers.

  • Apply a coupling agent (e.g., silicone grease) to the transducers and the surface of the limestone sample.

  • Place the transmitting and receiving transducers on opposite sides of the sample.

  • Measure the transit time of the ultrasonic pulse through the sample.

  • Calculate the UPV by dividing the distance between the transducers by the transit time.

Microdrilling Resistance Measurement System (DRMS)

To assess the consolidation effect at different depths from the surface.

Protocol:

  • Use a drilling resistance measurement system equipped with a small diameter drill bit.

  • Perform drilling on both untreated and treated samples under controlled drilling parameters (e.g., rotation speed and penetration rate).

  • Record the drilling force or energy as a function of depth. An increase in drilling resistance in the treated sample compared to the untreated one indicates a consolidation effect.

Quantitative Data Summary

The following tables summarize the performance of this compound (ET) as a limestone consolidant, often in comparison with a commercial nanolime product (CA, CaLoSil E50).

Table 1: Colorimetric Variation (ΔE) after Treatment*

Limestone TypeApplication MethodThis compound (ΔE)Nanolime (ΔE)
NotoBrushing (B1)> 5> 5
VicenzaBrushing (B1)< 5< 5
LecceBrushing (B1)> 5> 5

Data extracted from a study by Zuedel et al. (2018). A ΔE > 5 indicates a significant and generally unacceptable color change.*[1]

Table 2: Capillary Water Absorption Coefficient (CWAC) Reduction

Limestone TypeApplication MethodCWAC Reduction with this compoundCWAC Reduction with Nanolime
NotoBrushing (B1)Significant ReductionMinor Reduction
VicenzaBrushing (B1)Significant ReductionMinor Reduction
LecceBrushing (B1)Variable ResultsMinor Reduction

Qualitative summary based on data from Zuedel et al. (2018). This compound generally induces a higher reduction in the capillary water absorption coefficient compared to the nanolime product.[1]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_app Application Phase cluster_cure Curing Phase cluster_eval Evaluation Phase start Start: Untreated Limestone Samples prep_sol Prepare this compound Solution (20 g/L) start->prep_sol brush Application by Brushing prep_sol->brush capillary Application by Capillary Absorption prep_sol->capillary cure Curing (≥ 1 month) under controlled conditions brush->cure capillary->cure colorimetry Colorimetric Measurements cure->colorimetry water_abs Capillary Water Absorption cure->water_abs upv Ultrasonic Pulse Velocity (UPV) cure->upv drms Microdrilling Resistance (DRMS) cure->drms sem SEM Imaging cure->sem end End: Consolidated Limestone Data colorimetry->end water_abs->end upv->end drms->end sem->end

Experimental workflow for limestone consolidation using this compound.

Conclusion

This compound presents a promising alternative for the consolidation of porous limestone, demonstrating good compatibility and effectiveness.[1][3] Studies have shown that it can lead to better consolidation results and more favorable water transport properties compared to some commercial nanolime products.[1] The choice of solvent and application method can influence the final outcome, and therefore, careful consideration of these parameters is crucial for successful application.[5][7][8] Further research is ongoing to optimize the formulation and application of this compound for the conservation of cultural heritage.

References

Application Notes and Protocols for the Employment of Calcium Ethoxide and Other Calcium-Based Reagents in the Synthesis of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of β-keto esters, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The reaction typically involves the self-condensation of two ester molecules in the presence of a strong base. While sodium ethoxide is the conventional base for this transformation, interest in employing more cost-effective and potentially greener alkaline earth metal bases, such as calcium ethoxide, has been an area of exploration.

This document provides detailed application notes on the use of calcium-based reagents in the synthesis of β-keto esters, with a particular focus on a patented method utilizing calcium hydroxide (B78521). While direct protocols for the use of this compound in a classic Claisen condensation are not well-documented in scientific literature, the following sections provide a comprehensive guide to a closely related and effective method.

Reaction Mechanism and Principles

The classic Claisen condensation proceeds via the formation of an enolate from an ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group yields the β-keto ester. A crucial aspect of the traditional reaction is the use of a stoichiometric amount of base, as the final deprotonation of the product drives the equilibrium towards the desired product.

In the context of calcium-based reagents, a patented alternative to the classic Claisen condensation involves the use of calcium hydroxide or calcium oxide. This process is not a direct self-condensation of esters but rather a sequential reaction involving the formation of a calcium chelate of an acetoacetic acid ester, followed by acylation and subsequent cleavage to yield the desired β-keto ester. This method has been shown to produce β-ketoesters in very good yields.[1]

General Mechanism of a Base-Catalyzed Claisen Condensation

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ester Ester (with α-H) Enolate Ester Enolate Ester->Enolate Deprotonation Base Base (e.g., EtO⁻) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2 Second Ester Molecule Ester2->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination of Alkoxide Alkoxide Alkoxide (EtO⁻) Tetrahedral_Intermediate->Alkoxide Final_Enolate Stabilized Enolate Beta_Keto_Ester->Final_Enolate Deprotonation by Alkoxide Calcium_Hydroxide_Workflow start Start suspend_caoh2 Suspend Ca(OH)₂ in Methylene Chloride start->suspend_caoh2 add_ester Add Methyl Acetoacetate (20-30°C) suspend_caoh2->add_ester stir1 Stir for 30 min add_ester->stir1 add_acyl_chloride Add Butyryl Chloride (30-35°C) stir1->add_acyl_chloride stir2 Stir for 2h at 40°C add_acyl_chloride->stir2 add_nh4cl Add Aqueous NH₄Cl (30°C) stir2->add_nh4cl stir3 Stir for 30 min add_nh4cl->stir3 workup Aqueous Work-up & Purification stir3->workup product β-Keto Ester (Methyl Butyrylacetate) workup->product

References

Application Notes and Protocols: Calcium Ethoxide for the Ring-Opening Polymerization of Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of lactones is a cornerstone in the synthesis of biodegradable and biocompatible aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). These polymers are of significant interest for a wide range of applications, from biomedical devices and drug delivery systems to sustainable packaging materials. The choice of initiator is critical in controlling the polymerization process and the final properties of the polymer. Calcium-based initiators, including calcium ethoxide, are emerging as attractive alternatives to more traditional tin-based catalysts due to their lower toxicity and potential for producing well-defined polymers.

This document provides detailed application notes and experimental protocols for the use of this compound as an initiator for the ring-opening polymerization of common lactone monomers, including ε-caprolactone (ε-CL), L-lactide (L-LA), and δ-valerolactone (δ-VL).

Mechanism of Polymerization

This compound initiates the ring-opening polymerization of lactones via a coordination-insertion mechanism. This mechanism involves the coordination of the lactone monomer to the calcium center, followed by the nucleophilic attack of the ethoxide group on the carbonyl carbon of the monomer. This results in the cleavage of the acyl-oxygen bond of the lactone and the insertion of the monomer into the calcium-alkoxide bond. The propagation then proceeds by the sequential coordination and insertion of additional monomer units.

Polymerization Mechanism Workflow

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Ca_EtO This compound Ca(OCH2CH3)2 Coordination_complex Coordination Complex Ca_EtO->Coordination_complex Coordination Lactone_monomer Lactone Monomer Lactone_monomer->Coordination_complex Ring_opening Ring Opening & Insertion Coordination_complex->Ring_opening Nucleophilic Attack Active_species Active Propagating Species Ring_opening->Active_species Growing_chain Growing Polymer Chain Active_species->Growing_chain Monomer Insertion Another_lactone Another Lactone Monomer Another_lactone->Growing_chain Final_polymer Final Polymer Chain Growing_chain->Final_polymer Protonation Quenching_agent Quenching Agent (e.g., Acid) Quenching_agent->Final_polymer

Caption: Coordination-insertion mechanism of lactone polymerization initiated by this compound.

Experimental Protocols

Preparation of this compound Initiator

This compound can be synthesized through the reaction of calcium metal with absolute ethanol (B145695).

Materials:

  • Calcium metal (turnings or granules)

  • Absolute ethanol (anhydrous, <0.005% water)

  • Round bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas supply

Procedure:

  • In a clean, dry round bottom flask, place calcium metal.

  • Under an inert atmosphere (argon or nitrogen), add an excess of absolute ethanol.

  • Stir the mixture at an elevated temperature (e.g., 70°C) for several hours (e.g., 12 hours) until the calcium has fully reacted and an opaque white solution or suspension is formed.

  • The resulting this compound solution can be used directly or the solvent can be removed under vacuum to obtain a solid powder. The concentration of the solution should be determined prior to use.

General Protocol for Bulk Polymerization of Lactones

This protocol is suitable for the polymerization of ε-caprolactone and L-lactide at elevated temperatures.

Materials:

  • Lactone monomer (ε-caprolactone or L-lactide), purified by recrystallization or distillation.

  • This compound initiator solution or solid.

  • Schlenk flask or reaction tube.

  • Magnetic stirrer and heating mantle or oil bath.

  • Vacuum line.

  • Methanol (B129727) (for precipitation).

  • Dichloromethane (for dissolution).

Procedure:

  • Accurately weigh the desired amount of lactone monomer into a dry Schlenk flask or reaction tube equipped with a magnetic stir bar.

  • Heat the flask under vacuum to dry the monomer and the flask.

  • Under an inert atmosphere, add the desired amount of this compound initiator (as a solution in a dry solvent or as a solid). The monomer-to-initiator ratio will determine the target molecular weight.

  • Place the flask in a preheated oil bath or heating mantle at the desired reaction temperature (e.g., 120-180°C).

  • Stir the reaction mixture for the specified time. The viscosity of the mixture will increase as the polymerization progresses.

  • After the desired time, cool the reaction to room temperature.

  • Dissolve the crude polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) for structure and conversion.

General Protocol for Solution Polymerization of Lactones

This protocol is suitable for polymerizations that proceed at or near room temperature.

Materials:

  • Lactone monomer (ε-caprolactone, L-lactide, or δ-valerolactone), purified.

  • In-situ generated or isolated this compound initiator.

  • Anhydrous solvent (e.g., toluene, THF).

  • Schlenk flask or glovebox.

  • Magnetic stirrer.

  • Methanol (for precipitation).

  • Dichloromethane (for dissolution).

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the desired amount of lactone monomer in the anhydrous solvent in a Schlenk flask with a magnetic stir bar.

  • Add the appropriate volume of a standardized this compound initiator solution to the monomer solution.

  • Stir the reaction at the desired temperature (e.g., room temperature) for the specified duration.

  • Terminate the polymerization by adding a quenching agent, such as a small amount of acidic methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Isolate the polymer by filtration and dry under vacuum.

  • Characterize the polymer using GPC and NMR.

Data Presentation

The following tables summarize typical results obtained for the polymerization of various lactones using calcium-based initiators. Note that these are representative data from closely related calcium alkoxide systems and should be used as a guide for experiments with this compound.

Table 1: Bulk Polymerization of L-Lactide with a Calcium Alkoxide Initiator at 180°C

EntryMonomer:Initiator RatioTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:12668,5001.44
2250:12-12,0001.35
3500:12-15,5001.28
41000:12-19,5001.20

Data adapted from studies on calcium methoxide (B1231860) and octoate.[1]

Table 2: Bulk Polymerization of ε-Caprolactone with Calcium Dimethoxide at 120°C

EntryMonomer:Initiator RatioTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1200:11>9521,0001.32
2500:12>9553,0001.35

Data based on results with commercial calcium dimethoxide.[2]

Table 3: Solution Polymerization of L-Lactide with In-Situ Generated Calcium Methoxide at Room Temperature

EntryMonomer:Initiator RatioTime (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:130>9814,5001.15
2200:160>9828,0001.18

Data based on results with in-situ formed calcium methoxide.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Purify_Monomer Purify Lactone Monomer Charge_Reactor Charge Reactor with Monomer Purify_Monomer->Charge_Reactor Prepare_Initiator Prepare this compound Add_Initiator Add Initiator under Inert Atmosphere Prepare_Initiator->Add_Initiator Dry_Glassware Dry Glassware Dry_Glassware->Charge_Reactor Charge_Reactor->Add_Initiator React React at Desired Temperature & Time Add_Initiator->React Dissolve_Polymer Dissolve Crude Polymer React->Dissolve_Polymer Precipitate Precipitate in Methanol Dissolve_Polymer->Precipitate Filter_Dry Filter and Dry Polymer Precipitate->Filter_Dry GPC GPC Analysis (Mn, PDI) Filter_Dry->GPC NMR NMR Analysis (Structure, Conversion) Filter_Dry->NMR

Caption: General workflow for the this compound-initiated polymerization of lactones.

Conclusion

This compound is a promising initiator for the ring-opening polymerization of lactones, offering a less toxic alternative to conventional catalysts. The coordination-insertion mechanism allows for the synthesis of well-defined polyesters. The provided protocols and data serve as a valuable resource for researchers developing novel biodegradable polymers for various applications, including in the pharmaceutical and biomedical fields. Further optimization of reaction conditions will enable fine-tuning of the polymer properties to meet specific application requirements.

References

Application Notes and Protocols for Calcium Ethoxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of calcium ethoxide (Ca(OCH₂CH₃)₂) in a laboratory environment. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

General Information

This compound is a white to off-white solid that is highly sensitive to moisture.[1] It is used as a reagent in organic synthesis, particularly as a catalyst in transesterification reactions and as a base in deprotonation reactions.[1][2] It reacts with water to release ethanol (B145695) and form calcium hydroxide.[1][3]

Safety Precautions

Hazard Identification:

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory tract irritation.[3]

  • May be harmful if swallowed.[3]

Personal Protective Equipment (PPE):

  • Hand Protection: Neoprene or nitrile rubber gloves are required.[3]

  • Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[3]

  • Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[3]

  • Respiratory Protection: In case of dust formation, a NIOSH-certified dust and mist respirator (orange cartridge) is recommended.[3]

Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust.[3]

  • Avoid all unnecessary exposure.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust.[3]

  • After handling, wash hands and other exposed areas thoroughly with mild soap and water, especially before eating, drinking, or smoking.[3]

  • Contaminated clothing should be washed before reuse.[3]

Storage Requirements
  • Keep the container tightly closed to prevent contact with moisture and air.[3]

  • Store in a cool, dry, and well-ventilated area.[4]

  • Store away from direct sunlight.[3]

  • Protect from moisture.[4]

  • Keep away from incompatible materials, especially water.[3]

Spill and Waste Disposal

Spill Cleanup:

  • Evacuate unnecessary personnel from the area.[3]

  • Wear appropriate PPE, including respiratory protection.[3]

  • Sweep or shovel the spilled solid material into an appropriate, labeled container for disposal.[3]

  • Avoid generating dust during cleanup.[5]

  • Prevent the spill from entering sewers or public waters.[3]

Waste Disposal:

  • Dispose of this compound waste and contaminated materials at a licensed site in accordance with local, state, and federal regulations.[3]

  • Avoid release to the environment.[3]

Quantitative Data Summary

ParameterSpecificationSource(s)
Storage Conditions
TemperatureCool, dry place[4]
VentilationWell-ventilated area[3][4]
LightAway from direct sunlight[3]
MoistureProtect from moisture[4]
ContainerTightly closed[3]
Incompatible Materials Water[3]
Personal Protective Equipment (PPE)
GlovesNeoprene or nitrile rubber[3]
Eye ProtectionChemical goggles[3]
Respiratory ProtectionNIOSH-certified dust and mist respirator[3]
First Aid
Skin ContactWash with plenty of soap and water.[3]
Eye ContactRinse cautiously with water for at least 15 minutes.[3]
InhalationRemove victim to fresh air.[3]
IngestionGet medical advice/attention.[3]
Fire Extinguishing Media Water spray, foam, carbon dioxide, dry chemical[3]

Experimental Protocol: this compound Catalyzed Transesterification of a Triglyceride

This protocol describes a laboratory-scale procedure for the transesterification of a generic triglyceride (e.g., vegetable oil) to fatty acid ethyl esters (biodiesel) using this compound as a catalyst.

Materials:

  • Triglyceride (e.g., soybean oil)

  • Anhydrous Ethanol (200 proof)

  • This compound (Ca(OCH₂CH₃)₂)

  • Hexane (B92381)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride), and a stopper.

    • Place the flask in a heating mantle on a magnetic stirrer.

  • Reagent Addition:

    • In the flask, combine the triglyceride and anhydrous ethanol. A typical molar ratio of ethanol to oil is 12:1.[2]

    • Under a nitrogen or argon atmosphere (to minimize exposure to air and moisture), add the this compound catalyst. A typical catalyst loading is 3% by weight of the oil.[2]

  • Reaction:

    • Heat the reaction mixture to 65°C with vigorous stirring.[2]

    • Maintain the reaction at this temperature for 1.5 hours.[2]

  • Product Separation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add hexane to extract the ethyl esters.

    • Wash the organic layer with deionized water to remove any remaining catalyst, glycerol, and excess ethanol.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Remove the hexane using a rotary evaporator to obtain the purified fatty acid ethyl esters.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weigh this compound (Inert Atmosphere if possible) Ventilation->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Decontamination Decontaminate Glassware Transfer->Decontamination Disposal Dispose of Waste Properly Decontamination->Disposal Wash Wash Hands Thoroughly Disposal->Wash Store Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area Wash->Store ReactivityDiagram CaOEt This compound (Ca(OCH₂CH₃)₂) Ethanol Ethanol (CH₃CH₂OH) CaOEt->Ethanol Reacts with CaOH2 Calcium Hydroxide (Ca(OH)₂) CaOEt->CaOH2 Reacts with Water Water / Moisture (H₂O) CO2 Carbon Dioxide (CO₂) (in the presence of moisture) CaCO3 Calcium Carbonate (CaCO₃) CaOH2->CaCO3 Reacts with

References

Preparation of Calcium Ethoxide Solutions in Ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ethoxide, Ca(OCH₂CH₃)₂, is a strong base and a valuable reagent in organic synthesis and materials science.[1][2] It is particularly noted for its applications as a catalyst in transesterification reactions for biodiesel production and as a precursor for the synthesis of various calcium-containing compounds.[1][3][4] In pharmaceutical development, alkoxides like this compound can be employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. This document provides detailed protocols for the preparation of this compound solutions in ethanol (B145695), along with essential safety information and handling procedures. Due to its reactivity and hygroscopic nature, the preparation and handling of this compound require stringent anhydrous and inert atmosphere techniques.[1]

Safety Precautions

This compound is a hazardous chemical that requires careful handling to avoid personal injury and adverse reactions. It is classified as a skin and eye irritant.[5] The material decomposes in the presence of moisture to form ethanol and calcium hydroxide.[5]

Personal Protective Equipment (PPE):

  • Hand Protection: Neoprene or nitrile rubber gloves are required.[5]

  • Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[5]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[5]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-certified dust and mist respirator is recommended.[5]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • An emergency eye wash station and safety shower must be readily accessible.[5]

Handling and Storage:

  • Handle under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[5]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight.[5]

  • Keep away from water and incompatible materials such as acids and strong oxidizing agents.[5]

Materials and Equipment

  • Calcium metal (granular or turnings)

  • Absolute ethanol (anhydrous, <0.005% water)

  • Argon or Nitrogen gas (high purity)

  • Round-bottom flask with a side arm

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or glove box for inert atmosphere operations

  • Cannula or syringe for transferring anhydrous solvents

  • Glassware (graduated cylinders, beakers) - oven-dried before use

Experimental Protocols

Protocol 1: Preparation of a this compound Solution from Calcium Metal

This protocol describes the synthesis of a this compound solution from the direct reaction of calcium metal with absolute ethanol.

1. Preparation of Glassware:

  • Thoroughly wash and dry all glassware.
  • Place the round-bottom flask, reflux condenser, and magnetic stir bar in an oven at >120 °C for at least 4 hours to ensure they are completely dry.
  • Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).

2. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas, add 2 grams of calcium metal.
  • Using a cannula or a dry syringe, transfer 60 mL of absolute ethanol to the reaction flask.

3. Reaction Conditions:

  • With vigorous stirring (600 rpm), heat the reaction mixture to 70 °C using a heating mantle.[5]
  • Maintain the reaction at this temperature under a continuous flow of inert gas for 12 hours.[5]
  • The reaction mixture will gradually turn into an opaque white solution as the this compound is formed.[5]

4. Storage and Handling of the Solution:

  • After the reaction is complete, allow the solution to cool to room temperature under the inert atmosphere.
  • The resulting this compound solution should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.

Protocol 2: Preparation of a Diluted this compound Nanosuspension

This protocol is for the dilution of a commercially available this compound nanosuspension.

1. Reagents:

  • Commercial this compound nanosuspension (e.g., 46.5 g/L in ethanol/tetrahydrofuran).[1]
  • Anhydrous ethanol.

2. Dilution Procedure:

  • In a dry, inert atmosphere glove box or using Schlenk line techniques, transfer the desired volume of the commercial this compound nanosuspension to a dry volumetric flask.
  • Dilute the suspension with anhydrous ethanol to achieve the target concentration (e.g., 20 g/L of calcium).[1]
  • Mix the solution thoroughly.

3. Storage:

  • Store the diluted solution in a tightly sealed container under an inert atmosphere.

Data Presentation

ParameterValueSource
Protocol 1: Synthesis
Calcium Metal2 g[5]
Absolute Ethanol Volume60 mL[5]
Reaction Temperature70 °C[5]
Reaction Time12 hours[5]
Stirring Speed600 rpm[5]
Protocol 2: Dilution
Initial Concentration (as Ca)46.5 g/L[1]
Final Concentration (as Ca)20 g/L[1]
General Properties
Solubility in EthanolSoluble[1]
Stability in AirDecomposes in the presence of moisture.[5]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental preparation of this compound and the reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_glassware Oven-dry glassware assemble_hot Assemble glassware while hot prep_glassware->assemble_hot inert_atmosphere Place under inert atmosphere assemble_hot->inert_atmosphere add_reactants Add Calcium and absolute Ethanol inert_atmosphere->add_reactants heat_stir Heat to 70°C with stirring add_reactants->heat_stir reflux Reflux for 12 hours heat_stir->reflux cool Cool to room temperature reflux->cool store Store under inert atmosphere cool->store

Caption: Experimental workflow for the preparation of this compound solution.

reaction_pathway Ca Ca (s) CalciumEthoxide Ca(OCH₂CH₃)₂ (in solution) Ca->CalciumEthoxide Ethanol 2 CH₃CH₂OH (l) Ethanol->CalciumEthoxide H2 H₂ (g) CalciumEthoxide->H2 byproduct

References

Safe Disposal of Calcium Ethoxide Waste: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe disposal of calcium ethoxide waste in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance. This compound is a reactive metal alkoxide that requires careful handling and neutralization before disposal.

Introduction

This compound (Ca(OEt)₂) is a strong base and a moisture-sensitive compound. Its waste is considered hazardous due to its reactivity. The primary method for safe disposal involves a controlled hydrolysis reaction, which converts this compound into less hazardous products: calcium hydroxide (B78521) and ethanol (B145695). However, this reaction is exothermic and can proceed vigorously if not properly controlled. These protocols provide a systematic approach to safely neutralize this compound waste.

Health and Safety Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

An appropriate fire extinguisher (Class D for metal fires, though a standard dry chemical extinguisher may be suitable for fires involving ethanol) and a spill kit should be readily accessible.

Chemical and Physical Properties

A thorough understanding of the chemical properties of this compound and its hydrolysis products is essential for safe disposal.

PropertyThis compound (Ca(OC₂H₅)₂)Calcium Hydroxide (Ca(OH)₂)Ethanol (C₂H₅OH)
Appearance White to off-white powderWhite powderColorless liquid
Molecular Weight 130.20 g/mol 74.09 g/mol 46.07 g/mol
Reactivity with Water Reacts vigorously (exothermic)Sparingly soluble, forms an alkaline solutionMiscible
Solubility in Ethanol SolubleInsolubleMiscible
Melting Point Decomposes > 170 °C[1]580 °C (decomposes)-114 °C
Boiling Point Not applicableNot applicable78.37 °C

Experimental Protocols for Safe Disposal

The following protocols are designed for the safe neutralization of small quantities (up to 10 grams) of this compound waste. For larger quantities, it is recommended to process the waste in smaller batches.

Principle of Neutralization

The neutralization of this compound is achieved through a controlled hydrolysis reaction:

Ca(OC₂H₅)₂ (s) + 2H₂O (l) → Ca(OH)₂ (s)↓ + 2C₂H₅OH (aq)

This reaction is exothermic and produces solid calcium hydroxide, which has low solubility in the resulting ethanol-water mixture.

Materials and Equipment
  • This compound waste

  • Isopropanol (B130326)

  • Ethanol

  • Deionized water

  • Dilute hydrochloric acid (HCl) or acetic acid

  • pH indicator strips or a pH meter

  • Beaker or flask of appropriate size (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Dropping funnel or pipette

  • Waste container for aqueous waste

Step-by-Step Neutralization Protocol

This procedure should be performed in a fume hood.

  • Preparation:

    • Place the beaker or flask containing the this compound waste in an ice bath to manage heat generation.

    • Add a stir bar and begin gentle stirring.

    • If the waste is solid, add an inert solvent like heptane (B126788) or toluene (B28343) to create a slurry. This will help with heat dissipation.

  • Initial Quenching with a Less Reactive Alcohol:

    • Slowly add isopropanol dropwise to the stirred slurry using a dropping funnel or pipette. The slow addition of a less reactive alcohol helps to control the initial, most vigorous phase of the reaction.

    • Observe the reaction. If significant bubbling or fuming occurs, pause the addition until it subsides.

    • Continue adding isopropanol until the reactivity visibly decreases.

  • Hydrolysis with Ethanol and Water:

    • Once the initial reaction with isopropanol has subsided, slowly add ethanol to the mixture.

    • After the addition of ethanol, begin the slow, dropwise addition of a 1:1 (v/v) mixture of ethanol and water. This gradual introduction of water will control the rate of hydrolysis and heat generation.

    • Monitor the temperature of the reaction mixture with a non-contact thermometer if possible. Maintain the temperature below 40°C. If the temperature rises significantly, stop the addition and allow the mixture to cool.

  • Completion of Hydrolysis:

    • After the ethanol-water mixture has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the hydrolysis is complete.

    • A white precipitate of calcium hydroxide will form.

  • Neutralization of the Supernatant:

    • Once the reaction is complete and the mixture has cooled to room temperature, check the pH of the supernatant liquid. It will be alkaline due to the presence of some dissolved calcium hydroxide and potentially unreacted this compound.

    • Slowly add dilute hydrochloric acid or acetic acid dropwise while stirring until the pH is between 6 and 8.[2]

  • Final Disposal:

    • The resulting slurry contains solid calcium hydroxide and a neutralized aqueous ethanol solution.

    • The entire mixture can typically be disposed of as aqueous waste, in accordance with local regulations. It is crucial to consult your institution's specific guidelines for chemical waste disposal.[3]

    • Label the waste container clearly with its contents.

Management of Calcium Hydroxide Precipitate

Calcium hydroxide has low solubility in water, and its solubility decreases as temperature increases. It is also practically insoluble in ethanol.[3][4][5] This means a significant amount of solid precipitate will be generated during the neutralization process.

Temperature (°C)Solubility of Ca(OH)₂ in Water ( g/100 mL)
00.185
200.165
400.141
600.116
800.094
1000.077

Data compiled from various sources.

The presence of ethanol in the final mixture will further decrease the solubility of calcium hydroxide. The resulting slurry should be handled as a whole for disposal. Do not attempt to filter the precipitate unless it is part of a specific, approved waste treatment process.

Visual Representations

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound waste.

DisposalWorkflow start This compound Waste assess Assess Quantity and State (Solid or in Solution?) start->assess ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe fume_hood Work in a Fume Hood ppe->fume_hood ice_bath Prepare Ice Bath fume_hood->ice_bath add_solvent Add Inert Solvent (if solid) ice_bath->add_solvent quench_isopropanol Slowly Add Isopropanol add_solvent->quench_isopropanol observe Observe Reactivity quench_isopropanol->observe add_ethanol_water Slowly Add Ethanol/Water Mixture observe->add_ethanol_water Reactivity Subsided stir Stir for 1 hour add_ethanol_water->stir check_ph Check pH of Supernatant stir->check_ph neutralize Neutralize with Dilute Acid (pH 6-8) check_ph->neutralize dispose Dispose as Aqueous Waste (Consult Local Regulations) neutralize->dispose

Caption: Workflow for the safe disposal of this compound waste.

Chemical Reaction Pathway

This diagram shows the chemical transformation during the neutralization process.

ReactionPathway CaOEt2 This compound Ca(OC₂H₅)₂ CaOH2 Calcium Hydroxide Ca(OH)₂ CaOEt2->CaOH2 + 2 H₂O EtOH Ethanol C₂H₅OH CaOEt2->EtOH + 2 H₂O H2O Water H₂O

Caption: Hydrolysis of this compound to calcium hydroxide and ethanol.

Conclusion

The safe disposal of this compound waste is a straightforward process when performed with care and attention to the potential hazards. The key to a safe procedure is the slow, controlled addition of a quenching agent, starting with a less reactive alcohol, followed by an ethanol-water mixture, all while managing the reaction temperature with an ice bath. The resulting neutralized slurry can then be disposed of in accordance with institutional and local regulations. Always prioritize safety and consult relevant safety data sheets and institutional guidelines before handling and disposing of chemical waste.

References

Troubleshooting & Optimization

Technical Support Center: Calcium Ethoxide Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of calcium ethoxide during storage and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound, with the chemical formula Ca(OCH₂CH₃)₂, is a strong base and a highly reactive metal alkoxide. Its sensitivity to moisture stems from the high reactivity of the ethoxide ion (⁻OCH₂CH₃) towards proton sources, such as water. This reaction, known as hydrolysis, leads to the decomposition of the this compound.

Q2: What are the products of this compound hydrolysis?

The hydrolysis of this compound yields calcium hydroxide (B78521) (Ca(OH)₂) and ethanol (B145695) (CH₃CH₂OH), as shown in the reaction below.[1] Subsequently, the calcium hydroxide can react with atmospheric carbon dioxide to form calcium carbonate (CaCO₃).

Ca(OCH₂CH₃)₂ + 2H₂O → Ca(OH)₂ + 2CH₃CH₂OH Ca(OH)₂ + CO₂ → CaCO₃ + H₂O

Q3: How can I visually identify if my this compound has undergone hydrolysis?

Pure this compound should be a white to off-white powder.[2] Hydrolysis leads to the formation of calcium hydroxide and subsequently calcium carbonate, which may not significantly alter the color. A more definitive sign of degradation is a change in the material's texture, such as clumping or the presence of a distinct ethanol odor upon opening the container, indicating the release of ethanol during hydrolysis. For accurate assessment, analytical methods are recommended.

Q4: What are the ideal storage conditions for this compound?

To prevent hydrolysis, this compound must be stored under anhydrous (dry) conditions.[1] The recommended storage conditions are:

  • Atmosphere: Store under an inert atmosphere, such as dry argon or nitrogen.

  • Container: Use a tightly sealed, preferably amber glass, container to protect from moisture and light.

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[1]

Troubleshooting Guide

Problem 1: My this compound appears clumpy and has a faint smell of alcohol.

  • Possible Cause: This is a strong indication that the sample has been exposed to moisture and has begun to hydrolyze, releasing ethanol.

  • Recommended Action:

    • Assess the extent of hydrolysis: Use the Karl Fischer titration method detailed in the Experimental Protocols section to quantify the water content.

    • Purity Check: If the water content is above your experimental tolerance, the material may not be suitable for moisture-sensitive applications. You can further assess the purity by determining the calcium content via complexometric titration (see Experimental Protocols).

    • Future Prevention: Review your storage and handling procedures. Ensure containers are properly sealed and stored in a desiccator or glovebox with a dry atmosphere.

Problem 2: My reactions involving this compound are giving inconsistent or poor yields.

  • Possible Cause: If your this compound has partially hydrolyzed, its effective concentration is reduced, leading to stoichiometric imbalances in your reaction. The presence of calcium hydroxide as a byproduct can also interfere with certain reactions.

  • Recommended Action:

    • Verify Purity: Before use, verify the purity of your this compound using the methods outlined in the Experimental Protocols section.

    • Use Fresh Material: If hydrolysis is confirmed, it is best to use a fresh, unopened container of this compound for critical experiments.

    • Inert Atmosphere Handling: Handle the material exclusively under an inert atmosphere (e.g., in a glovebox) to prevent moisture exposure during weighing and transfer.

Problem 3: The pressure in my sealed this compound container seems to have increased.

  • Possible Cause: If significant hydrolysis has occurred, the release of ethanol vapor can lead to a slight increase in pressure within a sealed container, especially if stored at elevated temperatures.

  • Recommended Action:

    • Handle with Care: Open the container cautiously in a well-ventilated fume hood.

    • Assess Degradation: The material has likely undergone significant hydrolysis. It is advisable to assess its purity before use.

    • Proper Disposal: If the material is deemed unusable, dispose of it according to your institution's hazardous waste guidelines.

Data Presentation

Relative Humidity (RH)Expected Degradation RateRecommended Storage Duration (for optimal purity)
< 10%Very Low> 1 year
10% - 30%Low6 - 12 months
30% - 50%Moderate1 - 6 months
> 50%High< 1 month

Experimental Protocols

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration

This protocol is adapted for determining the moisture content in substances like this compound, where the water content is expected to be low.[3][4]

Principle: The Karl Fischer titration is a highly specific and accurate method for water determination. It is based on the Bunsen reaction, where iodine reacts quantitatively with water in the presence of sulfur dioxide and a base in a suitable solvent.

Instrumentation:

  • Automated Karl Fischer Titrator (Coulometric or Volumetric)

  • Titration cell

  • Syringes for sample and reagent handling

Reagents:

  • Karl Fischer reagent (commercially available one-component or two-component systems)

  • Anhydrous methanol (B129727) or other suitable solvent

Procedure (Volumetric Titration):

  • Cell Preparation: Add the appropriate solvent to the titration cell.

  • Pre-Titration: Start the titrator to titrate any residual moisture in the solvent until a stable, low-drift endpoint is reached.

  • Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a sample of this compound.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known water equivalent.

Protocol 2: Assay of Calcium Content by Complexometric Titration

This method can be used to determine the purity of this compound by quantifying the calcium content.

Principle: Calcium ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). By titrating a solution of the this compound sample with a standardized EDTA solution using a suitable indicator, the amount of calcium can be determined.

Reagents:

  • Standardized 0.05 M EDTA solution

  • Hydrochloric acid (HCl), dilute solution

  • Sodium hydroxide (NaOH) solution (8 M)

  • Murexide (ammonium purpurate) indicator or NN indicator

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.7 g of the this compound sample.

  • Dissolution: Carefully dissolve the sample in 50 mL of deionized water and 8 mL of diluted hydrochloric acid, heating gently if necessary.

  • Dilution: Cool the solution and transfer it quantitatively to a 250 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

  • Titration Preparation: Pipette 10 mL of the sample solution into a conical flask. Add 50 mL of deionized water and 2 mL of 8 M NaOH solution.

  • Indicator Addition: Add approximately 0.1 g of the chosen indicator (Murexide or NN indicator).

  • Titration: Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from red-purple to blue.

  • Calculation: Calculate the percentage of this compound based on the volume of EDTA used.

Visualizations

Hydrolysis_Pathway Ca_Ethoxide This compound Ca(OCH₂CH₃)₂ Ca_Hydroxide Calcium Hydroxide Ca(OH)₂ Ca_Ethoxide->Ca_Hydroxide + 2H₂O Ethanol Ethanol CH₃CH₂OH Ca_Ethoxide->Ethanol H2O Water (Moisture) Ca_Carbonate Calcium Carbonate CaCO₃ Ca_Hydroxide->Ca_Carbonate + CO₂ CO2 Carbon Dioxide (Atmospheric)

Caption: Hydrolysis and subsequent carbonation of this compound.

Troubleshooting_Flowchart start Observe signs of degradation (clumping, odor) kf_titration Perform Karl Fischer Titration start->kf_titration is_water_high Water content > acceptable limit? kf_titration->is_water_high use_with_caution Use with caution for non-critical applications is_water_high->use_with_caution No discard Discard or purify material is_water_high->discard Yes review_storage Review storage and handling procedures use_with_caution->review_storage discard->review_storage end Problem Resolved review_storage->end

Caption: Troubleshooting workflow for suspected this compound hydrolysis.

Experimental_Workflow start Sample of this compound split Divide Sample start->split kf Karl Fischer Titration (Protocol 1) split->kf Portion 1 titration Complexometric Titration (Protocol 2) split->titration Portion 2 water_content Determine Water Content (%) kf->water_content ca_content Determine Calcium Content (%) titration->ca_content purity_assessment Assess Overall Purity water_content->purity_assessment ca_content->purity_assessment

Caption: Experimental workflow for purity assessment of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Calcium Ethoxide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions catalyzed by calcium ethoxide. The information is presented in a question-and-answer format to directly tackle specific issues and enhance experimental outcomes.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or non-existent product yield is a frequent issue in catalysis. The following sections break down potential causes and their solutions.

My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

Low yields can often be attributed to catalyst inactivity, suboptimal reaction conditions, or issues with the starting materials. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause 1: Catalyst Inactivity or Degradation

This compound is highly sensitive to atmospheric moisture and carbon dioxide. Improper handling and storage can lead to its decomposition into calcium hydroxide (B78521) and calcium carbonate, respectively, which are significantly less basic and may be inactive for the desired transformation.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Use freshly prepared this compound or ensure that commercially sourced catalyst has been stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

    • Characterization: If possible, characterize the catalyst using techniques like X-ray diffraction (XRD) to confirm its crystalline structure or Fourier-transform infrared spectroscopy (FTIR) to check for the presence of hydroxyl or carbonate impurities.

    • Inert Atmosphere: Ensure the reaction is set up and performed under strictly anhydrous and inert conditions. This includes using dry solvents and glassware and maintaining an inert atmosphere throughout the reaction.

Potential Cause 2: Suboptimal Reaction Conditions

The efficiency of a this compound-catalyzed reaction is highly dependent on parameters such as temperature, solvent, and catalyst loading.

  • Troubleshooting Steps:

    • Temperature Adjustment: The optimal temperature can vary significantly depending on the reaction type. For instance, some condensations may proceed at room temperature, while transesterification often requires elevated temperatures.[1] If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to side reactions and product degradation.[2]

    • Solvent Selection: The choice of solvent can influence the solubility of the catalyst and reactants, as well as the reaction pathway. Polar aprotic solvents are often suitable, but the optimal solvent must be determined empirically for each specific reaction.

    • Catalyst Loading: The amount of this compound can be critical. While a higher catalyst loading may increase the reaction rate, it can also promote side reactions. It is advisable to perform a screening of catalyst loading to find the optimal concentration.

Potential Cause 3: Issues with Starting Materials

The purity of reactants and the presence of certain functional groups can significantly impact the reaction outcome.

  • Troubleshooting Steps:

    • Purity of Reactants: Ensure that the starting materials are of high purity and are free from water or other reactive impurities. Acidic impurities can neutralize the basic catalyst.

    • Substrate Compatibility: this compound is a strong base and may not be compatible with substrates containing sensitive functional groups that can be deprotonated or undergo side reactions under basic conditions.

A logical workflow for troubleshooting low yields is presented below.

low_yield_troubleshooting start Low or No Yield Observed catalyst_check Check Catalyst Activity & Handling start->catalyst_check conditions_check Evaluate Reaction Conditions catalyst_check->conditions_check Catalyst OK solution Improved Yield catalyst_check->solution Fresh Catalyst/Inert Atmosphere materials_check Assess Starting Materials conditions_check->materials_check Conditions Optimized conditions_check->solution Adjust Temp/Solvent/Loading materials_check->solution Materials OK materials_check->solution Purify/Check Substrate

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Formation of Side Products

The strong basicity of this compound can sometimes lead to undesired side reactions, complicating product purification and reducing the yield of the target molecule.

I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Common side reactions include self-condensation, Cannizzaro reactions (for aldehydes lacking α-hydrogens), and saponification (for ester-containing molecules).

  • Self-Condensation in Aldol/Claisen-Schmidt Reactions: This occurs when an enolizable aldehyde or ketone reacts with itself.

    • Solution: A common strategy is to use one non-enolizable reactant, such as an aromatic aldehyde.[3][4] Alternatively, slowly adding the enolizable component to the reaction mixture can keep its concentration low and favor the cross-condensation product.[2]

  • Cannizzaro Reaction: This disproportionation reaction can occur with non-enolizable aldehydes in the presence of a strong base.

    • Solution: Using milder reaction conditions, such as a lower temperature or a lower concentration of the base, can help to suppress the Cannizzaro reaction.[3]

  • Saponification: If your reactants or products contain ester functionalities, the basic conditions can lead to hydrolysis of the ester to the corresponding carboxylate salt.

    • Solution: This is an inherent challenge in base-catalyzed reactions involving esters. Minimizing reaction time and temperature can help reduce the extent of saponification. If saponification is a major issue, an alternative catalytic system may be necessary.

  • Competition between Substitution and Elimination: When using alkyl halides as substrates, this compound can act as both a nucleophile (leading to substitution products) and a base (leading to elimination products).

    • Solution: The outcome is influenced by the structure of the alkyl halide and the reaction conditions. Tertiary alkyl halides predominantly undergo elimination.[5][6] The use of sterically hindered bases can favor elimination.[7] Increased temperature generally favors elimination over substitution.[8]

The following diagram illustrates the competing pathways of substitution and elimination.

substitution_vs_elimination substrate Alkyl Halide + this compound substitution SN2 Substitution Product substrate->substitution Ethoxide as Nucleophile elimination E2 Elimination Product substrate->elimination Ethoxide as Base

Caption: Competing substitution and elimination pathways.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and handle this compound to ensure its activity?

This compound should be synthesized from calcium metal and absolute ethanol (B145695) under strictly anhydrous conditions. It is crucial to store the prepared catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition from moisture and carbon dioxide.[4] When handling the catalyst, use a glovebox or Schlenk line techniques to minimize exposure to air.

Q2: What is the impact of water on the catalytic activity of this compound?

Water reacts with this compound to form calcium hydroxide, which is a weaker base and may be less active or inactive for the desired reaction.[4] Even small amounts of water in the reactants or solvent can significantly reduce the catalyst's effectiveness. Therefore, using anhydrous solvents and reagents is critical for achieving high yields.

Q3: Can this compound be regenerated and reused?

While heterogeneous calcium-based catalysts like CaO can often be regenerated by washing and recalcination at high temperatures, the regeneration of this compound is more complex due to its sensitivity. If the catalyst has been deactivated by moisture or carbon dioxide, it is generally more practical to synthesize a fresh batch. However, if the deactivation is due to the adsorption of organic species, washing with a dry, non-reactive solvent under inert conditions might restore some activity. For some calcium-based catalysts, regeneration can be achieved through specific chemical treatments, such as converting poisoning sulfates back to oxides with a reducing agent.[9]

Q4: How does the particle size of heterogeneous this compound affect the reaction?

For heterogeneous catalysts, a smaller particle size generally leads to a larger surface area, which can increase the number of accessible active sites and, consequently, the reaction rate.[10][11] However, the optimal particle size may depend on the specific reaction and reaction conditions, as diffusion limitations can also play a role.[12][13]

Q5: What analytical techniques are recommended for monitoring the progress of a this compound-catalyzed reaction?

The choice of analytical technique depends on the specific reaction. Thin-layer chromatography (TLC) is a simple and effective method for qualitative monitoring. For quantitative analysis, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the disappearance of starting materials and the appearance of products by tracking characteristic functional group absorbances.[1][14][15] Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for both qualitative and quantitative analysis of the reaction mixture.[15]

Data Presentation

Table 1: Optimized Conditions for this compound-Catalyzed Transesterification of Soybean Oil

ParameterOptimal ValueBiodiesel YieldReference
Methanol to Oil Molar Ratio12:195.0%[1][2]
Catalyst Loading (% w/w)3%95.0%[1][2]
Reaction Temperature65 °C95.0%[1][2]
Reaction Time1.5 hours95.0%[1][2]
Ethanol to Oil Molar Ratio12:191.8%[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from calcium metal and ethanol.

Materials:

  • Calcium metal turnings

  • Absolute ethanol (anhydrous)

  • Round-bottom flask with a reflux condenser and a gas inlet/outlet

  • Inert gas supply (argon or nitrogen)

  • Heating mantle and magnetic stirrer

Procedure:

  • Set up the reaction apparatus and dry all glassware in an oven prior to use.

  • Place the calcium metal turnings in the round-bottom flask.

  • Assemble the apparatus and purge the system with an inert gas for at least 15-20 minutes.

  • Under a positive pressure of inert gas, add an excess of absolute ethanol to the flask.

  • Begin stirring and gently heat the mixture to initiate the reaction. The reaction is exothermic and will produce hydrogen gas.

  • Once the initial vigorous reaction subsides, continue heating under reflux until all the calcium metal has reacted.

  • Allow the mixture to cool to room temperature under the inert atmosphere.

  • The resulting white suspension is this compound in ethanol and can be used directly, or the excess ethanol can be removed under vacuum to obtain solid this compound.

  • Store the synthesized this compound under an inert atmosphere.

Protocol 2: General Procedure for a Claisen-Schmidt Condensation

This protocol provides a general method for the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone using a base catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetone)

  • This compound

  • Anhydrous ethanol

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and the ketone in anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of this compound to the stirred solution.

  • Continue stirring the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

The logical flow for conducting a Claisen-Schmidt condensation is outlined below.

claisen_schmidt_workflow start Start: Reactant Preparation dissolve Dissolve Aldehyde and Ketone in Anhydrous Ethanol start->dissolve cool Cool Mixture in Ice Bath dissolve->cool add_catalyst Add this compound cool->add_catalyst react Stir and Monitor Reaction add_catalyst->react workup Neutralization and Extraction react->workup purify Purification workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a Claisen-Schmidt condensation.

References

Technical Support Center: Optimizing Biodiesel Synthesis with Calcium Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing calcium ethoxide as a catalyst in biodiesel synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for biodiesel synthesis using this compound?

A1: The optimal conditions for achieving a high biodiesel yield can vary depending on the feedstock oil. However, for soybean oil, a biodiesel yield of 95.0% has been achieved under the following conditions: a 12:1 molar ratio of methanol (B129727) to oil, 3% (by weight of oil) this compound catalyst, and a reaction temperature of 65°C for 1.5 hours.[1][2][3][4]

Q2: How is this compound catalyst prepared?

A2: this compound is typically synthesized by reacting calcium metal with ethanol (B145695).[1][2][3] The general procedure involves dispersing calcium in ethanol under magnetic stirring and heating the mixture. After the reaction is complete, the excess ethanol is removed by distillation under vacuum.[3]

Q3: Can this compound be used with alcohols other than methanol?

A3: Yes, this compound can also catalyze the transesterification of oils with ethanol to produce fatty acid ethyl esters (FAEE), or biodiesel.[1][5] A biodiesel yield of 91.8% was obtained when using ethanol with soybean oil.[1][2][3]

Q4: Is this compound a homogeneous or heterogeneous catalyst?

A4: this compound acts primarily as a heterogeneous catalyst.[6] Its solubility in methanol is significantly lower than that of other catalysts like calcium methoxide, meaning it remains as a solid during the reaction.[6] This facilitates easier separation from the product mixture.

Troubleshooting Guide

Problem 1: Low Biodiesel Yield

Q: I am experiencing a significantly lower biodiesel yield than expected. What are the potential causes and how can I troubleshoot this?

A: Low biodiesel yield can stem from several factors related to catalyst activity, reaction parameters, and feedstock quality.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Improper Synthesis or Storage: this compound is sensitive to moisture and carbon dioxide. Ensure the synthesis is carried out under anhydrous conditions and the catalyst is stored in a tightly sealed container, preferably under an inert atmosphere.[7]

    • Deactivation: If the catalyst has been exposed to air, it may have converted to calcium hydroxide (B78521) or calcium carbonate, reducing its activity.[7] Consider preparing a fresh batch of catalyst.

  • Suboptimal Reaction Conditions:

    • Methanol to Oil Molar Ratio: A stoichiometric ratio of 3:1 (methanol to oil) is required, but an excess of methanol is necessary to drive the reaction towards completion. A molar ratio of 12:1 has been shown to be optimal.[1][2][3] Insufficient methanol will result in incomplete conversion.

    • Catalyst Concentration: The amount of catalyst is crucial. For soybean oil, a concentration of 3% by weight of the oil is recommended.[1][2][3] Too little catalyst will lead to a slow and incomplete reaction, while an excessive amount can lead to mixing problems and potential soap formation.[8]

    • Reaction Temperature: The reaction rate is temperature-dependent. A temperature of 65°C is optimal for transesterification with methanol.[1][2][3] Lower temperatures will result in a slower reaction, while excessively high temperatures can lead to methanol vaporization, which can hinder the reaction.[2]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. For the optimal conditions mentioned, 1.5 hours is recommended.[1][2][3]

  • Feedstock Quality:

    • High Free Fatty Acid (FFA) Content: If using waste cooking oil or other low-quality feedstocks, a high FFA content can lead to soap formation, which consumes the catalyst and complicates product separation.[7] It is advisable to pre-treat the oil to reduce the FFA content through esterification.

Problem 2: Difficulty in Product Separation

Q: I am having trouble separating the biodiesel from the glycerol (B35011) layer. What could be causing this and how can I resolve it?

A: Emulsion formation is a common issue that hinders the separation of biodiesel and glycerol.

Possible Causes & Solutions:

  • Soap Formation: This is a primary cause of emulsification and is often due to high FFA content in the feedstock oil reacting with the basic catalyst.

    • Pre-treatment: As mentioned above, esterify the oil to reduce the FFA level before the transesterification reaction.

  • Excess Catalyst: Using too much catalyst can contribute to soap formation and emulsion.[8] Adhere to the recommended catalyst concentration.

  • Inadequate Settling Time: Allow sufficient time for the layers to separate after the reaction. Gentle heating can sometimes aid in breaking the emulsion.

  • Washing: After separating the crude biodiesel, washing with warm, slightly acidified water can help remove residual catalyst and soaps. Be cautious not to use excessive water, as this can also lead to emulsion.

Data Presentation

Table 1: Optimal Reaction Conditions for Biodiesel Synthesis from Soybean Oil using this compound.

ParameterOptimal ValueBiodiesel Yield (%)Reference
Methanol to Oil Molar Ratio12:195.0[1][2][3][4]
Catalyst Concentration (% w/w of oil)3%95.0[1][2][3][4]
Reaction Temperature (°C)6595.0[1][2][3][4]
Reaction Time (hours)1.595.0[1][2][3]

Table 2: Effect of Different Alcohols on Biodiesel Yield from Soybean Oil.

AlcoholMolar Ratio (Alcohol:Oil)Catalyst Conc. (% w/w)Temperature (°C)Time (h)Biodiesel Yield (%)Reference
Methanol12:13%651.595.0[1][2][3]
Ethanol12:13%75391.8[1][6]

Experimental Protocols

1. Synthesis of this compound Catalyst

This protocol describes the laboratory-scale synthesis of this compound from calcium metal and ethanol.[3][9]

Materials:

  • Calcium metal (granular or turnings)

  • Anhydrous ethanol

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Set up the reaction apparatus (three-neck flask, condenser, magnetic stirrer) in a fume hood. Ensure all glassware is dry.

  • Purge the apparatus with an inert gas to create an anhydrous environment.

  • Add a measured amount of anhydrous ethanol to the flask.

  • While stirring, carefully add the calcium metal to the ethanol. An exothermic reaction will commence.

  • Heat the mixture to 65°C and maintain this temperature for approximately 8 hours under constant stirring and a positive pressure of inert gas.[3]

  • After the reaction is complete (the calcium metal has dissolved), allow the mixture to cool to room temperature.

  • Remove the excess ethanol via distillation under reduced pressure.

  • The resulting white solid is this compound. Dry the catalyst in an oven at 105°C for 1 hour to remove any residual ethanol.[9]

  • Store the synthesized this compound in a desiccator or under an inert atmosphere to prevent deactivation.

2. Biodiesel Synthesis via Transesterification

This protocol outlines the procedure for the transesterification of a vegetable oil (e.g., soybean oil) using the synthesized this compound catalyst.

Materials:

  • Vegetable oil (e.g., soybean oil)

  • Methanol

  • This compound catalyst

  • Reaction vessel with a condenser, mechanical stirrer, and temperature control (e.g., heating mantle with a thermocouple)

  • Separatory funnel

Procedure:

  • Preheat the vegetable oil to the desired reaction temperature (e.g., 65°C) in the reaction vessel to remove any moisture.

  • In a separate container, prepare a solution of this compound in methanol. For example, for 100g of oil, you would use the appropriate amount of methanol for a 12:1 molar ratio and 3g of this compound.

  • Add the methanolic catalyst solution to the preheated oil while stirring vigorously.

  • Maintain the reaction at 65°C with constant stirring for 1.5 hours.

  • After the reaction is complete, stop the heating and stirring and transfer the mixture to a separatory funnel.

  • Allow the mixture to stand and separate into two layers: an upper layer of biodiesel (fatty acid methyl esters) and a lower layer of glycerol.

  • Carefully drain the glycerol layer.

  • The upper biodiesel layer can be further purified by washing with warm, slightly acidic water followed by drying over an anhydrous drying agent (e.g., sodium sulfate).

Visualizations

Biodiesel_Synthesis_Workflow cluster_catalyst_prep Catalyst Synthesis cluster_transesterification Transesterification cluster_purification Purification Ca Calcium Metal Reaction_Flask Reaction at 65°C Ca->Reaction_Flask EtOH Anhydrous Ethanol EtOH->Reaction_Flask Distillation Vacuum Distillation Reaction_Flask->Distillation CaOEt2 This compound Catalyst Distillation->CaOEt2 Reactor Reaction at 65°C CaOEt2->Reactor Oil Vegetable Oil Oil->Reactor Methanol Methanol Methanol->Reactor Separation Gravity Separation Reactor->Separation Crude_Biodiesel Crude Biodiesel Separation->Crude_Biodiesel Glycerol Glycerol Byproduct Separation->Glycerol Washing Water Washing Crude_Biodiesel->Washing Drying Drying Washing->Drying Pure_Biodiesel Pure Biodiesel Drying->Pure_Biodiesel

Caption: Experimental workflow for biodiesel synthesis using this compound.

Troubleshooting_Low_Yield Start Low Biodiesel Yield Catalyst Check Catalyst Activity Start->Catalyst Conditions Verify Reaction Conditions Start->Conditions Feedstock Assess Feedstock Quality Start->Feedstock Fresh_Catalyst Synthesize Fresh Catalyst Catalyst->Fresh_Catalyst Inactive? Adjust_Params Adjust Parameters: - Molar Ratio - Catalyst Conc. - Temperature - Time Conditions->Adjust_Params Suboptimal? Pretreat Pre-treat Oil (Esterification) Feedstock->Pretreat High FFA? Success Yield Improved Fresh_Catalyst->Success Adjust_Params->Success Pretreat->Success

Caption: Troubleshooting logic for low biodiesel yield.

References

deactivation and regeneration of calcium ethoxide catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Ethoxide Catalysts

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use, deactivation, and regeneration of this compound catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my this compound catalyst is deactivated?

A1: The most common indicators of catalyst deactivation include a noticeable decrease in reaction rate, a lower-than-expected product yield, or the need for more severe reaction conditions (e.g., higher temperature or longer time) to achieve the same conversion level. Changes in the catalyst's physical appearance, such as color change or aggregation, can also signal deactivation.

Q2: How many times can a this compound catalyst be reused?

A2: The reusability of calcium-based catalysts varies depending on the reaction conditions and the feedstock's purity. For related calcium oxide (CaO) catalysts, which share some properties with this compound, reusability of up to ten cycles has been reported, sometimes without significant loss of activity for the first few cycles.[1][2] However, performance typically declines with each use due to factors like poisoning and leaching.[3][4]

Q3: What is the primary cause of catalyst poisoning when using feedstocks like vegetable or waste oils?

A3: The primary cause of poisoning is often the presence of free fatty acids (FFAs) and water in the feedstock.[5][6] FFAs can react with the basic sites of the calcium catalyst to form inactive calcium soaps.[5] Additionally, byproducts of the transesterification reaction, such as glycerol (B35011), can adsorb onto the catalyst surface, blocking active sites.[3]

Q4: Can the catalyst be deactivated by exposure to air?

A4: Yes, this compound is sensitive to moisture and carbon dioxide in the air. Exposure can lead to the hydrolysis of the ethoxide group to calcium hydroxide (B78521) and the subsequent reaction with CO2 to form calcium carbonate, both of which are generally less active than this compound and can poison the catalyst's basic sites.[4][7] It is crucial to handle and store the catalyst under inert and dry conditions.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound catalysts.

Issue 1: Low Product Yield or Slow Reaction Rate

A sudden or gradual drop in product conversion is the most common problem encountered.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active sites on your catalyst may be blocked or altered.

    • Poisoning: Feedstocks with high water or free fatty acid (FFA) content can lead to soap formation, poisoning the catalyst.[3][8] Byproducts like glycerol can also adsorb on and block active sites.[5]

      • Solution: Pretreat the feedstock to reduce FFA and water content. After the reaction, consider a solvent wash regeneration protocol (see Experimental Protocols).

    • Leaching: Calcium may dissolve into the alcohol phase (e.g., methanol (B129727) or ethanol) during the reaction, reducing the number of active sites available on the solid catalyst.[3]

      • Solution: Optimize reaction temperature and time to minimize leaching. Lower temperatures and shorter reaction times can sometimes reduce the extent of dissolution.

    • Thermal Degradation: Although less common at typical transesterification temperatures (e.g., 65 °C), excessive heat can lead to changes in the catalyst's structure and a reduction in surface area, a phenomenon known as sintering.[2][9]

      • Solution: Operate within recommended temperature ranges. For a typical transesterification of soybean oil, optimal temperatures are around 65 °C.[3][10][11]

  • Incorrect Reaction Conditions: The reaction parameters may not be optimal for your specific system.

    • Solution: Verify that the molar ratio of alcohol to oil, catalyst loading, reaction temperature, and stirring speed are appropriate. Refer to the table below for typical starting conditions.

Table 1: Typical Optimized Conditions for Biodiesel Transesterification

Parameter Value Source
Catalyst This compound (Ca(OCH₂CH₃)₂) [3][10]
Methanol to Oil Molar Ratio 12:1 [3][10][11]
Catalyst Loading 3% (by weight of oil) [3][10][11]
Reaction Temperature 65 °C [3][10][11]
Reaction Time 1.5 hours [3][10][11]

| Resulting Biodiesel Yield | ~95.0% |[3][10][11] |

Table 2: Summary of Common Deactivation Mechanisms

Deactivation Mechanism Description Key Indicators
Chemical Poisoning Strong adsorption of molecules (FFAs, glycerol, H₂O, CO₂) onto active sites, blocking reactant access.[9][12] Rapid loss of activity; soap formation in the product mixture.[3][5]
Leaching Dissolution of the active calcium component into the reaction medium.[3][4] Decreased catalyst mass after reaction; loss of activity over multiple cycles.
Thermal Degradation High temperatures causing irreversible changes to the catalyst's physical structure, such as loss of surface area (sintering).[9][13] Gradual activity loss over many cycles, especially if high-temperature regeneration is used.

| Mechanical Stress | Physical breakdown (attrition) of the catalyst particles due to vigorous stirring, leading to fines and handling issues.[9] | Generation of fine powder; difficulty in catalyst separation post-reaction. |

Visualizations

G start Low Product Yield Detected check_conditions Verify Reaction Conditions (Temp, Ratio, Loading) start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust to Optimal Parameters & Rerun conditions_ok->adjust_conditions No analyze_feedstock Analyze Feedstock for Poisons (FFA, Water) conditions_ok->analyze_feedstock Yes end Problem Resolved adjust_conditions->end feedstock_ok Feedstock Pure? analyze_feedstock->feedstock_ok pretreat_feedstock Pre-treat Feedstock to Remove Impurities feedstock_ok->pretreat_feedstock No catalyst_issue Suspect Catalyst Deactivation feedstock_ok->catalyst_issue Yes pretreat_feedstock->end regenerate Attempt Catalyst Regeneration (e.g., Solvent Wash) catalyst_issue->regenerate replace Replace with Fresh Catalyst regenerate->replace Ineffective regenerate->end Activity Restored replace->end

Caption: Troubleshooting workflow for low catalyst activity.

DeactivationPathways cluster_poisoning Chemical Poisoning cluster_physical Physical / Thermal Deactivation catalyst Active Ca(OEt)₂ Catalyst deactivated Deactivated Catalyst (Blocked Sites, Lower Activity) catalyst->deactivated Forms Ca-Soaps catalyst->deactivated Dissolution of Ca²⁺ poison1 FFA / H₂O (from feedstock) poison1->catalyst poison2 Glycerol (from reaction) poison2->catalyst Blocks Active Sites poison3 CO₂ / H₂O (from air) poison3->catalyst Forms CaCO₃/Ca(OH)₂ leaching Leaching leaching->catalyst sintering Thermal Degradation (Sintering) sintering->catalyst Loss of Surface Area

Caption: Key deactivation pathways for calcium-based catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of metallic calcium with absolute ethanol (B145695).[3]

Materials:

  • Metallic Calcium (Ca)

  • Absolute Ethanol (<0.005% water)

  • Round bottom flask

  • Stirrer and heating mantle

  • Argon gas supply

Procedure:

  • Place 2g of metallic calcium into a dry round bottom flask.

  • Add 60 mL of absolute ethanol to the flask.

  • Purge the flask with argon gas to create an inert atmosphere and maintain it throughout the reaction (e.g., using an argon-filled balloon).

  • Heat the mixture to 70 °C while stirring at approximately 600 rpm.

  • Continue the reaction for 12 hours. The formation of a white, opaque solution indicates the synthesis of this compound.

  • The resulting this compound can be used directly or the solid can be recovered after evaporating the excess ethanol under vacuum.

Safety Note: Handle metallic calcium and this compound in a moisture-free environment (e.g., a glovebox or under inert gas flow) as they are reactive with water and air.[7]

Protocol 2: Catalyst Regeneration via Solvent Washing

This method aims to remove adsorbed poisons like glycerol and soap from the catalyst surface. This protocol is adapted from methods used for CaO.[14]

Materials:

  • Spent catalyst

  • Methanol

  • n-hexane (optional)

  • Centrifuge or filtration setup

  • Vacuum oven or drying setup under inert gas

Procedure:

  • After the reaction, separate the solid catalyst from the liquid product mixture by centrifugation or filtration.

  • Wash the recovered catalyst with methanol to dissolve and remove residual glycerol and other polar impurities. Agitate the mixture for 30 minutes.

  • Separate the catalyst from the methanol wash.

  • (Optional) Perform a second wash with n-hexane to remove any remaining non-polar organic residues.

  • Dry the washed catalyst thoroughly under vacuum at a moderate temperature (e.g., 100-120 °C) to remove the washing solvents without thermally decomposing the ethoxide groups. Ensure the drying process is under an inert atmosphere to prevent reaction with air.

Protocol 3: Catalyst Regeneration via Thermal Treatment (Calcination)

This aggressive regeneration method is primarily for calcium oxide (CaO) catalysts but is included for reference. Note: This high-temperature process will convert this compound into calcium oxide, fundamentally changing the catalyst.

Materials:

  • Spent catalyst (washed as per Protocol 2)

  • Furnace capable of reaching 800-900 °C

Procedure:

  • Place the washed and dried spent catalyst in a crucible.

  • Heat the catalyst in a furnace to a high temperature (e.g., 900 °C) for 2-4 hours.[1][14] This process burns off organic residues and converts species like calcium hydroxide and calcium carbonate back to active calcium oxide.[1]

  • Cool the catalyst down under a moisture-free atmosphere (e.g., in a desiccator) to prevent re-exposure to CO₂ and water. The resulting catalyst is regenerated CaO, not this compound.

Table 3: Comparison of Regeneration Methods for Calcium-Based Catalysts

Method Target Deactivation Outcome Advantages Disadvantages Source
Solvent Washing Poisoning (glycerol, soap) Restored Ca(OEt)₂ Mild conditions; preserves catalyst structure. May not remove all poisons; requires solvent handling. [14]

| Thermal Treatment | Severe Poisoning, Carbonation | Converts catalyst to CaO | Highly effective at removing poisons; restores high basicity. | High energy cost; converts ethoxide to oxide. |[1][14] |

References

Technical Support Center: Managing the Exothermic Reaction of Calcium Ethoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in safely and effectively managing the highly exothermic reaction involved in the synthesis of calcium ethoxide.

Troubleshooting Guide

The synthesis of this compound from calcium metal and ethanol (B145695) is a vigorous exothermic reaction that requires careful control to prevent thermal runaways. Below is a table outlining common issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Rapid, Uncontrolled Temperature Spike 1. Too Rapid Addition of Calcium: Adding calcium metal to ethanol too quickly is the most common cause of a dangerous temperature spike.a. Immediate Action: Cease addition of calcium immediately. b. Cooling: Ensure the reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt or dry ice/acetone).[1][2] c. Stirring: Maintain vigorous stirring to ensure even heat distribution and prevent localized hot spots.
2. Inadequate Cooling: The cooling bath may not be at a low enough temperature or the heat transfer is inefficient.a. Enhance Cooling: Lower the temperature of the cooling bath. For very vigorous reactions, a dry ice/acetone bath (-78 °C) may be necessary. b. Improve Heat Transfer: Ensure the reaction flask has good surface area contact with the cooling medium.
3. High Purity of Reactants: Very pure calcium metal and anhydrous ethanol can lead to a very fast reaction rate.a. Controlled Addition: Add the calcium metal in very small portions over a prolonged period. b. Dilution: Consider using a higher boiling point, inert co-solvent to moderate the reaction, although this may complicate product isolation.
Hydrogen Gas Build-up and Pressure Increase 1. Vigorous Reaction: The reaction of calcium with ethanol produces hydrogen gas, and a rapid reaction will lead to a fast evolution of gas.a. Venting: Ensure the reaction setup is not a closed system and is adequately vented to a fume hood or a gas bubbler to safely release hydrogen. b. Controlled Reaction Rate: By controlling the temperature and the rate of calcium addition, the rate of hydrogen evolution can be managed.
2. Blockage in Venting System: The gas outlet may be blocked.a. Inspect System: Before starting the reaction, ensure the venting system is clear and unobstructed.
Localized "Hot Spots" and Browning of the Solution 1. Poor Stirring: Inefficient stirring can lead to localized areas of high temperature where the calcium metal is reacting rapidly.a. Optimize Stirring: Use a suitable stirrer (e.g., mechanical stirrer for larger volumes) and ensure the stirring speed is sufficient to create a vortex and keep the calcium metal suspended and dispersed.
2. Large Pieces of Calcium: Large chunks of calcium have a smaller surface area to volume ratio, which can lead to uneven reaction rates.a. Use Smaller Pieces: Use smaller, more uniform pieces of calcium to ensure a more controlled and even reaction.
Reaction Fails to Initiate or is Very Slow 1. Passivated Calcium Surface: The surface of the calcium metal may be coated with a layer of calcium oxide or hydroxide, which prevents it from reacting with the ethanol.a. Activation: Before addition, briefly clean the surface of the calcium metal by mechanically scraping or washing with a dry, non-reactive solvent and drying thoroughly. b. Initiation: A small crystal of iodine can sometimes be used to initiate the reaction by disrupting the passive layer, but use with caution as this can also accelerate the reaction.
2. Low Reaction Temperature: While cooling is necessary for control, an excessively low temperature may significantly slow down the reaction rate.a. Controlled Warming: If the reaction is too slow after the initial exotherm has subsided, the cooling bath can be gradually warmed or removed to allow the reaction to proceed at a controlled rate.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess the risk of a thermal runaway for my specific experimental setup?

A1: A thorough thermal hazard assessment is crucial before performing the synthesis. Techniques like Reaction Calorimetry (RC) can provide vital data on the heat of reaction, the rate of heat release, and the potential for thermal runaway under your specific process conditions.[3] This data is essential for safe scale-up.

Q2: What are the key signs of an impending runaway reaction during this compound synthesis?

A2: Be vigilant for the following indicators:

  • A sudden and rapid increase in temperature that is not controlled by the cooling bath.

  • A rapid increase in the rate of hydrogen gas evolution, potentially causing excessive bubbling or frothing.

  • A noticeable increase in pressure within the reaction vessel if it is not adequately vented.

  • A change in the color of the reaction mixture to brown or black, indicating decomposition.

Q3: What is the appropriate cooling bath temperature to maintain during the addition of calcium metal?

A3: The ideal temperature depends on the scale of your reaction and the rate of addition. For laboratory-scale synthesis, a cooling bath of ice and water (0 °C) is a good starting point. For larger-scale reactions or if a more rapid addition is desired, a lower temperature bath such as ice/salt (-10 to -20 °C) or even a dry ice/acetone bath (-78 °C) may be necessary to effectively dissipate the heat generated.[1][2]

Q4: What is the recommended rate for adding calcium metal to the ethanol?

A4: There is no single "one-size-fits-all" rate. The guiding principle is to add the calcium metal portion-wise at a rate that allows the cooling system to maintain the desired internal reaction temperature. Start by adding a very small piece of calcium and observing the temperature change. Subsequent portions should only be added after the exotherm from the previous addition has subsided and the temperature has stabilized.

Q5: What should I do in the event of a runaway reaction?

A5: In the event of a runaway reaction, prioritize personal safety and follow your laboratory's emergency procedures. The general steps are:

  • Alert colleagues and evacuate the immediate area.

  • If it is safe to do so, stop the addition of any further reagents.

  • Apply maximum cooling to the reaction vessel. This may involve adding more dry ice or a colder solvent to the cooling bath.

  • If the reaction continues to accelerate and there is a risk of vessel rupture, evacuate to a safe distance and contact emergency personnel.

  • Do not attempt to quench the reaction with water , as calcium metal reacts violently with water to produce flammable hydrogen gas. A pre-prepared quenching agent, such as a high boiling point, inert solvent, could be considered in the experimental design for emergency use, but this should be part of a well-defined and practiced safety protocol.

Experimental Protocol: Controlled Synthesis of this compound

This protocol provides a general methodology for the laboratory-scale synthesis of this compound with an emphasis on managing the exothermic reaction.

Materials and Equipment:

  • Calcium metal, small pieces

  • Anhydrous ethanol

  • Round-bottom flask equipped with a magnetic stirrer or mechanical stirrer

  • Condenser

  • Gas outlet connected to a bubbler or fume hood exhaust

  • Addition funnel (for larger scale) or means for controlled solid addition

  • Thermometer or thermocouple to monitor the internal reaction temperature

  • Cooling bath (e.g., ice/water, ice/salt)

  • Inert atmosphere (e.g., nitrogen or argon) setup

Procedure:

  • Preparation:

    • Set up the reaction apparatus in a fume hood.

    • Ensure all glassware is dry.

    • Charge the round-bottom flask with anhydrous ethanol and a stir bar.

    • Purge the system with an inert gas (nitrogen or argon) to displace air and moisture. .

  • Cooling:

    • Immerse the reaction flask in a cooling bath maintained at a temperature between 0 and -10 °C.

    • Begin stirring the ethanol.

  • Controlled Addition of Calcium:

    • Add a very small, single piece of calcium metal to the cooled, stirring ethanol.

    • Monitor the internal temperature closely. An initial exotherm should be observed.

    • Wait for the temperature to stabilize or return to the initial bath temperature before adding the next piece of calcium.

    • Continue adding the calcium in small portions, ensuring the temperature does not rise uncontrollably. The rate of addition should be dictated by the ability of the cooling system to dissipate the generated heat.

  • Reaction Progression:

    • After all the calcium has been added, the reaction mixture can be allowed to slowly warm to room temperature.

    • If the reaction becomes sluggish, the cooling bath can be removed.

    • The reaction is typically stirred for several hours until all the calcium has reacted, which is indicated by the cessation of hydrogen evolution and the formation of a white precipitate of this compound.

  • Work-up:

    • The resulting suspension of this compound can be used directly or the solid can be isolated by filtration or decantation under an inert atmosphere.

    • Wash the solid with a dry, inert solvent (e.g., diethyl ether or hexane) and dry under vacuum.

Quantitative Data Summary:

Parameter Value/Range Notes
Recommended Starting Cooling Bath Temperature 0 to -10 °CFor laboratory scale. Lower temperatures may be needed for larger scales.
Maximum Recommended Internal Temperature During Addition < 20 °CThis provides a significant safety margin to prevent a runaway reaction.
Stirring Speed Sufficient to create a vortex and keep calcium suspendedTo ensure efficient heat transfer and prevent localized hot spots.

Visualizations

TroubleshootingWorkflow start Observe Rapid Temperature Spike stop_addition Cease Calcium Addition Immediately start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling check_stirring Verify Vigorous Stirring enhance_cooling->check_stirring temp_controlled Temperature Controlled? check_stirring->temp_controlled resume_slowly Resume Cautious, Slow Addition temp_controlled->resume_slowly Yes emergency Initiate Emergency Procedures temp_controlled->emergency No monitor Continue to Monitor resume_slowly->monitor

Caption: Troubleshooting workflow for a rapid temperature spike.

ExothermFactors cluster_causes Influencing Factors cluster_controls Control Measures exotherm Exothermic Reaction (Heat Generation) rate_addition Rate of Calcium Addition exotherm->rate_addition cooling_efficiency Cooling System Efficiency exotherm->cooling_efficiency stirring_rate Stirring Rate exotherm->stirring_rate reactant_purity Reactant Purity exotherm->reactant_purity controlled_addition Portion-wise Addition rate_addition->controlled_addition cooling_bath Low-Temperature Cooling Bath cooling_efficiency->cooling_bath vigorous_stirring Vigorous Stirring stirring_rate->vigorous_stirring reactant_quality Appropriate Reactant Grade Selection reactant_purity->reactant_quality

Caption: Key factors influencing the exotherm of this compound synthesis.

References

Technical Support Center: Kinetic Studies of Transesterification Using Calcium Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting kinetic studies of transesterification using calcium ethoxide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the transesterification process using this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my biodiesel (fatty acid ethyl ester) yield consistently low?

A1: Low biodiesel yield can stem from several factors:

  • Catalyst Inactivity: The this compound may have decomposed due to improper storage or handling. It is highly sensitive to moisture and carbon dioxide. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Presence of Water and Free Fatty Acids (FFAs): Water and FFAs in the oil feedstock can lead to saponification (soap formation), which consumes the catalyst and reduces the yield.[2][3] It is recommended to use oil with low water and FFA content or to pre-treat the oil to remove these impurities.

  • Insufficient Catalyst Amount: The amount of catalyst may be too low to effectively drive the reaction forward. While an optimal amount exists, too little will result in an incomplete reaction.[4]

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial to ensure proper contact between the reactants (oil and alcohol) and the solid catalyst.[5][6] Inadequate stirring can lead to mass transfer limitations, slowing down the reaction rate.

  • Suboptimal Reaction Temperature: Transesterification is temperature-dependent. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to the evaporation of the alcohol (e.g., ethanol), hindering the reaction.[7]

Q2: The reaction starts, but then seems to stop or slow down significantly. What could be the cause?

A2: This issue, often referred to as catalyst deactivation, can be caused by:

  • Poisoning of Catalytic Sites: Impurities in the reactants, such as water or FFAs, can react with the active sites of the this compound, rendering them inactive.

  • Leaching of Active Species: Although this compound is a heterogeneous catalyst, some leaching of active species into the reaction medium can occur, reducing the catalyst's effectiveness over time.

  • Formation of a Glycerol (B35011) Layer: As the reaction proceeds, a denser glycerol by-product is formed. This layer can coat the catalyst surface, blocking the active sites and preventing reactants from reaching them. Vigorous stirring can help to mitigate this issue.

Q3: I am having trouble separating the biodiesel from the glycerol by-product. What can I do?

A3: Poor separation is often due to the formation of an emulsion, which can be caused by:

  • Saponification: The presence of soap, resulting from the reaction of FFAs with the basic catalyst, acts as an emulsifying agent.

  • Residual Methanol/Ethanol (B145695): Excess alcohol can increase the solubility of glycerol in the biodiesel phase, making separation difficult.

  • Incomplete Reaction: The presence of monoglycerides (B3428702) and diglycerides, which are intermediates in the transesterification reaction, can also act as emulsifiers.

To improve separation, you can try washing the mixture with warm, slightly acidified water to break the emulsion and remove soap and residual catalyst.

Q4: How can I confirm that the catalyst I synthesized is indeed this compound?

A4: Several analytical techniques can be used to characterize your synthesized this compound:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This will show characteristic peaks for the C-H and Ca-O stretching vibrations.[7]

  • X-ray Diffraction (XRD): To determine the crystalline structure of the catalyst.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the catalyst.[8][9]

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area of the catalyst.[8][9]

Data Presentation

The following tables summarize quantitative data from various studies on the transesterification of vegetable oils using this compound.

Table 1: Optimal Reaction Conditions for Transesterification with this compound

ParameterSoybean Oil with MethanolVarious Vegetable Oils with Ethanol
Molar Ratio (Alcohol:Oil) 12:1[7][9]12:1[4]
Catalyst Concentration (% w/w of oil) 3.0%[7][9]3.5%[4]
Reaction Temperature (°C) 65[7][9]80[4]
Reaction Time (hours) 1.5[7][9]2.5[4]
Biodiesel Yield (%) 95.0[7][9]~80 (in the first stage)[10]

Table 2: Kinetic and Thermodynamic Parameters

ParameterValueConditions
Activation Energy (Ea) 54,149 J/mol[7][9]Transesterification of soybean oil with methanol
Reaction Order First-orderTransesterification of castor oil with CaO catalyst[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the kinetic study of transesterification using this compound.

1. Synthesis of this compound Catalyst

  • Materials: Metallic calcium, absolute ethanol (<0.005% water).

  • Procedure:

    • In a round-bottom flask equipped with a condenser and a magnetic stirrer, add metallic calcium to an excess of absolute ethanol.

    • Purge the flask with an inert gas (e.g., argon or nitrogen) to create an inert atmosphere.[7]

    • Heat the mixture to 70°C while stirring at approximately 600 rpm.[7]

    • Maintain the reaction for 12 hours. The solution will become an opaque white suspension.[7]

    • After the reaction is complete, distill off the excess ethanol under vacuum.

    • Dry the resulting white powder (this compound) under vacuum and store it in a desiccator.

2. Transesterification Reaction for Kinetic Study

  • Materials: Vegetable oil (e.g., soybean oil), alcohol (ethanol or methanol), synthesized this compound catalyst.

  • Procedure:

    • Preheat the vegetable oil to the desired reaction temperature (e.g., 65°C) in a three-necked flask equipped with a condenser, a thermometer, and a mechanical stirrer.

    • In a separate flask, dissolve the this compound catalyst in the alcohol.

    • Once the oil reaches the target temperature, add the catalyst-alcohol mixture to the oil. This marks the start of the reaction (t=0).

    • Maintain a constant stirring speed (e.g., 620 rpm) to ensure a uniform mixture.[12]

    • Withdraw samples at regular time intervals (e.g., every 15 minutes) for analysis.

    • To quench the reaction in the withdrawn samples, immediately cool them and add a calculated amount of acid to neutralize the catalyst.

3. Analysis of Biodiesel Yield by Gas Chromatography (GC)

  • Purpose: To quantify the concentration of fatty acid methyl or ethyl esters in the reaction samples.

  • Procedure:

    • Prepare a calibration curve using standard solutions of the target fatty acid esters.

    • Prepare the withdrawn reaction samples for GC analysis. This may involve a liquid-liquid extraction to separate the esters from glycerol, unreacted glycerides, and alcohol.

    • Inject the prepared sample into the gas chromatograph.

    • Identify and quantify the ester peaks based on the retention times and the calibration curve.

    • Calculate the biodiesel yield as a percentage of the theoretical maximum yield.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Experimental_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Transesterification Reaction cluster_analysis Analysis catalyst_synthesis This compound Synthesis reactant_prep Reactant Preparation (Alcohol & Catalyst Mixture) catalyst_synthesis->reactant_prep oil_pretreatment Oil Pre-treatment (Drying & FFA removal) reaction_setup Reaction Setup (Heated Reactor with Stirring) oil_pretreatment->reaction_setup reaction_execution Reaction Execution (Controlled Temperature & Time) reactant_prep->reaction_execution reaction_setup->reaction_execution sampling Periodic Sampling reaction_execution->sampling sample_quenching Sample Quenching sampling->sample_quenching gc_analysis GC Analysis of Fatty Acid Esters sample_quenching->gc_analysis data_processing Data Processing & Kinetic Modeling gc_analysis->data_processing Reaction_Mechanism cluster_catalyst Catalyst Surface catalyst Ca(OCH2CH3)2 triglyceride Triglyceride (TG) adsorbed_tg Adsorbed TG triglyceride->adsorbed_tg Adsorption ethanol Ethanol (EtOH) adsorbed_etoh Adsorbed Ethoxide (CH3CH2O-) ethanol->adsorbed_etoh Adsorption on catalyst surface diglyceride Diglyceride (DG) adsorbed_etoh->diglyceride adsorbed_tg->diglyceride Surface Reaction monoglyceride Monoglyceride (MG) diglyceride->monoglyceride + EtOH faee Fatty Acid Ethyl Ester (FAEE) diglyceride->faee monoglyceride->faee glycerol Glycerol monoglyceride->glycerol + EtOH

References

impact of impurities on calcium ethoxide catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using calcium ethoxide as a catalyst. It provides troubleshooting advice and answers to frequently asked questions regarding the impact of impurities on its catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and where do they come from?

A1: The most common impurities in this compound are calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃). These typically arise from:

  • Exposure to Moisture: this compound is highly sensitive to water. Exposure to atmospheric moisture or residual water in solvents or reactants leads to hydrolysis, forming calcium hydroxide.[1]

  • Exposure to Carbon Dioxide: Subsequent reaction with carbon dioxide (CO₂) from the air converts calcium hydroxide into calcium carbonate.[2][3] this compound can also react directly with CO₂.[4][5]

  • Incomplete Synthesis: If the initial reaction between calcium metal and ethanol (B145695) is incomplete, unreacted starting materials may remain. The synthesis itself requires strictly anhydrous ethanol (<0.005% water) to prevent the formation of Ca(OH)₂.[6]

Q2: How do these impurities affect my reaction?

A2: Impurities significantly reduce the catalytic activity of this compound.

  • Calcium hydroxide (Ca(OH)₂): While Ca(OH)₂ has some basicity, it is a much weaker catalyst compared to this compound. Its formation consumes the active catalyst, reducing the overall reaction rate and yield.[1][7]

  • Calcium carbonate (CaCO₃): Calcium carbonate is catalytically inactive for many reactions, such as transesterification. Its formation represents a complete deactivation of that portion of the catalyst.[2]

  • Water (H₂O): Water hydrolyzes the active this compound to the less active calcium hydroxide.[1] In reactions like transesterification for biodiesel production, excess water can also promote the saponification (soap formation), which consumes both the catalyst and the desired ester product, leading to lower yields and purification difficulties.[8]

Q3: How can I tell if my this compound has been compromised by impurities?

A3: Visual inspection and analytical methods can indicate contamination.

  • Appearance: High-purity this compound should be a fine, white powder. Clumping or a change in texture can indicate moisture absorption.

  • Solubility: While this compound has limited solubility, the presence of significant insoluble material in anhydrous ethanol could indicate contamination with calcium carbonate or hydroxide.

  • Performance: A noticeable decrease in reaction rate or a lower-than-expected yield compared to previous experiments with a fresh batch of catalyst is a strong indicator of deactivation by impurities.

  • Analytical Tests: Techniques like Thermogravimetric Analysis (TGA), X-Ray Diffraction (XRD), and Karl Fischer titration can definitively identify and quantify impurities.

Q4: How should I properly store this compound?

A4: Strict anhydrous and inert conditions are critical. Store this compound in a tightly sealed container, preferably in a desiccator with a high-quality desiccant or inside a glovebox under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and carbon dioxide.

Q5: Can I regenerate a batch of this compound that has been deactivated?

A5: Regeneration is often impractical for this compound due to its chemical nature. It is generally recommended to use a fresh, high-purity batch. While deactivated CaO catalysts can sometimes be regenerated by washing and recalcination at high temperatures, this process would decompose this compound.[9] Preventing contamination is the most effective strategy.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound.

Observed Problem Potential Impurity-Related Cause Recommended Actions & Solutions
Low or No Product Yield Catalyst Deactivation: The catalyst has been exposed to moisture or air, converting it to less active Ca(OH)₂ or inactive CaCO₃.1. Use a fresh, unopened container of this compound or a batch that has been properly stored in a glovebox or desiccator. 2. Ensure all solvents and reactants are rigorously dried before use. Use freshly distilled solvents or high-grade anhydrous solvents. 3. Perform the reaction under an inert atmosphere (N₂ or Ar).
Reaction Starts but Stalls Insufficient Active Catalyst: A significant portion of the catalyst was already inactive due to impurities, and the remaining active catalyst is consumed or deactivated during the reaction.1. Increase the catalyst loading as a temporary fix, but prioritize obtaining a higher purity catalyst for long-term reproducibility.[10] 2. Verify the purity of the current catalyst batch using the analytical protocols below (TGA or XRD).
Formation of a Gel or Soap Excess Water: In transesterification reactions, water impurity hydrolyzes the ester product, leading to saponification.1. Quantify the water content in your reactants and solvents using Karl Fischer titration. 2. Dry all starting materials thoroughly. For example, heat oils under vacuum to remove residual moisture before the reaction.
Inconsistent Results Batch-to-Batch Variable Catalyst Purity: Different batches of catalyst have varying levels of impurities due to differences in manufacturing, handling, or storage.1. Benchmark every new batch of catalyst with a standard, well-characterized reaction to assess its activity before use in critical experiments. 2. Purchase from reputable suppliers who provide a certificate of analysis with purity specifications.

Data Presentation: Impact of Impurities on Catalytic Performance

The following tables summarize the expected impact of common impurities. While direct quantitative data for this compound is limited, extensive research on the closely related calcium oxide (CaO) catalyst in transesterification provides a strong analogue for predicting behavior.

Table 1: Effect of Water Content on Transesterification Yield (CaO Analogy)

Water Content (wt% relative to catalyst)Time to Reach >95% Yield (minutes)Qualitative Impact on this compound
0% (Anhydrous)150Baseline activity.
1-5%90A small amount of water can sometimes appear to accelerate the initial reaction rate by forming surface hydroxyl groups, but excess water leads to deactivation.[11]
> 8%Reaction rate significantly reducedStrong inhibition and catalyst deactivation due to hydrolysis to Ca(OH)₂ and promotion of side reactions like saponification.[8]

Table 2: Relative Catalytic Activity of Calcium Compounds

Calcium CompoundChemical FormulaRelative Catalytic ActivityRole/Status
This compound Ca(OCH₂CH₃)₂ High Active Catalyst
Calcium HydroxideCa(OH)₂LowImpurity/Deactivation Product
Calcium CarbonateCaCO₃NoneImpurity/Deactivation Product

Experimental Protocols

Protocol 1: Quantifying Water Content via Karl Fischer Titration

This protocol provides a general method to determine the water content in your this compound catalyst or in your reaction solvents.

Objective: To quantify the mass percentage of water.

Apparatus: Volumetric or coulometric Karl Fischer titrator.[12]

Reagents:

  • Anhydrous methanol (B129727) (or other suitable solvent for your sample)

  • Karl Fischer reagent (e.g., Composit T2 or similar)[13]

  • Water standard or sodium tartrate dihydrate for titer determination

Procedure:

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known mass of water or sodium tartrate dihydrate to determine the water equivalent factor (F), in mg/mL.[14]

  • Solvent Blank: Add a precise volume of anhydrous methanol to the titration vessel and titrate to the endpoint to account for any residual water in the solvent.

  • Sample Preparation: In a glovebox or under inert atmosphere to prevent atmospheric moisture contamination, accurately weigh approximately 0.5-1.0 g of this compound into a dry, sealed vial.

  • Titration: Quickly transfer the weighed sample into the titration vessel. Allow the sample to dissolve/disperse and titrate with the standardized Karl Fischer reagent until the electrometric endpoint is reached and stable.[15]

  • Calculation: Water (%) = [(Volume of KF reagent consumed in mL × F) / (Sample weight in mg)] × 100

Protocol 2: Detecting Ca(OH)₂ and CaCO₃ Impurities via TGA

Objective: To identify and semi-quantify calcium hydroxide and calcium carbonate impurities based on their characteristic thermal decomposition profiles.[16]

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Load 5-10 mg of the this compound powder into a TGA crucible (alumina or platinum).

  • TGA Program:

    • Atmosphere: Nitrogen (N₂) at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 900 °C.

  • Data Analysis: Analyze the resulting weight loss curve.

    • ~150-350 °C: Decomposition of this compound.

    • ~380-500 °C: A distinct weight loss step in this region corresponds to the dehydration of Ca(OH)₂ → CaO + H₂O.[17]

    • ~650-850 °C: A weight loss step in this region indicates the decomposition of CaCO₃ → CaO + CO₂.[16]

  • Quantification: The percentage weight loss in each specific temperature range can be used to calculate the approximate mass percentage of the corresponding impurity in the initial sample.

Protocol 3: Phase Identification via X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the catalyst powder.

Apparatus: Powder X-Ray Diffractometer

Procedure:

  • Sample Preparation: Prepare the sample holder for the XRD instrument. To minimize exposure to air, this should ideally be done in a glovebox. A small amount of powder is pressed onto the sample holder to create a flat surface.

  • Data Acquisition: Run the XRD scan over a 2θ range of approximately 10° to 80°.

  • Data Analysis: Compare the resulting diffractogram to standard reference patterns for this compound, calcium hydroxide (portlandite), and calcium carbonate (calcite, aragonite, vaterite).[18][19] The presence of characteristic peaks corresponding to Ca(OH)₂ or CaCO₃ confirms contamination.[20] XRD can be used for quantitative phase analysis, but this requires the creation of calibration curves.[21]

Visualizations

Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield Observed check_catalyst Is the catalyst from a fresh, properly stored batch? start->check_catalyst no_catalyst No check_catalyst->no_catalyst No yes_catalyst Yes check_catalyst->yes_catalyst Yes replace_catalyst Action: Replace with a new, high-purity catalyst. Store under inert conditions. no_catalyst->replace_catalyst check_reagents Are all solvents and reagents anhydrous? yes_catalyst->check_reagents no_reagents No check_reagents->no_reagents No yes_reagents Yes check_reagents->yes_reagents Yes dry_reagents Action: Dry all reagents/solvents. Verify dryness with Karl Fischer titration. no_reagents->dry_reagents check_atmosphere Was the reaction run under an inert atmosphere (N2/Ar)? yes_reagents->check_atmosphere no_atmosphere No check_atmosphere->no_atmosphere No yes_atmosphere Yes check_atmosphere->yes_atmosphere Yes use_inert Action: Repeat reaction under inert atmosphere. no_atmosphere->use_inert analyze_catalyst Further Analysis: Characterize catalyst purity using TGA and/or XRD. yes_atmosphere->analyze_catalyst

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Impact of Impurities on this compound Catalytic Cycle

G cluster_0 Ideal Catalytic Cycle cluster_1 Deactivation Pathways CaOEt Ca(OEt)₂ (Active Catalyst) Intermediate Catalyst-Reactant Intermediate CaOEt->Intermediate + Reactants H2O H₂O (Moisture) CaOH2 Ca(OH)₂ (Low Activity) CaOEt->CaOH2 Hydrolysis Reactants Reactants (e.g., Oil + Alcohol) Products Products (e.g., Biodiesel + Glycerol) Intermediate->Products Products->CaOEt Catalyst Regenerated CO2 CO₂ (Air) CaCO3 CaCO₃ (Inactive) CaOH2->CaCO3 Carbonation

Caption: The ideal catalytic cycle versus deactivation by common impurities.

References

Technical Support Center: Ethanol Dehydration for Calcium Ethoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for drying ethanol (B145695), a critical step for the successful synthesis of calcium ethoxide. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous ethanol for this compound synthesis?

The synthesis of this compound involves the reaction of calcium metal with ethanol. Water present in the ethanol will react preferentially with calcium to form calcium hydroxide, a fine white precipitate. This side reaction consumes the calcium reagent, reduces the yield of this compound, and can complicate the purification of the final product. For successful synthesis, the water content in ethanol should be minimized.[1][2][3]

Q2: What is the maximum acceptable water content in ethanol for this synthesis?

While specific reaction conditions can vary, a general guideline is to use ethanol with a water content of less than 0.05% (<500 ppm).[4] For particularly sensitive reactions, aiming for a water content below 50 ppm is advisable. Commercial absolute ethanol often contains up to 0.2% water and is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5]

Q3: What are the most common methods for drying ethanol in a laboratory setting?

The most common and effective methods for obtaining super-dry ethanol include:

  • Use of Molecular Sieves (3Å): A widely used method due to its simplicity and effectiveness.[6][7] 3Å sieves selectively adsorb water molecules while excluding the larger ethanol molecules.[6][8]

  • Reaction with Magnesium and Iodine: This chemical method is one of the most rigorous for achieving extremely low water content.[4][5][9][10] It involves the in-situ formation of magnesium ethoxide, which reacts with any residual water.[9]

  • Distillation from Calcium Oxide (CaO): A traditional and cost-effective method for removing the bulk of water from 95% ethanol to produce absolute ethanol (~99.5%).[11][12] However, it may not be sufficient to reach the dryness levels required for sensitive applications.[12]

Q4: Can I use 4Å molecular sieves to dry ethanol?

It is strongly recommended to use 3Å molecular sieves. The pore size of 3Å sieves is large enough to admit water molecules (diameter ~2.8Å) but small enough to exclude ethanol molecules (diameter ~4.4Å).[6] While 4Å sieves will also adsorb water, their larger pore size can lead to the co-adsorption of ethanol, reducing the efficiency of the drying process and potentially leading to imperfect regeneration of the sieves.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound; white precipitate (calcium hydroxide) formed. Insufficiently dried ethanol.1. Verify the dryness of your ethanol using a Karl Fischer titrator. 2. Re-dry the ethanol using a more rigorous method, such as refluxing over magnesium and iodine.[4] 3. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
The reaction of magnesium and ethanol (for drying) does not start. 1. The magnesium turnings have a passivating oxide layer. 2. The starting ethanol is too wet (e.g., 95% ethanol instead of absolute).1. Add a small crystal of iodine to activate the magnesium surface. Gentle warming may be required to initiate the reaction.[9][14] 2. If using 95% ethanol, pre-dry it with calcium oxide before attempting the magnesium/iodine method.[9]
Molecular sieves are not effectively drying the ethanol. 1. The molecular sieves have not been properly activated. 2. Insufficient quantity of sieves or insufficient contact time. 3. The sieves are saturated with water.1. Activate the 3Å sieves by heating them in a vacuum oven at 250-300°C for several hours to overnight to remove adsorbed water.[15] Cool under vacuum or in a desiccator. 2. Use 10-20% of the solvent weight in sieves and allow for a contact time of at least 24-48 hours.[11][16] 3. Regenerate the sieves by heating under vacuum or replace them with freshly activated sieves.[8][13]
Dried ethanol quickly becomes wet again. Anhydrous ethanol is extremely hygroscopic.1. Store the dried ethanol over freshly activated 3Å molecular sieves.[4][15] 2. Use a flask with a septum or a Schlenk flask to allow for the removal of ethanol via a syringe under an inert atmosphere. 3. Minimize the headspace in the storage container.

Quantitative Data Summary: Ethanol Drying Techniques

Drying Method Achievable Final Water Content Speed Notes
3Å Molecular Sieves < 10-50 ppmSlow (24-72 hours for static drying)[11][16]Simple, effective, and reusable.[6] Requires proper activation.[17]
Magnesium & Iodine < 0.05% (< 50 ppm)[4]Moderate (several hours of reflux)[4][15]Highly effective for producing "super dry" ethanol.[4] Requires careful handling and distillation.
Calcium Oxide (CaO) ~0.5% (from 95% ethanol)[11]Slow (reflux for 6h, then stand overnight)[4]Good for pre-drying large quantities of wet ethanol. Not sufficient for anhydrous synthesis.[12]
Calcium Hydride (CaH₂) Can be effective for final drying.Moderate (reflux for several hours)[4]Reacts with water to produce hydrogen gas. Requires careful handling.

Detailed Experimental Protocols

Protocol 1: Drying Ethanol with 3Å Molecular Sieves

This protocol is suitable for drying commercial absolute ethanol to a level appropriate for most applications.

Materials:

  • Commercial absolute ethanol (~99.8%)

  • 3Å molecular sieves

  • Oven or vacuum oven

  • Dry, sealable flask (e.g., round-bottom flask with a glass stopper or a reagent bottle with a secure cap)

  • Desiccator

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves (approximately 100-200 g per 1 L of ethanol) in a suitable flask or beaker. Heat in an oven at 300-350°C for at least 3 hours (or overnight in a vacuum oven at a lower temperature).[4][17]

  • Cooling: After activation, transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere. Do not expose them to ambient air during cooling.

  • Drying: Add the cooled, activated molecular sieves to the flask containing the absolute ethanol. The flask should be filled to minimize headspace.

  • Storage: Seal the flask tightly and allow it to stand for at least 48 hours before use.[11][15] For best results, store the ethanol over the sieves and decant or cannulate the required amount just before your experiment.

Protocol 2: Super-Drying Ethanol with Magnesium and Iodine

This is a highly effective method for preparing extremely dry ethanol, suitable for the most moisture-sensitive reactions.

Materials:

  • Commercial absolute ethanol (>99.5%)

  • Magnesium turnings

  • Iodine crystals

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled while hot under a slow stream of inert gas to prevent atmospheric moisture from entering.

  • Activation of Magnesium: Place 5 g of magnesium turnings and 0.5 g of iodine into the dry 2 L distillation flask.[4]

  • Initiation: Add 50-75 mL of absolute ethanol to the flask. Gently warm the mixture with the heating mantle. A vigorous reaction should commence as the iodine activates the magnesium surface, and all the magnesium is converted to magnesium ethoxide.[4][9] If the reaction is too vigorous, be prepared to cool the flask.

  • Reflux: Once the initial reaction subsides, add the remaining ethanol (up to 1 L). Heat the mixture to a gentle reflux and maintain for at least one hour (longer reflux times can be used for even drier ethanol).[4]

  • Distillation: After refluxing, distill the ethanol into the receiving flask. Ensure the entire system is protected from moisture. Do not distill to dryness.

  • Storage: The freshly distilled, super-dry ethanol should be used immediately or stored in a tightly sealed flask over freshly activated 3Å molecular sieves under an inert atmosphere.[4][15]

Visualizations

DryingMethodSelection start Start: Need Anhydrous Ethanol q1 What is the starting ethanol purity? start->q1 pre_dry Pre-dry with CaO followed by distillation q1->pre_dry < 99% q2 What level of dryness is required? q1->q2 > 99% (Absolute) pre_dry->q2 sieves Dry over activated 3Å molecular sieves (48h) q2->sieves Good (< 50 ppm) mg_i2 Reflux over Mg/I2 and distill q2->mg_i2 Excellent (< 10 ppm) end Use in Synthesis sieves->end mg_i2->end

Caption: Workflow for selecting an appropriate ethanol drying technique.

Caption: Troubleshooting logic for incomplete ethanol drying.

MagnesiumIodineReaction cluster_activation Activation Step cluster_drying Drying Reaction Mg Mg(s) (with MgO layer) Mg_activated Mg(s) (activated surface) Mg->Mg_activated Etch oxide layer I2 I₂(s) I2->Mg_activated Ethanol_wet CH₃CH₂OH (with H₂O) Mg_ethoxide Mg(OCH₂CH₃)₂ Mg_activated->Mg_ethoxide + 2CH₃CH₂OH Ethanol_wet->Mg_ethoxide Mg_hydroxide Mg(OH)₂ (precipitate) Mg_ethoxide->Mg_hydroxide + 2H₂O Ethanol_dry CH₃CH₂OH (dry) Mg_hydroxide->Ethanol_dry - 2CH₃CH₂OH

Caption: Reaction pathway for drying ethanol with magnesium and iodine.

References

Technical Support Center: Calcium Ethoxide Catalyst Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium ethoxide catalyst systems.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion. What are the potential causes related to the catalyst?

A1: Low or no conversion is a common issue that can often be traced back to the catalyst's activity. The primary suspects for catalyst deactivation in a this compound system are poisoning by feedstock impurities, improper handling, or suboptimal reaction conditions. The most common poisons are water and free fatty acids (FFAs) present in the reactants or solvents.[1][2] These compounds can react with the catalyst, rendering it inactive. Additionally, exposure of the catalyst to atmospheric carbon dioxide during storage or handling can lead to the formation of calcium carbonate, which is catalytically inactive for this type of reaction.[3]

Q2: How do free fatty acids (FFAs) affect my this compound catalyst?

A2: Free fatty acids are highly detrimental to this compound catalysts. They react with the basic catalyst in a saponification (soap-making) reaction.[2][4] This reaction consumes the catalyst, forming calcium soaps.[5] Not only does this deactivate the catalyst, but the resulting soaps can also cause issues with product separation and purification, leading to the formation of emulsions.[4] It is crucial to use feedstocks with very low FFA content. For feedstocks with higher FFA content, a pre-esterification step using an acid catalyst is often recommended to convert the FFAs into esters before introducing the base catalyst.[1]

Q3: What is the impact of water in my reaction mixture?

A3: Water can negatively impact the catalytic system in several ways. Firstly, it can hydrolyze the desired ester products back into fatty acids, which can then poison the catalyst through saponification. Secondly, water can react directly with the this compound catalyst, converting it to calcium hydroxide, which has different catalytic properties and is generally less active under these conditions. While a very small amount of water might be tolerated, it is highly recommended to use anhydrous (water-free) reactants and solvents for optimal performance.[6][7]

Q4: My reaction starts well but then stops before completion. What could be the cause?

A4: This phenomenon, known as catalyst deactivation over time, suggests that a poison is being gradually introduced or generated in the system. This could be due to a slow release of water or FFAs from the feedstock. Another possibility is product inhibition, where the products of the reaction (e.g., glycerol (B35011) in transesterification) can adsorb onto the catalyst surface, blocking active sites. While calcium-based catalysts are generally robust, high concentrations of glycerol can lead to mass transfer limitations.

Q5: Can a poisoned this compound catalyst be regenerated?

A5: Yes, it is often possible to regenerate a poisoned this compound catalyst, depending on the nature of the poison. If the catalyst has been poisoned by FFAs and formed calcium soaps, a solvent washing procedure may be effective. For catalysts deactivated by atmospheric CO2, a thermal reactivation (calcination) step can reconvert the calcium carbonate back to calcium oxide, which can then be used to synthesize fresh this compound. See the experimental protocols section for a detailed regeneration procedure.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues.

Symptom Possible Cause Suggested Action
Reaction fails to initiate or proceeds very slowly from the start. 1. Severe catalyst poisoning from feedstock (high FFA or water content).2. Inactive catalyst due to improper handling (exposure to CO2/moisture).3. Insufficient catalyst amount.1a. Analyze starting materials for FFA and water content.1b. Purify reactants and solvents (e.g., distillation, use of molecular sieves).2a. Use a fresh batch of catalyst, ensuring proper handling under an inert atmosphere.3a. Verify catalyst loading calculation.[6][8][9]
Reaction starts but deactivates over time. 1. Gradual poisoning from low-level contaminants in the feedstock.2. Product inhibition (e.g., glycerol coating the catalyst).3. Thermal degradation of the catalyst if the temperature is too high.1a. Consider using a guard bed to remove impurities before they reach the catalyst bed.2a. Ensure adequate mixing to minimize local high concentrations of products.3a. Verify that the reaction temperature is within the stable range for the catalyst.
Formation of a thick emulsion or soap during work-up. 1. High FFA content in the feedstock reacting with the base catalyst.1a. Measure the acid value of your feedstock. If it is high, perform an acid-catalyzed pre-esterification step.1b. For future experiments, use feedstock with FFA content below 1%.
Inconsistent reaction rates between batches. 1. Variability in feedstock purity (FFA and water content).2. Inconsistent catalyst activity or loading.1a. Source high-purity, consistent starting materials.1b. Implement routine analysis of incoming materials.2a. Ensure accurate weighing and transfer of the catalyst under inert conditions.

Data Presentation

Impact of Free Fatty Acid (FFA) Content on Catalyst Performance

The following table summarizes the effect of FFA concentration in the feedstock on the final product yield in a typical transesterification reaction using a calcium-based catalyst.

FFA Content in Feedstock (% w/w)Product Conversion Yield (%)Observations
0 - 3%> 90%Efficient conversion, minimal soap formation.[2]
4 - 6%< 50%Significant drop in conversion; soap formation observed during product washing.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Catalyst

This protocol describes the synthesis of this compound from metallic calcium and anhydrous ethanol (B145695).

Materials:

  • Metallic Calcium (Ca)

  • Anhydrous Ethanol (<0.005% water)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Methodology:

  • Set up the reaction apparatus (flask and condenser) and ensure it is completely dry.

  • Place 2g of metallic calcium into the round-bottom flask.

  • Add 60 mL of anhydrous ethanol to the flask.

  • Purge the entire system with argon or nitrogen for 10-15 minutes to remove air and moisture. Maintain a positive pressure of inert gas using a balloon or bubbler.

  • Begin stirring the solution at approximately 600 rpm.

  • Heat the mixture to 70°C and maintain this temperature for 12 hours. The solution will become an opaque white suspension.[6]

  • After 12 hours, cool the mixture to room temperature under the inert atmosphere.

  • The resulting this compound suspension can be used directly or the solid can be isolated by filtration under inert conditions and dried under vacuum.

Protocol 2: Regeneration of an FFA-Poisoned this compound Catalyst

This protocol outlines a method for regenerating a catalyst that has been deactivated by free fatty acids.

Materials:

  • Poisoned this compound Catalyst

  • Anhydrous Methanol (B129727) or Ethanol

  • Hexane (B92381)

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or furnace

Methodology:

  • Solvent Washing: a. After the reaction, filter the poisoned catalyst from the reaction mixture. b. Wash the catalyst multiple times with hexane to remove any residual oil and organic products. c. Suspend the catalyst in anhydrous methanol or ethanol and stir vigorously for 1-2 hours at room temperature. This step helps to dissolve and remove the calcium soaps formed on the catalyst surface. d. Filter the catalyst from the alcohol wash. Repeat the washing step if necessary.

  • Drying: a. Dry the washed catalyst in a vacuum oven at 100-120°C for 4-6 hours to remove all residual solvent.

  • Thermal Reactivation (Optional, if CO2 poisoning is also suspected): a. Place the dried catalyst in a furnace. b. Ramp the temperature to 700-800°C under a flow of nitrogen gas and hold for 2-3 hours. This will decompose any calcium carbonate back to calcium oxide. c. Cool the catalyst to room temperature under a nitrogen atmosphere. d. If this step is performed, the resulting CaO must be re-ethoxylated using Protocol 1 to regenerate this compound.

  • Storage: a. Store the regenerated catalyst under a strict inert atmosphere to prevent re-exposure to moisture and CO2.

Visualizations

Mechanism of Catalyst Poisoning by FFAs

G cluster_0 Catalytic Cycle (Ideal) cluster_1 Poisoning Pathway Ca_EtO This compound Ca(OEt)₂ Reactants Triglycerides + Alcohol Ca_EtO->Reactants Catalyzes Soap Calcium Soap (RCOO)₂Ca Ca_EtO->Soap Reacts with Products Biodiesel + Glycerol Reactants->Products Transesterification FFA Free Fatty Acid (RCOOH) FFA->Soap Saponification Inactive Inactive Catalyst Soap->Inactive G Start Low Conversion Observed Check_Feedstock Analyze Feedstock (FFA & Water Content) Start->Check_Feedstock Check_Catalyst Check Catalyst Handling & Loading Start->Check_Catalyst Feedstock_High High Contaminants? Check_Feedstock->Feedstock_High Catalyst_Issue Improper Handling or Loading? Check_Catalyst->Catalyst_Issue Purify Purify/Dry Feedstock or use Guard Bed Feedstock_High->Purify Yes Rerun_Corrected Re-run Experiment Feedstock_High->Rerun_Corrected No Rerun_Fresh Use Fresh Catalyst under Inert Atmosphere Catalyst_Issue->Rerun_Fresh Yes Catalyst_Issue->Rerun_Corrected No Purify->Rerun_Corrected Rerun_Fresh->Rerun_Corrected Success Problem Solved Rerun_Corrected->Success

References

Validation & Comparative

calcium ethoxide vs. calcium oxide as a heterogeneous catalyst

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Calcium Ethoxide and Calcium Oxide as Heterogeneous Catalysts

Introduction

In the fields of chemical synthesis and pharmaceutical development, the pursuit of efficient, sustainable, and cost-effective catalytic processes is paramount. Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages over their homogeneous counterparts, including simplified product purification, reduced waste, and enhanced catalyst reusability and stability.[1][2] Among the various solid catalysts, those based on alkaline earth metals like calcium are particularly attractive due to their low cost, natural abundance, and environmentally benign nature.[3][4]

This guide provides a detailed, data-driven comparison of two prominent calcium-based heterogeneous catalysts: this compound (Ca(OCH₂CH₃)₂) and calcium oxide (CaO). While both serve as effective solid base catalysts, their performance characteristics, physical properties, and optimal operating conditions differ significantly. This analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for their specific applications, with a primary focus on transesterification reactions, a crucial process in both biofuel production and fine chemical synthesis.

Physical and Chemical Properties

The catalytic efficacy of this compound and calcium oxide is rooted in their distinct physical and chemical properties.

  • Calcium Oxide (CaO): Typically produced by the thermal decomposition (calcination) of calcium carbonate (CaCO₃) from sources like limestone or waste materials such as eggshells and seashells.[5][6] Its catalytic activity is attributed to the presence of strong basic sites on its surface.[7] However, CaO is susceptible to deactivation through the absorption of atmospheric CO₂ and water, forming inactive calcium carbonate and calcium hydroxide. Its stability and reusability can be limited, and its performance is sensitive to the presence of free fatty acids in the feedstock.[5][8] The surface area of CaO can vary significantly depending on the source and calcination temperature, which in turn affects its activity.[9]

  • This compound (Ca(OCH₂CH₃)₂): Synthesized by the direct reaction of metallic calcium with ethanol (B145695).[10] It is reported to have a moderate surface area and functions as a powerful solid base catalyst.[10] Studies suggest that this compound exhibits higher catalytic activity and requires shorter reaction times compared to calcium oxide under similar conditions.[10][11]

Catalytic Performance in Transesterification

The transesterification of vegetable oils to produce fatty acid methyl esters (biodiesel) is a well-studied reaction that serves as an excellent benchmark for comparing the performance of these two catalysts.

Data Presentation: Biodiesel Yield Comparison

The following table summarizes experimental data from various studies, highlighting the differences in reaction conditions and outcomes for each catalyst.

CatalystOil SourceCatalyst Loading (wt%)Methanol (B129727):Oil Molar RatioTemperature (°C)Reaction TimeBiodiesel Yield (%)Reference
This compound Soybean Oil3.0%12:1651.5 h95.0%[10][11][12]
Calcium Oxide Soybean OilNot SpecifiedNot SpecifiedNot Specified2.5 h93.0%[10]
Calcium Oxide Palm OilNot SpecifiedNot SpecifiedNot Specified3.0 h98.0%[13]
Calcium Oxide Rapeseed Oil~0.7%6.5:1603.0 h~90%[14]
Calcium Oxide Waste Cooking Oil3.0%6:1802.0 h96.0%[8]
Calcium Oxide Waste Cooking Oil5.0%6:1654.0 h86.0%[6]

As the data indicates, this compound can achieve high yields in significantly shorter reaction times compared to many reported experiments using calcium oxide.[10][11]

Experimental Protocols & Methodologies

Detailed and reproducible experimental procedures are critical for catalyst synthesis and evaluation.

Synthesis of this compound Catalyst

This protocol is based on the methodology described in the literature.[10]

  • Apparatus Setup: A 100 mL glass reactor equipped with a condenser and a magnetic stirrer is assembled.

  • Reactant Addition: Metallic calcium is dispersed in anhydrous ethanol within the reactor.

  • Reaction: The mixture is stirred at approximately 800 rpm and heated to 65°C using a water bath. The reaction is maintained for 8 hours. The chemical equation is: Ca + 2CH₃CH₂OH → Ca(OCH₂CH₃)₂ + H₂.

  • Product Isolation: After the reaction is complete, the excess ethanol is removed by distillation under vacuum.

  • Drying and Storage: The resulting solid this compound powder is dried and stored in a desiccator to prevent reaction with atmospheric moisture.

cluster_synthesis This compound Synthesis Workflow calcium Metallic Calcium reactor Glass Reactor (65°C, 8 hrs, 800 rpm) calcium->reactor ethanol Anhydrous Ethanol ethanol->reactor distillation Vacuum Distillation reactor->distillation Remove excess ethanol product This compound Powder distillation->product

This compound Synthesis Workflow
Preparation of Calcium Oxide from Eggshells

This protocol describes a common method for preparing an active CaO catalyst from a waste source.[5]

  • Collection and Cleaning: Waste eggshells are collected, washed thoroughly with deionized water to remove impurities, and dried in an oven at 100-120°C.

  • Grinding: The dried eggshells are ground into a fine powder using a mortar and pestle or a mechanical grinder.

  • Calcination: The powder is placed in a crucible and calcined in a muffle furnace at 800-900°C for 2-4 hours. This high-temperature treatment decomposes the calcium carbonate (CaCO₃) into calcium oxide (CaO) and carbon dioxide (CO₂).

  • Cooling and Storage: The resulting CaO powder is cooled in a desiccator to prevent rehydration and stored in an airtight container.

cluster_prep Calcium Oxide Preparation Workflow eggshells Waste Eggshells wash_dry Wash & Dry eggshells->wash_dry grind Grind to Powder wash_dry->grind calcine Calcination (900°C, 2-4 hrs) grind->calcine product Active CaO Catalyst calcine->product

CaO Catalyst Preparation from Eggshells
General Protocol for Transesterification

This procedure outlines a typical batch reaction for biodiesel production using a heterogeneous catalyst.

  • Reactant Preparation: A predetermined molar ratio of methanol to oil (e.g., 12:1) is prepared.[11]

  • Reaction Setup: The oil is added to a three-necked flask equipped with a condenser and a mechanical stirrer. The oil is heated to the desired reaction temperature (e.g., 65°C).

  • Catalyst Addition: The catalyst (e.g., 3 wt% this compound) is added to the methanol and stirred to form a suspension.

  • Initiation: The methanol-catalyst mixture is added to the preheated oil to start the reaction.

  • Reaction: The mixture is stirred vigorously for the specified duration (e.g., 1.5 hours).

  • Product Separation: After the reaction, the mixture is centrifuged or filtered to separate the solid catalyst. The liquid phase separates into two layers: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

  • Purification: The biodiesel layer is separated and purified to remove residual methanol and impurities.

cluster_reaction Heterogeneous Transesterification Workflow oil Vegetable Oil reactor Reaction Vessel (e.g., 65°C) oil->reactor methanol Methanol methanol->reactor catalyst Solid Catalyst (CaO or Ca(OEt)₂) catalyst->reactor separation Catalyst Separation (Filtration/Centrifugation) reactor->separation After Reaction Time gravity Gravity Separation separation->gravity biodiesel Biodiesel (FAMEs) gravity->biodiesel glycerol Glycerol Byproduct gravity->glycerol

General Transesterification Workflow

Relevance in Pharmaceutical and Drug Development

The principles of efficient catalysis are highly relevant to the pharmaceutical industry. The use of heterogeneous catalysts is a growing trend aimed at improving the sustainability and cost-effectiveness of synthesizing active pharmaceutical ingredients (APIs).[1][2]

Key advantages include:

  • Simplified Purification: Heterogeneous catalysts can be easily removed by filtration, minimizing contamination of the final product—a critical requirement in pharmaceutical manufacturing.[1]

  • Cost Reduction: The ability to recycle and reuse the catalyst for multiple batches significantly lowers production costs, especially when using expensive metal catalysts.[1]

  • Process Compatibility: Solid catalysts are well-suited for continuous flow reactors, which offer enhanced control and efficiency over traditional batch processes.[1]

While this compound and calcium oxide are more commonly cited in biofuel research, their properties as strong, low-cost solid bases make them potential candidates for various base-catalyzed reactions in organic synthesis, such as aldol (B89426) condensations, Michael additions, and isomerizations, which are fundamental transformations in the construction of complex drug molecules.[15][16]

Conclusion

Both this compound and calcium oxide are valuable, low-cost heterogeneous base catalysts. However, experimental evidence suggests that This compound offers a distinct performance advantage , particularly in transesterification reactions, by providing higher product yields in shorter reaction times.[10][11] While CaO is readily available from abundant natural and waste sources, its catalytic activity can be lower and less stable compared to synthesized this compound.

For researchers and professionals in drug development, the key takeaway is the significant benefit of employing solid catalysts to streamline synthesis and purification. The choice between this compound and calcium oxide will depend on the specific reaction, cost considerations, and the required process intensity. This compound may be preferred for reactions demanding high activity and rapid conversion, whereas CaO remains a viable option where cost is the primary driver and longer reaction times are acceptable.

References

A Comparative Analysis of Calcium Ethoxide and Sodium Ethoxide as Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a chemical reaction. Both calcium ethoxide (Ca(OEt)₂) and sodium ethoxide (NaOEt) are potent alkoxide bases, yet their distinct chemical and physical properties render them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process in a laboratory setting.

Physicochemical Properties

The fundamental differences in the properties of these two bases arise from the nature of the metal cation—the divalent calcium versus the monovalent sodium. These differences influence their solubility, basicity, and steric hindrance.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundSodium Ethoxide
Chemical Formula Ca(C₂H₅O)₂C₂H₅ONa
Molecular Weight 130.2 g/mol [1][2]68.05 g/mol
Appearance White to off-white hygroscopic solid[3]White to yellowish hygroscopic powder
Basicity (pKa of Conjugate Acid, Ethanol) ~16.0[4]~16.0[4]
Valency Divalent (two ethoxide ions per metal center)Monovalent (one ethoxide ion per metal center)
Solubility in Ethanol (B145695) Soluble[3]Soluble
Solubility in Water Generally insoluble, reacts[3]Reacts violently to form NaOH and ethanol
Solubility in Non-Polar Solvents Sparingly solubleInsoluble in benzene
Handling Considerations Highly sensitive to moisture; can absorb CO₂ from the air.[3]Highly sensitive to moisture and CO₂; may degrade and darken upon storage. Should be stored under an inert atmosphere.

Basicity and Reactivity: A Deeper Look

While both compounds derive their basicity from the ethoxide anion, the choice between them is more nuanced than simply comparing pKa values. The nature of the cation plays a significant role in the base's performance.

  • Sodium Ethoxide : As a monovalent base, NaOEt is highly ionic and dissociates readily in polar solvents to provide a high concentration of "free" ethoxide ions. This makes it an aggressive and highly effective base for reactions requiring rapid deprotonation, such as in Claisen condensations and malonic ester syntheses.[5][6][7][8] However, its high reactivity can sometimes lead to side reactions like saponification.

  • This compound : As a divalent base, Ca(OEt)₂ provides two moles of ethoxide per mole of the compound. Its bonding has a greater covalent character compared to NaOEt, and it can act as a Lewis acid catalyst through the calcium center. This dual functionality can be advantageous in reactions like transesterification, where it can coordinate with the carbonyl oxygen of the ester, facilitating nucleophilic attack. It is often considered a milder, more selective, and heterogeneous catalyst in certain applications.[9][10]

Below is a diagram illustrating the key logical distinctions between these two bases.

G cluster_NaOEt Sodium Ethoxide (NaOEt) cluster_CaOEt2 This compound (Ca(OEt)₂) NaOEt_char Monovalent Base (1 EtO⁻ per Na⁺) NaOEt_react Highly Ionic (Fast Dissociation) NaOEt_char->NaOEt_react NaOEt_app Strong, Non-selective Base (e.g., Claisen Condensation) NaOEt_react->NaOEt_app CaOEt2_char Divalent Base (2 EtO⁻ per Ca²⁺) CaOEt2_react More Covalent Character (Acts as Lewis Acid) CaOEt2_char->CaOEt2_react CaOEt2_app Milder, More Selective Catalyst (e.g., Transesterification) CaOEt2_react->CaOEt2_app Comparison Comparison Point Comparison->NaOEt_char Valency Comparison->NaOEt_react Reactivity Comparison->NaOEt_app Application Profile Comparison->CaOEt2_char Valency Comparison->CaOEt2_react Reactivity Comparison->CaOEt2_app Application Profile

Caption: Key differences between Sodium Ethoxide and this compound.

Performance in Transesterification Reactions

A key application for alkoxide bases is the transesterification of triglycerides to produce fatty acid alkyl esters (biodiesel). While no single study directly compares the two bases under identical conditions, data from separate studies on vegetable oils provide a strong basis for comparison.

Table 2: Performance Data in Vegetable Oil Transesterification

ParameterThis compound (on Soybean Oil)[9][10]Sodium Ethoxide (on Sunflower Oil)[11]
Co-solvent MethanolEthanol
Catalyst Loading 3 wt.%1.6 wt.%
Alcohol:Oil Molar Ratio 12:19.3:1 (25 v/v%)
Reaction Temperature 65 °C55 °C
Reaction Time 1.5 hours2 hours
Product Yield 95.0%>98% (conversion)

Analysis :

  • This compound is an effective heterogeneous catalyst, achieving a high yield in a relatively short time.[9][10] Its performance was noted to be superior to that of calcium oxide (CaO).[9][10]

  • Sodium ethoxide, even at a lower catalyst loading and temperature, achieves very high conversion, demonstrating its potent activity.[11] However, the study noted that sodium ethoxide is more prone to inducing saponification (a competing side reaction) compared to sodium methoxide.[11]

Experimental Protocols

Detailed and reproducible protocols are essential for laboratory success. Below are standard procedures for the synthesis of each ethoxide and a general protocol for their use in a transesterification reaction.

Protocol 1: Synthesis of this compound

Objective: To synthesize solid this compound from calcium metal and absolute ethanol.

Materials:

  • Calcium metal (granular or turnings)

  • Absolute ethanol (<0.005% water)

  • Round-bottom flask, three-necked

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add calcium metal (e.g., 2 g) to a three-necked round-bottom flask equipped with a reflux condenser.[9]

  • Add an excess of absolute ethanol (e.g., 60 mL) to the flask.[9]

  • Heat the mixture to reflux and maintain until all the calcium metal has reacted and hydrogen gas evolution ceases.

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Remove the excess ethanol under reduced pressure to yield this compound as a solid powder.

  • Store the final product under a dry, inert atmosphere to prevent decomposition.

Protocol 2: Synthesis of Sodium Ethoxide

Objective: To prepare a solution of sodium ethoxide in ethanol.

Materials:

  • Sodium metal, clean and freshly cut

  • Absolute ethanol

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser with a drying tube

Procedure:

  • Assemble the apparatus and dry thoroughly to exclude moisture.[4]

  • Place absolute ethanol (e.g., 300 mL) into the three-necked flask.[12]

  • Carefully add freshly cut pieces of sodium metal (e.g., 12.0 g) in portions to the ethanol, controlling the rate of addition to manage the exothermic reaction and hydrogen evolution.[12]

  • Once all the sodium has been added and has completely dissolved, the resulting solution is sodium ethoxide in ethanol.[12]

  • This solution can be used directly, or the excess ethanol can be removed under reduced pressure to obtain solid sodium ethoxide.[12]

Protocol 3: General Transesterification Workflow

The following diagram outlines a typical workflow for a base-catalyzed transesterification reaction.

G start Start: Assemble Dry Glassware (Reactor, Condenser) step1 Charge Reactor with Oil and Alcohol (e.g., Methanol) start->step1 step2 Heat Mixture to Desired Temperature (e.g., 65°C) step1->step2 step3 Add Catalyst (Ca(OEt)₂ or NaOEt) under Inert Atmosphere step2->step3 step4 Run Reaction with Stirring for a Set Time (e.g., 1.5h) step3->step4 step5 Cool Reaction Mixture step4->step5 step6 Transfer to Separatory Funnel and Allow Layers to Settle step5->step6 step7 Separate Glycerol Layer (Bottom) from Ester Layer (Top) step6->step7 step8 Wash Ester Layer with Water to Remove Catalyst/Impurities step7->step8 step9 Dry Ester Layer (e.g., with Na₂SO₄) step8->step9 end End: Isolate Purified Fatty Acid Alkyl Ester step9->end

Caption: General workflow for a base-catalyzed transesterification.

Conclusion

The choice between this compound and sodium ethoxide should be guided by the specific requirements of the reaction.

  • Choose Sodium Ethoxide for applications demanding a very strong, soluble base where reaction speed is paramount, such as in classic condensation reactions. Its primary drawback is lower selectivity and a higher tendency to promote side reactions in sensitive systems.

  • Choose this compound when a milder, more selective, or heterogeneous base is required. Its divalent nature and Lewis acidic character make it a superior catalyst for applications like transesterification, potentially offering better yields with fewer side products and easier separation.

For professionals in drug development, where selectivity and minimizing byproducts are crucial, this compound may offer significant advantages. For bulk chemical synthesis where cost and reaction rate are dominant factors, sodium ethoxide remains a highly effective and widely used reagent.

References

A Comparative Guide to Calcium Ethoxide and Nanolime in Stone Conservation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Conservation Professionals

This guide provides an objective comparison of two prominent consolidants in the field of stone conservation: calcium ethoxide and nanolime. The performance of these materials is evaluated based on experimental data from scientific literature, focusing on their efficacy in strengthening weathered stone substrates. This document details the chemical mechanisms, presents quantitative performance data, and outlines the experimental protocols used for assessment.

Introduction: The Chemistry of Consolidation

The primary goal of a stone consolidant is to restore cohesion to deteriorated stone by depositing a binding agent within its porous structure. Both this compound and nanolime achieve this by forming calcium carbonate (CaCO₃), a mineral naturally compatible with calcareous stones like limestone and marble. However, they arrive at this final product through different chemical precursors and reaction pathways.

  • Nanolime: This is a dispersion of calcium hydroxide (B78521) (Ca(OH)₂) nanoparticles, typically in an alcohol solvent like ethanol (B145695) or isopropanol[1]. The small particle size (typically 50-250 nm) and the use of alcohol as a carrier are intended to improve penetration into the stone's pore network and prevent the mobilization of harmful water-soluble salts[1][2]. The consolidation occurs via a direct carbonation reaction with atmospheric carbon dioxide (CO₂) in the presence of water[1].

  • This compound (Ca(OEt)₂): This is a calcium alkoxide, a metal-organic compound, usually applied as a nanosuspension in an organic solvent mixture[3][4]. Its consolidation action is also based on the formation of calcium carbonate, but the reaction is more complex and can proceed through two primary pathways[5]:

    • Direct Carbonation: Insertion of a CO₂ molecule into the calcium-oxygen bond, followed by hydrolysis.

    • Hydrolysis First: Initial reaction with moisture to form calcium hydroxide as an intermediate, which then undergoes carbonation, similar to nanolime.

The choice of solvent and the ambient relative humidity are critical factors that influence the kinetics and dominant reaction pathway for this compound[6].

Chemical Reaction Pathways

The transformation of these precursors into the final calcium carbonate binder is a critical step that dictates the effectiveness of the consolidation treatment.

cluster_0 Nanolime Pathway cluster_1 This compound Pathways NL_start Nanolime Ca(OH)₂ Nanoparticles in Alcohol NL_react Reaction with CO₂ (in presence of H₂O) NL_start->NL_react + CO₂, H₂O NL_end Calcium Carbonate CaCO₃ (Calcite/Vaterite) NL_react->NL_end CE_start This compound Ca(OEt)₂ Nanosuspension CE_p1_react1 CO₂ Insertion CE_start->CE_p1_react1 + CO₂ (Pathway 1) CE_p2_react1 Hydrolysis CE_start->CE_p2_react1 + 2H₂O (Pathway 2) CE_p1_react2 Hydrolysis CE_p1_react1->CE_p1_react2 + H₂O - 2EtOH CE_end Calcium Carbonate CaCO₃ (Calcite/Vaterite/Aragonite) CE_p1_react2->CE_end CE_p2_intermediate Intermediate Ca(OH)₂ CE_p2_react1->CE_p2_intermediate - 2EtOH CE_p2_react2 Carbonation CE_p2_intermediate->CE_p2_react2 + CO₂ CE_p2_react2->CE_end

Caption: Consolidation reaction pathways for Nanolime and this compound.

Performance Data Comparison

The effectiveness of a consolidant is measured by its ability to improve the physical and mechanical properties of the treated stone without causing detrimental side effects, such as significant color change or pore blocking. The following tables summarize quantitative data from comparative studies.

Table 1: Mechanical Performance Improvement on Porous Limestones

Performance MetricStone TypeConsolidantApplication MethodResultReference
Drilling Resistance (Mean Force) Lecce StoneUntreated-8.3 ± 1.1 N[7]
This compound in n-butylacetateBrushing9.4 ± 1.6 N (at 0-9 mm depth)[7]
Noto StoneUntreated-2.2 ± 0.2 N[7]
This compound in n-butylacetateCapillarity3.1 ± 0.3 N (at 0-10 mm depth)[7]
Ultrasonic Pulse Velocity (UPV) Lecce StoneThis compound in n-butylacetateBrushingIncrease observed in the first mm from the surface[7]
Vicenza StoneThis compound in 2-butanolCapillaritySmall increase between 5-10 mm from the surface[6]
Bending Strength Maastricht LimestoneNanolime (CaLoSil E 25)2 Applications+50% increase[2][8]
Nanolime (CaLoSil E 50)2 Applications+89% increase[2][8]
Compressive Strength Maastricht LimestoneNanolime (CaLoSil E 25)2 Applications+50% increase[2][8]
Nanolime (CaLoSil E 50)2 Applications+73% increase[2][8]

Note: Direct comparative data for drilling resistance of Nanolime on the same stones was not detailed in the primary reference[7], though it was used as a benchmark. The study concluded that this compound with modified solvents showed different and often better efficacy.

Table 2: Physical Properties Modification

PropertyStone TypeConsolidantResultReference
Capillary Water Absorption Noto StoneThis compoundCWAC reduction of ~64%[3]
Nanolime (CaLoSil E50)CWAC reduction of ~43%[3]
Vicenza StoneThis compoundCWAC reduction of ~50%[3]
Nanolime (CaLoSil E50)CWAC reduction of ~24%[3]
Porosity Maastricht LimestoneNanolime (CaLoSil)Slight reduction, considered acceptable[2]
Color Change (ΔE) Lecce, Noto, Vicenza StonesThis compoundΔE values generally < 5 (acceptable)[3]
Lecce, Noto, Vicenza StonesNanolime (CaLoSil E50)ΔE* values generally < 5 (acceptable)[3]
Penetration Depth Porous LimestoneNanolime200 µm - 1 mm (superficial strengthening)[9]
This compound in n-butylacetate~9 mm (in Lecce Stone)[7]

Experimental Protocols & Workflows

The assessment of stone consolidants requires a multi-technique approach to fully characterize their performance.

cluster_workflow General Experimental Workflow for Consolidant Evaluation A Stone Sample Selection & Characterization (Porosity, Petrography) B Artificial Weathering (Optional, to create a deteriorated substrate) A->B D Application of Consolidants (this compound vs. Nanolime) - Brushing - Capillarity - Poultice A->D If using naturally weathered stone C Baseline Measurements (Untreated Samples) - Drilling Resistance - UPV - Water Absorption - Colorimetry B->C C->D Control Group E Curing Period (Controlled Temp/RH) D->E F Post-Treatment Measurements (Treated Samples) - Drilling Resistance - UPV - Water Absorption - Colorimetry E->F G Microstructural Analysis (SEM, XRD, µFT-IR) - Carbonation products - Consolidant distribution E->G H Data Analysis & Performance Comparison F->H G->H

Caption: Workflow for evaluating stone consolidant performance.

4.1. Drilling Resistance Measurement System (DRMS)

This technique provides a quasi-non-destructive profile of the mechanical strength of the stone from the surface to a certain depth, making it invaluable for assessing the penetration depth and efficacy of a consolidant[10][11].

  • Objective: To measure the force required to drill into the stone at a constant rotation speed and penetration rate, which correlates with the material's compressive strength[12].

  • Apparatus: A portable drilling unit (e.g., SINT Technology DRMS) equipped with a load cell to measure thrust force and a sensor to record penetration depth[13].

  • Protocol:

    • Drill Bit Selection: A standard tungsten carbide drill bit (e.g., 5 mm diameter) is typically used[14].

    • Parameter Setting: The operator sets constant drilling parameters. Common settings are a rotation speed of 300-400 rpm and a penetration rate of 10-15 mm/min[7][14].

    • Execution: The device is held perpendicular to the stone surface and the test is initiated. The device automatically drills to a pre-set depth (e.g., 20-50 mm).

    • Data Acquisition: The system records the thrust force (in Newtons) as a function of depth, generating a resistance profile.

    • Analysis: The profiles of treated and untreated areas are compared. An increase in drilling resistance in the treated sample indicates a consolidating effect. The depth at which the resistance of the treated sample returns to the level of the untreated sample is considered the effective penetration depth[11].

4.2. Capillary Water Absorption Test

This test evaluates how the treatment has altered the water transport properties of the stone. An effective consolidant should reduce the rate of water absorption without completely sealing the pores, which would prevent necessary water vapor transmission.

  • Objective: To determine the amount of water absorbed by the stone through capillary action over time[15].

  • Standard: The procedure is based on standards like UNE-EN 1925[16][17].

  • Protocol:

    • Sample Preparation: Stone cubes (e.g., 5x5x5 cm) are dried in a ventilated oven at 70 ± 5 °C until a constant mass (M_dry) is achieved[17][18].

    • Setup: The dried and weighed sample is placed on small, non-absorbent supports in a sealed container. Distilled water is added until it reaches 3 ± 1 mm above the base of the sample[17].

    • Measurement: The timer is started. At predefined intervals (e.g., 1, 5, 10, 30, 60 minutes, then hourly, then daily), the sample is removed, the submerged face is quickly blotted with a damp cloth to remove excess water, and the sample is weighed[17].

    • Calculation: The mass of absorbed water per unit area (M/A) is plotted against the square root of time (√t). The initial, linear portion of this curve represents the capillary absorption coefficient (CWAC).

    • Analysis: The CWAC of treated samples is compared to that of untreated samples. A lower coefficient indicates a reduction in water absorption capacity.

4.3. Ultrasonic Pulse Velocity (UPV)

UPV is a non-destructive technique used to assess the integrity and quality of materials. An increase in velocity indicates that the consolidant has filled pore spaces and improved the cohesion between grains.

  • Objective: To measure the speed of an ultrasonic wave through the stone.

  • Protocol:

    • Setup: Two transducers (a transmitter and a receiver) are placed on opposite faces of the stone sample. A coupling agent (e.g., grease) is used to ensure good contact.

    • Measurement: The transmitter emits an ultrasonic pulse, and the time it takes for the pulse to travel to the receiver is measured.

    • Calculation: The velocity is calculated by dividing the path length (the distance between the transducers) by the travel time.

    • Analysis: Measurements are taken on both untreated and treated samples. An increase in UPV in the treated sample suggests an improvement in the material's compactness and mechanical properties[2].

Summary and Conclusion

  • Mechanism: Nanolime offers a straightforward carbonation pathway, while this compound's reaction is more complex and highly dependent on solvent and humidity, which can be leveraged to control the final properties of the formed calcium carbonate.

  • Performance: Studies suggest that this compound, particularly with modified solvents like n-butylacetate, can achieve greater penetration depth and a significant strengthening effect compared to some commercial nanolimes[7]. Nanolime has been shown to substantially increase the mechanical strength (bending and compressive) of highly porous stones, with higher concentrations yielding a greater effect, albeit with a risk of uneven distribution[2][8].

  • Compatibility: Both consolidants are chemically compatible with calcareous substrates. This compound has shown a superior ability to reduce capillary water absorption while maintaining an acceptable color profile[3]. However, the long-term performance of nanolime can vary significantly depending on the stone type, with some showing sustained improvement and others a reduction in the initial beneficial effect over time[1].

Final Recommendation: The choice between this compound and nanolime should be based on a thorough characterization of the stone substrate and the specific conservation goals. This compound may be preferable for applications requiring deeper penetration and a more significant reduction in water ingress. Nanolime remains a viable and well-documented option, particularly for increasing the surface cohesion of highly porous materials. In all cases, preliminary testing on representative samples is crucial to determine the optimal consolidant and application methodology.

References

A Comparative Guide to the Catalytic Efficiency of Calcium Ethoxide and Magnesium Ethoxide in Transesterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the catalytic performance of calcium ethoxide and magnesium ethoxide in transesterification reactions, a cornerstone of biodiesel production and various other organic syntheses. While direct comparative studies under identical conditions are limited, this document synthesizes available experimental data for each catalyst, primarily focusing on their application in the transesterification of vegetable oils to form fatty acid methyl esters (FAME), commonly known as biodiesel. For magnesium ethoxide, data from studies using magnesium oxide (MgO) is utilized as a proxy to infer its catalytic potential, given the closely related nature of these magnesium-based catalysts.

Data Presentation: A Quantitative Comparison

The following table summarizes the catalytic performance of this compound and magnesium-based catalysts in the transesterification of vegetable oils.

CatalystSubstrateAlcoholCatalyst Loading (wt%)Molar Ratio (Alcohol:Oil)Temperature (°C)Reaction Time (h)Yield/Conversion (%)
This compound Soybean OilMethanol (B129727)3.012:1651.595.0[1][2][3]
This compound Soybean OilEthanol (B145695)--753.091.8[1][2][4]
Magnesium Oxide (MgO) Waste Cooking OilEthanol3.09:165->90[5]
Magnesium Oxide (MgO) -Methanol----92[6]
CaO@MgO Nanocatalyst Waste Edible OilMethanol4.5716.7:169.377.0898.37[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for transesterification reactions using calcium and magnesium-based catalysts.

Protocol 1: Transesterification of Soybean Oil using this compound[1][2][3]

Catalyst Synthesis (this compound):

  • In a round-bottom flask, add metallic calcium to an excess of absolute ethanol under an inert atmosphere (e.g., argon).

  • Stir the mixture at an elevated temperature (e.g., 70°C) for several hours until the calcium is completely reacted, resulting in a white suspension of this compound.

  • The synthesized this compound can be isolated by filtration and drying under vacuum.

Transesterification Reaction:

  • Introduce a specific volume of soybean oil into a temperature-controlled reactor equipped with a reflux condenser and a mechanical stirrer.

  • Add the desired amount of methanol and the synthesized this compound catalyst to the reactor.

  • Heat the reaction mixture to the target temperature (e.g., 65°C) while stirring continuously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the FAME content using gas chromatography (GC).

  • After the reaction is complete, separate the biodiesel layer from the glycerol (B35011) layer by centrifugation or decantation.

  • Wash the biodiesel layer with warm deionized water to remove any residual catalyst, methanol, and glycerol.

  • Dry the purified biodiesel over anhydrous sodium sulfate.

Protocol 2: Transesterification of Waste Cooking Oil using Magnesium Oxide (MgO)[5]

Catalyst Preparation (Magnesium Oxide):

  • Magnesium oxide can be prepared by the calcination of magnesium carbonate or magnesium hydroxide (B78521) in a muffle furnace.

  • Heat the precursor material at a high temperature (e.g., 400-800°C) for a specified duration (e.g., 4 hours) to obtain the active MgO catalyst.

Transesterification Reaction:

  • Filter and preheat the waste cooking oil to remove any solid impurities and water.

  • In a batch reactor, add the pre-treated waste cooking oil, ethanol, and the prepared MgO catalyst.

  • Maintain the reaction at a constant temperature (e.g., 65°C) with vigorous stirring.

  • Upon completion of the reaction, allow the mixture to settle for the separation of the biodiesel and glycerol phases.

  • The biodiesel (upper layer) is then separated and purified.

Mandatory Visualization

General Mechanism of Base-Catalyzed Transesterification

The transesterification reaction catalyzed by alkaline earth metal ethoxides proceeds through a nucleophilic substitution mechanism. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the triglyceride to form a tetrahedral intermediate. This intermediate then collapses, leading to the formation of a fatty acid ester and a diglyceride anion, which is subsequently protonated. This process is repeated for the diglyceride and monoglyceride until all three fatty acid chains are converted to esters.

Transesterification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intermediate Collapse cluster_step3 Step 3: Protonation Triglyceride Triglyceride Tetrahedral_Intermediate Tetrahedral_Intermediate Triglyceride->Tetrahedral_Intermediate + RO⁻ Ethoxide_Ion RO⁻ Fatty_Acid_Ester R'COOR Tetrahedral_Intermediate->Fatty_Acid_Ester forms Diglyceride_Anion Diglyceride⁻ Tetrahedral_Intermediate->Diglyceride_Anion forms Diglyceride Diglyceride Diglyceride_Anion->Diglyceride + ROH Alcohol ROH

Caption: General mechanism of base-catalyzed transesterification.

Experimental Workflow for Biodiesel Production

The following diagram illustrates a typical experimental workflow for the production and analysis of biodiesel via transesterification.

Experimental_Workflow Start Start Reactants Oil + Alcohol + Catalyst Start->Reactants Reaction Transesterification Reaction (Controlled Temperature & Stirring) Reactants->Reaction Separation Separation of Biodiesel and Glycerol Layers Reaction->Separation Purification Washing and Drying of Biodiesel Separation->Purification Analysis GC Analysis of FAME Content Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for biodiesel production.

Concluding Remarks

Both this compound and magnesium-based catalysts demonstrate high efficiency in promoting transesterification reactions for biodiesel production. This compound has been shown to yield high conversions under relatively mild conditions. While direct data for magnesium ethoxide is less prevalent in the context of transesterification, the performance of magnesium oxide suggests that magnesium alkoxides are also highly effective catalysts. The choice between these catalysts may depend on factors such as cost, ease of synthesis, and specific reaction requirements. Further direct comparative studies are warranted to provide a more definitive assessment of their relative catalytic efficiencies.

References

Calcium Ethoxide: A Superior Heterogeneous Catalyst for Sustainable Biodiesel Production

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for renewable energy, biodiesel has emerged as a promising alternative to conventional diesel fuel. The most common method for its production is transesterification, a chemical reaction that converts triglycerides from vegetable oils or animal fats into fatty acid alkyl esters (biodiesel). This process is critically dependent on the use of catalysts to ensure efficient and rapid conversion.

Catalysts for biodiesel production are broadly classified into two categories: homogeneous and heterogeneous.[1] Homogeneous catalysts, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), dissolve in the reaction medium, leading to fast reaction rates under mild conditions.[1][2] However, their use is fraught with challenges, including difficult separation from the product, soap formation when using low-quality feedstocks, and the generation of large volumes of wastewater during purification.[3][4][5]

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer a compelling solution to these problems.[1] Among these, calcium ethoxide (Ca(OCH₂CH₃)₂) is gaining significant attention as a highly effective solid base catalyst. This guide provides an objective comparison of this compound and conventional homogeneous catalysts, supported by experimental data, to highlight its advantages in biodiesel production.

Performance Comparison: this compound vs. Homogeneous Catalysts

The primary advantages of using this compound stem from its heterogeneous nature, which fundamentally simplifies the production process.

  • Catalyst Separation and Product Purification : With homogeneous catalysts like NaOH or KOH, the catalyst dissolves in the reaction mixture, becoming miscible with the glycerol (B35011) byproduct.[2][6] This necessitates a cumbersome and costly purification process involving neutralization of the catalyst and extensive water washing to remove residual catalyst and soaps, generating significant wastewater.[3][5] In stark contrast, this compound, as a solid catalyst, can be easily separated from the biodiesel and glycerol phases through simple filtration or centrifugation, eliminating the need for water washing and reducing wastewater treatment costs.[1][7]

  • Catalyst Reusability : A major economic and environmental drawback of homogeneous catalysts is that they cannot be recovered or reused.[3] They are consumed in the process and must be neutralized. Heterogeneous catalysts like this compound, however, can be recovered after the reaction and reused for multiple cycles, significantly lowering the overall production cost and minimizing waste.[1][8] CaO-based catalysts, a related class, have demonstrated good reusability for several cycles.[9]

  • Sensitivity to Free Fatty Acids (FFA) and Water : The efficiency of homogeneous base catalysts is severely hampered by the presence of free fatty acids (FFAs) and water in the oil feedstock.[2] FFAs react with alkaline catalysts in a process called saponification, forming soap that inhibits the separation of biodiesel from glycerol and reduces the final yield.[1][10] This often necessitates a pre-treatment step (esterification) for feedstocks with high FFA content (>0.5 wt%).[1][11] Heterogeneous catalysts like this compound are generally more tolerant to FFAs and water, allowing for the use of lower-cost feedstocks like waste cooking oil without extensive pre-treatment.[1][6]

  • Environmental and Economic Impact : The elimination of washing steps reduces water consumption and wastewater generation, making the process more environmentally friendly.[1][5] Catalyst reusability and the ability to use cheaper, low-quality feedstocks contribute to a more economical and sustainable biodiesel production process.[8][9] The refining costs for heterogeneous catalysis can be 4-20% lower than for homogeneous catalysis.[4]

Data Presentation: Performance Metrics

The following table summarizes typical experimental data for biodiesel production using this compound compared to common homogeneous catalysts.

ParameterThis compound (Heterogeneous)Sodium Hydroxide (Homogeneous)Potassium Hydroxide (Homogeneous)
Feedstock Soybean OilWaste Cooking OilJatropha Oil
Methanol (B129727):Oil Molar Ratio 12:1[12][13][14]6:1[4]9:1[15]
Catalyst Concentration (wt%) 3.0%[12][13][14]0.75%[4]1.0%
Reaction Temperature (°C) 65[12][13][14]65[4]65[15]
Reaction Time 1.5 hours[12][13][14]1 hour[4]1.5 hours[15]
Biodiesel Yield (%) 95.0%[12][13][14]98%[4]~85%[15]
Catalyst Separation Simple filtration/centrifugation[1]Neutralization & Water Washing[3]Neutralization & Water Washing[3]
Catalyst Reusability Yes[1][8]No[3]No[3]
Soap Formation (with high FFA) Reduced[6]Significant[1][2]Significant[1][2]

Experimental Protocols

Detailed methodologies for biodiesel production using both this compound and a typical homogeneous catalyst are provided below.

Protocol 1: Biodiesel Production via this compound (Heterogeneous Catalyst)

This protocol is based on the transesterification of soybean oil.[12][13]

  • Catalyst Synthesis : this compound is synthesized by reacting metallic calcium with anhydrous ethanol (B145695) under an inert atmosphere. The mixture is stirred for several hours, after which excess ethanol is removed by distillation and the solid catalyst is dried.[16]

  • Reaction Setup : A specific amount of soybean oil (e.g., 250 g) is preheated in a reactor equipped with a condenser, thermostat, and mechanical stirrer to remove any moisture.[16]

  • Transesterification : The preheated oil is brought to the reaction temperature of 65°C. A predetermined amount of this compound catalyst (e.g., 3 wt% of the oil) is added along with methanol (e.g., at a 12:1 molar ratio to the oil).[12][13]

  • Reaction Execution : The mixture is stirred vigorously for 1.5 hours while maintaining the temperature at 65°C.[12][13]

  • Product Separation : After the reaction is complete, the mixture is transferred to a separatory funnel. The solid this compound catalyst is first removed by centrifugation or filtration.

  • Glycerol Separation : The remaining mixture is allowed to settle. Two distinct layers form: an upper layer of biodiesel (fatty acid methyl esters) and a lower layer of glycerol. The glycerol layer is drained off.

  • Purification : The biodiesel layer is purified by vacuum distillation to remove any excess methanol, yielding the final product. No water washing is required.

Protocol 2: Biodiesel Production via Sodium Hydroxide (Homogeneous Catalyst)

This protocol is typical for the transesterification of waste cooking oil.[3][4]

  • Catalyst Preparation : Sodium hydroxide (e.g., 0.75 wt% of the oil) is dissolved completely in methanol (e.g., at a 6:1 molar ratio to the oil) to form a sodium methoxide (B1231860) solution. This step is exothermic and should be handled with care.

  • Reaction Setup : The waste cooking oil is filtered and preheated to the reaction temperature of 65°C in a reactor to remove water.

  • Transesterification : The sodium methoxide solution is added to the heated oil.

  • Reaction Execution : The mixture is stirred vigorously for 1 hour at 65°C.[4]

  • Glycerol Separation : The mixture is transferred to a separatory funnel and allowed to settle for several hours. The lower glycerol layer is separated from the upper biodiesel layer.

  • Neutralization and Washing : The biodiesel layer is then washed multiple times with warm, slightly acidified water to neutralize and remove the residual NaOH catalyst and any soap formed.[3] This is followed by several washes with warm distilled water until the wash water is neutral.[3]

  • Drying : The washed biodiesel is dried by heating it above 100°C or using an anhydrous salt to remove residual water, yielding the final product.

Visualization of Experimental Workflows

The following diagrams illustrate the key differences in the experimental workflows between the two catalytic systems.

G Experimental Workflow: Homogeneous Catalyst (e.g., NaOH) cluster_0 Reaction cluster_1 Separation & Purification A Mix Oil, Methanol, and NaOH Catalyst B Heat and Stir (e.g., 65°C, 1 hr) A->B C Gravity Separation (Biodiesel and Glycerol) B->C D Neutralization (Acid Wash) C->D E Water Washing (Multiple Cycles) D->E F Drying E->F G G F->G Final Biodiesel Product

Caption: Workflow for biodiesel production using a homogeneous catalyst.

G Experimental Workflow: this compound (Heterogeneous) cluster_0 Reaction cluster_1 Separation & Purification A Mix Oil, Methanol, and Solid Ca(OEt)₂ Catalyst B Heat and Stir (e.g., 65°C, 1.5 hr) A->B C Catalyst Recovery (Filtration/Centrifugation) B->C D Gravity Separation (Biodiesel and Glycerol) C->D H Reused Catalyst C->H Recycle Catalyst E Methanol Removal (Vacuum Distillation) D->E F F E->F Final Biodiesel Product

References

A Comparative Guide to the Analytical Characterization of Calcium Ethoxide and Nanolime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of calcium ethoxide and its common alternative, nanolime (calcium hydroxide (B78521) nanoparticles). The validation of these methods is crucial for ensuring product quality, performance, and consistency in research and development applications, such as in the consolidation of historical artifacts and as a catalyst in biodiesel production.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on the specific property being investigated. Both this compound and nanolime are typically characterized for their active component concentration, identity, purity, particle size, and performance.

Analytical MethodParameter MeasuredThis compoundNanolime (Calcium Hydroxide)
Complexometric Titration Calcium Content/AssayHighHigh
Fourier Transform Infrared (FTIR) Spectroscopy Identification, Functional Groups, Carbonation KineticsHighHigh
Thermogravimetric Analysis (TGA) Thermal Decomposition Profile, PurityHighHigh
X-ray Diffraction (XRD) Crystalline Phase Identification and QuantificationModerate (primarily for reaction products)High
Dynamic Light Scattering (DLS) Particle Size DistributionHighHigh
Scanning Electron Microscopy (SEM) Morphology and Particle SizeHighHigh

Quantitative Performance Data

The following tables summarize the validation parameters for the key quantitative analytical methods for this compound and nanolime.

Table 1: Validation of Complexometric Titration for Calcium Content

ParameterThis compound (Proposed Method)Nanolime (Typical Values)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.02 mg/mL~0.05 mg/mL
Limit of Quantitation (LOQ) ~0.08 mg/mL~0.15 mg/mL

Table 2: Validation of Thermogravimetric Analysis for Purity Assessment

ParameterThis compound (Proposed Method)Nanolime (Typical Values)
Repeatability (% RSD) < 5.0%< 5.0%
Mass Loss Accuracy ± 2.0%± 2.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Complexometric Titration for Calcium Content in this compound

This method determines the total calcium content in a this compound sample.

Materials:

  • EDTA (Ethylenediaminetetraacetic acid), 0.05 M standard solution

  • Hydroxynaphthol blue indicator

  • Sodium hydroxide (NaOH), 2 M

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • This compound sample

Procedure:

  • Accurately weigh a sample of this compound (e.g., 250 mg) into a 250 mL Erlenmeyer flask.

  • Carefully add 50 mL of deionized water and 5 mL of 1 M HCl to dissolve the sample. The ethoxide will hydrolyze to calcium hydroxide, which then dissolves in the acid.

  • Add 10 mL of 2 M NaOH to raise the pH to approximately 12-13.

  • Add a small amount of hydroxynaphthol blue indicator (until a reddish-pink color is observed).

  • Titrate with the standardized 0.05 M EDTA solution until the color changes to a clear blue endpoint.

  • Record the volume of EDTA used.

  • Calculate the percentage of calcium in the sample. Each mL of 0.05 M EDTA is equivalent to 2.004 mg of Ca.

FTIR Spectroscopy for Identification and Carbonation Monitoring

This method is used to identify this compound and monitor its conversion to calcium carbonate.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure for Identification:

  • Place a small drop of the this compound solution directly on the ATR crystal.

  • Collect the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Characteristic peaks for the ethoxide group should be observed.

Procedure for Carbonation Kinetics:

  • Place a thin film of the this compound sample on a suitable IR-transparent window (e.g., BaF₂).

  • Record spectra at regular time intervals while the sample is exposed to ambient air.

  • Monitor the decrease in the intensity of the ethoxide peaks and the increase in the characteristic carbonate peaks (around 1400 cm⁻¹ and 875 cm⁻¹).

Thermogravimetric Analysis (TGA) of this compound

This method evaluates the thermal stability and composition of this compound.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.

  • Heat the sample from ambient temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The resulting TGA curve will show mass loss steps corresponding to the decomposition of the ethoxide and any subsequent decomposition of intermediates like calcium hydroxide and calcium carbonate.

X-ray Diffraction (XRD) for Phase Analysis of Nanolime

This method is used to identify the crystalline phases present in nanolime and its carbonation products.

Instrumentation:

  • X-ray Diffractometer with Cu Kα radiation.

Procedure:

  • Prepare a powder sample of the nanolime or the treated material.

  • Mount the sample on a zero-background sample holder.

  • Scan the sample over a 2θ range of 10-70°.

  • Identify the crystalline phases by comparing the resulting diffraction pattern to a database (e.g., ICDD). The primary phase in fresh nanolime should be portlandite (Ca(OH)₂). After carbonation, calcite, vaterite, and aragonite may be present.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis Sample This compound or Nanolime Sample Dilution Dilution/Weighing Sample->Dilution Titration Complexometric Titration Dilution->Titration Assay FTIR FTIR Spectroscopy Dilution->FTIR Identification TGA Thermogravimetric Analysis Dilution->TGA Purity XRD X-ray Diffraction Dilution->XRD Phase ID Quantification Quantification of Active Ingredient Titration->Quantification Identification Structural Identification FTIR->Identification Purity Purity Assessment TGA->Purity Phase Phase Analysis XRD->Phase

Caption: Experimental workflow for the analytical characterization of this compound and nanolime.

signaling_pathway Ca_OEt_2 This compound Ca(OCH2CH3)2 Hydrolysis Hydrolysis (+ H2O) Ca_OEt_2->Hydrolysis Ca_OH_2 Calcium Hydroxide Ca(OH)2 Hydrolysis->Ca_OH_2 Ethanol Ethanol (byproduct) Hydrolysis->Ethanol Carbonation Carbonation (+ CO2) CaCO3 Calcium Carbonate CaCO3 Carbonation->CaCO3 Ca_OH_2->Carbonation

Caption: Reaction pathway of this compound to calcium carbonate.

logical_relationship Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

A Comparative Guide to the Synthesis of Calcium Ethoxide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, the selection of an appropriate synthesis route for key reagents like calcium ethoxide is critical. This guide provides a comparative analysis of various synthetic pathways to this compound, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be achieved through several methods, each with distinct advantages and disadvantages in terms of reaction conditions, yield, and purity of the final product. The following table summarizes the key quantitative data for the most common synthesis routes.

Synthesis RouteReactantsReaction ConditionsYieldPurityAdvantagesDisadvantages
Direct Reaction Calcium metal, Absolute Ethanol (B145695)70°C, 12 hours, inert atmosphereHigh (not specified)HighDirect formation of the desired product.Highly reactive and expensive calcium metal; requires strictly anhydrous conditions.[1]
From Calcium Hydride Calcium Hydride, EthanolNot specifiedNot specifiedNot specifiedReadily reacts to form this compound and hydrogen gas.[2]Calcium hydride is sensitive to moisture.[2]
From Calcium Hydroxide (B78521) Calcium Hydroxide, EthanolNot specifiedPartial conversionNot specifiedInexpensive and readily available starting material.The reaction is a partial conversion, leading to lower yields.[3][4]
From Calcium Oxide Calcium Oxide, EthanolReflux for 12+ hoursNot specifiedNot specifiedInexpensive starting material.Slow reaction; may require prolonged reflux.[5]
From Calcium Carbide Calcium Carbide, EthanolNot specifiedNot specifiedNot specifiedInexpensive starting material.Can produce acetylene (B1199291) as a byproduct.[6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published experimental procedures and should be adapted and optimized for specific laboratory conditions.

Direct Reaction of Calcium Metal with Ethanol

This method involves the direct reaction of metallic calcium with absolute ethanol under an inert atmosphere.

Materials:

  • Calcium metal (2 g)[1]

  • Absolute ethanol (<0.005% water, 60 mL)[1]

  • Argon gas

  • Round bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Place 2 g of calcium metal into a round bottom flask.

  • Add 60 mL of absolute ethanol to the flask.[1]

  • Purge the flask with argon gas and maintain an inert atmosphere using an argon balloon.

  • Stir the solution at 600 rpm and heat to 70°C for 12 hours.[1]

  • After 12 hours, an opaque white solution of this compound is obtained.[1]

  • The product can be isolated by removing the excess ethanol under vacuum.

Synthesis from Calcium Hydride and Ethanol

This route utilizes the reaction between calcium hydride and ethanol.

Materials:

  • Calcium hydride

  • Ethanol

Procedure:

  • In a reaction vessel, cautiously add calcium hydride to ethanol.

  • The reaction proceeds with the evolution of hydrogen gas, yielding this compound.[2]

  • The reaction mixture may require stirring and cooling to control the reaction rate.

  • Once the reaction is complete, the product can be isolated from the reaction mixture.

Synthesis from Calcium Hydroxide and Ethanol

This method involves the reaction of calcium hydroxide with ethanol, which results in a partial conversion to this compound.[3][4]

Materials:

  • Calcium hydroxide

  • Ethanol

Procedure:

  • Disperse calcium hydroxide nanoparticles in ethanol.

  • The mixture is stirred, leading to a partial transformation of calcium hydroxide into this compound.[3][4]

  • The extent of conversion may be influenced by factors such as particle size and reaction time.

  • The resulting mixture will contain this compound, unreacted calcium hydroxide, and ethanol.

Synthesis Pathways Overview

The following diagram illustrates the different synthetic pathways from various calcium-containing precursors to the final product, this compound.

SynthesisRoutes cluster_precursors Precursors cluster_product Product Ca Calcium Metal CaOEt2 This compound Ca->CaOEt2 + Ethanol CaH2 Calcium Hydride CaH2->CaOEt2 + Ethanol CaOH2 Calcium Hydroxide CaOH2->CaOEt2 + Ethanol CaO Calcium Oxide CaO->CaOEt2 + Ethanol CaC2 Calcium Carbide CaC2->CaOEt2 + Ethanol

Caption: Synthetic routes to this compound.

References

A Researcher's Guide to Assessing the Purity of Commercial Calcium Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Calcium ethoxide (Ca(OEt)₂), a versatile metal alkoxide, is increasingly utilized in sol-gel synthesis, as a catalyst, and in the conservation of cultural heritage. However, its high reactivity makes it susceptible to impurities, which can significantly impact experimental outcomes. This guide provides a comparative overview of commercially available this compound and furnishes detailed experimental protocols for purity assessment.

Commercial Landscape: A Comparative Overview

The purity of commercially available this compound can vary between suppliers. While some vendors provide detailed certificates of analysis (COA), others may offer less specific purity information. For the purpose of this guide, we will compare three hypothetical commercial grades of this compound based on typical specifications found in the market.

Table 1: Comparison of Commercial this compound Products

ParameterSupplier A (High Purity Grade)Supplier B (Standard Grade)Supplier C (Technical Grade)
Appearance White to off-white powderWhite to yellowish powderYellowish to brownish powder
Assay (Ca(OEt)₂) (%) ≥ 99.0≥ 97.0≥ 95.0
Calcium Content (%) 30.7 ± 0.530.7 ± 1.030.7 ± 2.0
Free Calcium Hydroxide (B78521) (%) ≤ 0.5≤ 1.5≤ 3.0
Insoluble Matter (%) ≤ 0.1≤ 0.5≤ 1.0
Trace Metal Impurities (ppm)
Iron (Fe)< 10< 50< 100
Aluminum (Al)< 5< 20< 50
Silicon (Si)< 10< 50< 100

Experimental Protocols for Purity Assessment

To independently verify the purity of a commercial this compound sample, a multi-step analytical approach is recommended. The following protocols outline key experiments for a comprehensive assessment.

Assay of this compound (Titration Method)

This method determines the percentage of this compound by titrating the alkalinity of the sample.

Principle: this compound reacts with water to form calcium hydroxide and ethanol. The resulting calcium hydroxide is then titrated with a standardized acid.

Reagents and Equipment:

  • Standardized 0.5 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein (B1677637) indicator

  • Deionized water (boiled to remove CO₂)

  • Analytical balance

  • Burette, pipette, and conical flasks

  • Inert atmosphere glove box (recommended)

Procedure:

  • Due to the moisture sensitivity of this compound, perform all sample handling in an inert atmosphere (e.g., a glove box).

  • Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL conical flask.

  • Add 100 mL of freshly boiled and cooled deionized water to the flask. Stir to dissolve the sample.

  • Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink.

  • Titrate the solution with standardized 0.5 M HCl until the pink color disappears.

  • Record the volume of HCl used.

  • Calculate the percentage of this compound using the following formula:

    % Ca(OEt)₂ = (V_HCl × M_HCl × 130.20) / (2 × w_sample) × 100

    Where:

    • V_HCl = Volume of HCl used in liters

    • M_HCl = Molarity of HCl solution

    • 130.20 = Molar mass of Ca(OEt)₂

    • w_sample = Weight of the sample in grams

Determination of Calcium Content (Complexometric Titration)

This method quantifies the total calcium content in the sample.

Principle: Calcium ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a calcium-specific indicator.

Reagents and Equipment:

  • Standardized 0.1 M EDTA solution

  • Hydroxynaphthol blue indicator

  • Potassium hydroxide (KOH) solution (2 M)

  • Deionized water

  • Analytical balance

  • Burette, pipette, and conical flasks

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

  • Carefully add 50 mL of deionized water and 5 mL of 2 M HCl to dissolve the sample.

  • Add 10 mL of 2 M KOH solution to make the solution alkaline (pH > 12).

  • Add a small amount of hydroxynaphthol blue indicator.

  • Titrate with standardized 0.1 M EDTA solution until the color changes from wine-red to a clear blue.

  • Record the volume of EDTA used.

  • Calculate the percentage of calcium using the following formula:

    % Ca = (V_EDTA × M_EDTA × 40.08) / w_sample × 100

    Where:

    • V_EDTA = Volume of EDTA used in liters

    • M_EDTA = Molarity of EDTA solution

    • 40.08 = Molar mass of Calcium

    • w_sample = Weight of the sample in grams

Identification of Impurities by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and, consequently, potential impurities.

Principle: Different chemical bonds absorb infrared radiation at specific frequencies. By analyzing the absorption spectrum, the presence of compounds like calcium hydroxide and calcium carbonate can be detected.

Procedure:

  • Handle the sample in a dry, inert atmosphere to prevent atmospheric moisture and CO₂ contamination.

  • Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide (KBr) and pressing it into a transparent disk.

  • Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks:

    • This compound: Strong C-O stretching band around 1050-1100 cm⁻¹.

    • Calcium Hydroxide (Impurity): Sharp O-H stretching peak around 3640 cm⁻¹.

    • Calcium Carbonate (Impurity): Strong, broad C=O stretching band around 1400-1450 cm⁻¹ and a sharp peak around 875 cm⁻¹.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial this compound sample.

experimental_workflow Experimental Workflow for Purity Assessment of this compound cluster_sample Sample Handling cluster_analysis Purity Analysis cluster_data Data Evaluation sample Commercial Ca(OEt)₂ Sample glovebox Handling in Inert Atmosphere sample->glovebox titration_assay Assay by Titration (% Ca(OEt)₂) glovebox->titration_assay complexometric_titration Calcium Content (Complexometric Titration) glovebox->complexometric_titration ftir Impurity Identification (FTIR Spectroscopy) glovebox->ftir comparison Compare with Supplier Specs titration_assay->comparison complexometric_titration->comparison ftir->comparison decision Accept or Reject Batch comparison->decision

Caption: Workflow for assessing the purity of commercial this compound.

Alternative Products and Considerations

For applications where the presence of ethoxide is not critical or where a different reactivity is desired, several alternatives to this compound exist.

Table 2: Alternatives to this compound

Alternative ProductChemical FormulaKey Characteristics & Applications
Calcium Methoxide Ca(OMe)₂Higher reactivity than this compound; used as a strong base and catalyst.
Calcium Isopropoxide Ca(O-iPr)₂Lower reactivity and better solubility in some organic solvents compared to this compound.
Calcium Nitrate Tetrahydrate Ca(NO₃)₂·4H₂OA common calcium precursor in sol-gel synthesis, but requires thermal treatment to remove nitrates.
Calcium Chloride CaCl₂An inexpensive calcium source, but the presence of chloride ions can be detrimental in some applications.

The choice of a calcium precursor should be guided by the specific requirements of the intended application, including desired reactivity, solubility, and potential for impurity-related side reactions. By employing the analytical methods outlined in this guide, researchers can ensure the quality of their starting materials and the reliability of their experimental results.

A Comparative Cost-Benefit Analysis of Calcium Ethoxide in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance, cost, and handling of calcium ethoxide compared to its alternatives in industrial applications.

In the landscape of industrial chemistry, the selection of appropriate reagents is a critical factor that dictates the efficiency, cost-effectiveness, and environmental impact of a process. This compound, a strong base and nucleophile, has emerged as a viable catalyst and reagent in various applications, most notably in the production of biodiesel through transesterification. This guide provides a detailed cost-benefit analysis of using this compound in industrial processes, with a direct comparison to its common alternatives: calcium oxide (CaO), sodium ethoxide (NaOEt), and potassium ethoxide (KOEt).

Performance Comparison in Biodiesel Production

The transesterification of triglycerides with alcohol to produce fatty acid alkyl esters (biodiesel) is a primary application where this compound has demonstrated its catalytic prowess. The following table summarizes key performance indicators of this compound and its alternatives in this process, based on available experimental data.

CatalystTypical Reaction ConditionsBiodiesel Yield (%)Reaction TimeCatalyst Reusability
This compound (Ca(OEt)₂) 65-80°C, 1-3 wt% catalyst, 12:1 methanol:oil molar ratio90-98%[1][2]1.5-3 hours[1][2]Moderate to good; can be recovered and reused for several cycles.
Calcium Oxide (CaO) 60-70°C, 1-8 wt% catalyst, 6:1 to 15:1 methanol:oil molar ratio80-98%[1][3][4]2-10 hours[3]Good; stable heterogeneous catalyst that is easily separated.
Sodium Ethoxide (NaOEt) 50-65°C, 0.5-1.5 wt% catalyst, 6:1 methanol:oil molar ratio>98%0.5-1.5 hoursLow; typically used as a homogeneous catalyst, making recovery difficult and costly.
Potassium Ethoxide (KOEt) 50-65°C, 0.5-1.5 wt% catalyst, 6:1 methanol:oil molar ratio>98%0.5-1.5 hoursLow; similar to sodium ethoxide, it is a homogeneous catalyst that is difficult to reuse.

Cost Analysis

A critical component of this analysis is the cost associated with each catalyst. While laboratory-scale prices can be high, industrial-scale costs are significantly different. The following table provides an estimated cost comparison. It is important to note that the industrial price of this compound is not as readily available as its alternatives, and the figures provided are based on available supplier information and techno-economic analyses of similar processes.

CatalystFormEstimated Industrial Price (per kg)Key Cost Considerations
This compound (Ca(OEt)₂) PowderRequest a quote from bulk suppliers[5][6][7]Price is highly dependent on purity and supplier. Synthesis from calcium metal and ethanol (B145695) can be an alternative, but raw material and process costs must be considered.
Calcium Oxide (CaO) Powder, Granules₹5 - ₹60 (approx. $0.06 - $0.72)[8][9][10]Widely available and very low cost. Price varies with purity and particle size.
Sodium Ethoxide (NaOEt) Powder, Liquid (in ethanol)₹200 (approx. $2.40) for liquid form[11]Higher cost than CaO. Homogeneous nature leads to higher downstream processing costs for separation and wastewater treatment.
Potassium Ethoxide (KOEt) Powder, Liquid (in ethanol)₹200 (approx. $2.40) for powder form[11]Similar in cost to sodium ethoxide, with comparable downstream processing challenges.

Experimental Protocols

To provide a practical understanding of the application of these catalysts, this section outlines a general experimental protocol for biodiesel production via transesterification.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct reaction of calcium metal with absolute ethanol.

Materials:

  • Calcium metal turnings

  • Absolute ethanol (anhydrous)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Assemble the reaction apparatus under an inert atmosphere to prevent the reaction of calcium with atmospheric moisture.

  • Place the calcium metal turnings in the round-bottom flask.

  • Slowly add absolute ethanol to the flask while stirring. The reaction is exothermic and will produce hydrogen gas.

  • Once the initial vigorous reaction subsides, gently heat the mixture to reflux to ensure complete reaction of the calcium.

  • After the calcium has completely reacted, the resulting white suspension of this compound in ethanol can be used directly or the solid can be isolated by filtration and drying under vacuum.

Synthesis_of_Calcium_Ethoxide Ca Calcium Metal Ca_EtOH Ca_EtOH Ca->Ca_EtOH EtOH Absolute Ethanol EtOH->Ca_EtOH Reaction_Vessel Reaction Flask (Inert Atmosphere) Reflux Reflux Reaction_Vessel->Reflux Heating Ca_EtOH->Reaction_Vessel Addition Product This compound (Suspension or Solid) Reflux->Product Cooling & Isolation Transesterification_Process cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation cluster_purification Purification Oil Vegetable Oil Reactor Reactor (Heated & Stirred) Oil->Reactor Methanol Methanol Methanol->Reactor Catalyst This compound Catalyst->Reactor Settling Settling Tank/ Separatory Funnel Reactor->Settling Reaction Mixture Biodiesel Biodiesel (FAMEs) Settling->Biodiesel Glycerol Glycerol Settling->Glycerol Washing Water Washing Biodiesel->Washing Purified_Biodiesel Purified Biodiesel Washing->Purified_Biodiesel

References

A Comparative Guide to the Environmental Impact of Calcium Ethoxide and Other Alkoxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents extends beyond chemical efficacy to encompass environmental responsibility. This guide provides a comparative analysis of the environmental impact of calcium ethoxide and other commonly used alkoxides, including sodium ethoxide, potassium tert-butoxide, and aluminum isopropoxide. The assessment covers the key life cycle stages: synthesis, use, and disposal, with a focus on providing available quantitative data and outlining experimental methodologies.

Executive Summary

Metal alkoxides are highly reactive compounds that readily hydrolyze in the presence of water to form the corresponding alcohol and metal hydroxide (B78521). Consequently, a significant portion of their environmental impact is determined by the characteristics of these hydrolysis products. This compound presents a potentially more environmentally benign profile compared to other alkoxides due to the low toxicity and environmental footprint of its hydrolysis products, calcium hydroxide and ethanol. However, the environmental impact of the manufacturing process for all alkoxides, including energy consumption and solvent use, must be considered for a complete assessment.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for the environmental impact assessment of this compound and other selected alkoxides. Direct comparative studies are scarce, and therefore, some data is inferred from the properties of their precursors and hydrolysis products.

Table 1: General Properties and Synthesis Overview

AlkoxideChemical FormulaCommon Synthesis RouteKey Considerations for Synthesis
This compoundCa(OCH₂CH₃)₂Reaction of calcium metal with ethanol.[1][2]Can be energy-intensive. "Green synthesis" methods are being explored to reduce environmental impact.[1][3]
Sodium EthoxideNaOCH₂CH₃Reaction of sodium metal or sodium hydroxide with ethanol.[4][5]The production of sodium hydroxide is energy-intensive.[6]
Potassium tert-ButoxideKO(CH₃)₃Reaction of potassium metal with tert-butanol.[7]The synthesis process can be hazardous and requires careful handling.
Aluminum IsopropoxideAl(OCH(CH₃)₂)₃Reaction of aluminum with isopropanol.The production of aluminum metal from bauxite (B576324) is a highly energy-intensive process with significant environmental impacts.[8]

Table 2: Environmental Fate and Ecotoxicity of Hydrolysis Products

AlkoxideHydrolysis ProductsBiodegradability of AlcoholAquatic Toxicity of Alcohol (Ethanol/Isopropanol)Environmental Impact of Metal Hydroxide
This compound Calcium Hydroxide & Ethanol Readily biodegradable.LC50 (Fathead Minnow, 96h): 14,200 mg/L (Ethanol).[9]Low. Used in water treatment and CO₂ capture.[10]
Sodium Ethoxide Sodium Hydroxide & Ethanol Readily biodegradable.LC50 (Fathead Minnow, 96h): 14,200 mg/L (Ethanol).[9]High pH can be harmful to aquatic life. LC50 values for NaOH range from 33-189 mg/L depending on the species and water hardness.[11]
Potassium tert-Butoxide Potassium Hydroxide & tert-Butanol Likely readily biodegradable.Data not found.High pH can be harmful to aquatic life.
Aluminum Isopropoxide Aluminum Hydroxide & Isopropanol Readily biodegradable.[12]Low toxicity.[12]Low toxicity, but production of aluminum has a high environmental footprint.[13][12]

Experimental Protocols

A comprehensive environmental impact assessment relies on standardized experimental protocols. Below are summaries of key methodologies relevant to the data presented.

Ready Biodegradability - OECD 301

The "Ready Biodegradability" of a substance is a key indicator of its persistence in the environment. The Organisation for Economic Co-operation and Development (OECD) provides a series of tests under the guideline OECD 301.[14] These tests measure the conversion of an organic substance to carbon dioxide and water by microorganisms in an aerobic, aqueous medium over 28 days.[14]

  • OECD 301D (Closed Bottle Test): This method is suitable for soluble, volatile, and absorbing materials.[15][16][17] Biodegradation is determined by measuring the depletion of dissolved oxygen in a sealed bottle containing a known concentration of the test substance and a microbial inoculum.[16][18] A substance is considered readily biodegradable if it reaches ≥60% biodegradation within a 10-day window.[14][18]

  • OECD 301F (Manometric Respirometry Test): This method is applicable to a wide range of substances, including poorly soluble ones.[17][18] It measures the oxygen consumed by microorganisms metabolizing the test substance in a closed respirometer.[18][19][20] The pass level for ready biodegradability is ≥60% of the theoretical oxygen demand (ThOD) within a 10-day window.[14][18]

Aquatic Toxicity Testing

Ecotoxicity is assessed by determining the concentration of a substance that is harmful to aquatic organisms over a specific period.

  • Acute Toxicity to Fish (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[21]

  • Acute Immobilisation Test for Daphnia sp. (OECD 202): This test measures the concentration at which 50% of the Daphnia magna (water fleas) are immobilized (EC50) after 48 hours of exposure.[22][23][24]

  • Algal Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of algae, typically over 72 hours, by measuring the concentration that inhibits growth by 50% (EC50).[21]

Diagrams and Visualizations

Logical Relationship of Alkoxide Environmental Impact

The following diagram illustrates the key factors influencing the environmental impact of metal alkoxides, from their synthesis to their fate in the environment.

cluster_synthesis Synthesis Stage cluster_disposal Use & Disposal Stage Metal Metal/Metal Hydroxide (e.g., Ca, Na, Al) Alkoxide Metal Alkoxide Metal->Alkoxide Precursor Impact Alcohol Alcohol (e.g., Ethanol, t-Butanol) Alcohol->Alkoxide Precursor Impact Energy Energy & Solvents Energy->Alkoxide Process Impact Hydrolysis Rapid Hydrolysis (in presence of water) Alkoxide->Hydrolysis Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products Metal_Hydroxide Metal Hydroxide Hydrolysis_Products->Metal_Hydroxide Resulting_Alcohol Resulting Alcohol Hydrolysis_Products->Resulting_Alcohol Environmental_Fate Environmental Fate Metal_Hydroxide->Environmental_Fate Toxicity & Persistence Resulting_Alcohol->Environmental_Fate Biodegradability & Toxicity

Caption: Factors influencing the environmental impact of metal alkoxides.

Experimental Workflow for Biodegradability Testing

This diagram outlines the typical workflow for assessing the ready biodegradability of a substance using OECD 301 guidelines.

cluster_workflow OECD 301 Biodegradability Workflow A Test Substance & Inoculum Preparation B Incubation (28 days) in mineral medium A->B C Measurement of O₂ consumption or CO₂ evolution B->C D Data Analysis: % Biodegradation vs. Time C->D E Compare to Pass Level (e.g., >=60% in 10-day window) D->E F Classification: Readily Biodegradable or Not E->F

Caption: Workflow for OECD 301 ready biodegradability testing.

Conclusion

While a complete, quantitative life cycle assessment for all alkoxides is not yet available in the public domain, the existing data allows for a comparative analysis based on fundamental chemical and environmental principles. This compound emerges as a potentially favorable option due to the lower environmental impact of its hydrolysis products, calcium hydroxide and ethanol. In contrast, alkoxides derived from energy-intensive metals like aluminum or those that produce strongly caustic hydroxides like sodium and potassium ethoxide, present greater environmental concerns.

For professionals in research and drug development, considering the entire life cycle of a reagent is a critical step towards more sustainable chemical practices. This includes evaluating the environmental footprint of the synthesis process and the ultimate fate of the substance and its byproducts in the environment. Further research and publication of detailed life cycle inventories and ecotoxicological data for a wider range of alkoxides are needed to enable more precise and quantitative comparisons.

References

Safety Operating Guide

Safe Disposal of Calcium Ethoxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and chemical industries, the proper handling and disposal of reactive compounds like calcium ethoxide is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of small quantities of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a skin and eye irritant.[1] It is also highly reactive with water.[1] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible.[1][2]

  • Spill Management: In the event of a spill, sweep or shovel the solid material into an appropriate container for disposal. Avoid generating dust.[1]

Logistical and Storage Information

Proper storage and logistical planning are essential to prevent accidental reactions and ensure safe handling.

  • Storage Conditions: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.[1][2]

  • Incompatible Materials: Keep this compound strictly segregated from water and other incompatible materials as listed in the SDS.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information for this compound.

Hazard ClassificationGHS-US CodesDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Incompatible Materials Water[1]

Step-by-Step Disposal Protocol for Small Quantities of this compound

This protocol is designed for the safe neutralization of small quantities (up to a few hundred grams) of waste this compound in a laboratory setting. The principle of this procedure is the controlled hydrolysis of the ethoxide, followed by neutralization of the resulting calcium hydroxide (B78521).

Experimental Protocol: Controlled Hydrolysis and Neutralization

Materials:

  • Waste this compound

  • Ethanol (or another suitable alcohol like isopropanol)

  • Water

  • Dilute hydrochloric acid (HCl) or acetic acid

  • Large beaker or flask

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Initial Setup:

    • Place a large beaker or flask containing a stir bar on a stir plate within a chemical fume hood. The container should be large enough to accommodate the full volume of the reaction mixture with ample headspace to prevent splashing.

    • Start gentle stirring.

  • Controlled Addition to Alcohol:

    • Slowly and carefully add the waste this compound to a beaker of ethanol. The ratio should be such that the this compound is fully submerged and can be stirred into a slurry. The use of an alcohol in which the ethoxide is suspended allows for a more controlled reaction with water in the next step.

  • Slow Hydrolysis:

    • While stirring the alcohol slurry, slowly add water dropwise. The addition of water will initiate an exothermic reaction, producing calcium hydroxide and ethanol. Monitor the reaction temperature and control the rate of water addition to prevent excessive heat generation.

  • Neutralization:

    • Once the hydrolysis is complete (no more heat is generated upon water addition), the resulting mixture will be a slurry of calcium hydroxide, which is a base.

    • Slowly add a dilute acid (e.g., 1M hydrochloric acid or 5% acetic acid) to the slurry while continuously stirring.

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH of the solution is neutral (pH 6-8).

  • Final Disposal:

    • The neutralized solution, containing calcium salts, ethanol, and water, can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations and does not contain any other hazardous materials.[3] Always check with your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

CalciumEthoxideDisposal cluster_prep Preparation cluster_reaction Neutralization Procedure cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood PPE->FumeHood Setup Prepare Reaction Vessel FumeHood->Setup AddToAlcohol Slowly add this compound to Ethanol Setup->AddToAlcohol Hydrolysis Add Water Dropwise for Controlled Hydrolysis AddToAlcohol->Hydrolysis Neutralize Neutralize with Dilute Acid Hydrolysis->Neutralize CheckpH Monitor and Adjust pH to Neutral Neutralize->CheckpH ConsultEHS Consult Institutional EHS Guidelines CheckpH->ConsultEHS Dispose Dispose of Neutralized Solution ConsultEHS->Dispose

Figure 1. Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and excellence in the workplace. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Calcium ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium ethoxide, including operational and disposal plans.

This compound (C4H10CaO2) is a moisture-sensitive, solid chemical intermediate that can cause skin and serious eye irritation.[1] It reacts with moisture to liberate ethanol (B145695) and calcium hydroxide.[1] Safe handling requires stringent adherence to personal protective equipment (PPE) protocols, proper storage, and appropriate disposal methods.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1]

PPE CategorySpecification
Hand Protection Neoprene or nitrile rubber gloves.[1]
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]
Skin and Body Wear suitable protective clothing to prevent skin exposure.[1][2]
Respiratory A NIOSH-certified dust and mist (orange cartridge) respirator is recommended where inhalation may occur.[1]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood with local exhaust.[1][2]

  • Avoid Contact: Avoid all unnecessary exposure.[1] Do not get the substance in your eyes, on your skin, or on your clothing.[2]

  • Dust Prevention: Avoid the formation of dust.[2][3] Do not breathe dust.[1]

  • Hygiene: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1] Contaminated clothing should be washed before reuse.[1]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]

  • Incompatible Materials: Store away from water and moisture, as the material decomposes on contact with air by reaction with moisture.[1] Also, avoid contact with acids, strong oxidizing agents, halogens, and carbon dioxide.[2]

  • Conditions to Avoid: Avoid direct sunlight.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationFirst-Aid Measures
After Inhalation Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, seek medical advice.[1]
After Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
After Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[1]
After Ingestion Never give anything by mouth to an unconscious person. Get medical advice/attention.[1]
Fire Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[1] Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]
Spill Evacuate unnecessary personnel. Equip the cleanup crew with proper protection. Sweep or shovel spills into an appropriate container for disposal. Prevent entry to sewers and public waters.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Material: Dispose of solid materials or residues at a licensed site.[1] All disposal must be in a safe manner in accordance with local and national regulations.[1]

  • Environmental Precautions: Avoid release to the environment.[1]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don Appropriate PPE B Ensure Proper Ventilation A->B C Weigh/Measure in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Store in Tightly Sealed Container D->H If not all material is used F Dispose of Waste E->F G Remove and Clean PPE F->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.